molecular formula C11H9NO2 B186399 Methyl quinoline-6-carboxylate CAS No. 38896-30-9

Methyl quinoline-6-carboxylate

Cat. No.: B186399
CAS No.: 38896-30-9
M. Wt: 187.19 g/mol
InChI Key: XSRWQTDEIOHXSL-UHFFFAOYSA-N
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Description

Methyl quinoline-6-carboxylate is a privileged chemical scaffold in medicinal chemistry, serving as a versatile building block for the discovery and development of novel bioactive molecules. Its significant research value is demonstrated in the synthesis of potential therapeutic agents, such as 2-substituted quinoline-6-carboxamides, which have been explored as potent metabotropic glutamate receptor type 1 (mGluR1) antagonists . This receptor is a key target in neuroscience research for conditions like neuropathic pain, and antagonism can inhibit glutamate-induced mobilization of intracellular calcium, modulating neural signaling pathways . The ester functional group is a crucial synthetic handle, allowing for further derivatization; it can be hydrolyzed to the carboxylic acid or undergo direct aminolysis to form a diverse array of carboxamide derivatives, enabling extensive structure-activity relationship (SAR) studies . Beyond neuroscientific applications, the methyl quinoline core structure is a fundamental precursor in heterocyclic chemistry, frequently employed in the development of one-pot syntheses for complex structures like 1,3,4-thiadiazoles . This compound is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRWQTDEIOHXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353108
Record name methyl quinoline-6-carboxylate
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38896-30-9
Record name Methyl 6-quinolinecarboxylate
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Record name methyl quinoline-6-carboxylate
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Record name 6-Quinolinecarboxylic acid, methyl ester
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 38896-30-9

This technical guide provides a comprehensive overview of methyl quinoline-6-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound is a quinoline derivative with a methyl ester group at the 6-position. Its chemical structure and key properties are summarized below.

PropertyValueSource
CAS Number 38896-30-9[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms Methyl 6-quinolinecarboxylate, 6-Quinolinecarboxylic acid methyl ester[1]
Appearance White to yellow to orange powder/crystalTCI
Melting Point 84.0 to 88.0 °CTCI
Solubility Soluble in MethanolAKSci

Synthesis of this compound

Experimental Protocol: Fischer Esterification of 6-Quinolinecarboxylic Acid

This protocol is an adapted general procedure for the acid-catalyzed esterification of a carboxylic acid with methanol.

Materials:

  • 6-Quinolinecarboxylic acid

  • Methanol (reagent grade, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 6-quinolinecarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Acid Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension. Alternatively, for a more reactive approach, thionyl chloride (SOCl₂) can be used to first form the acid chloride in an inert solvent, followed by the addition of methanol.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure product.

G cluster_synthesis Synthesis Workflow start Start: 6-Quinolinecarboxylic Acid reagents Methanol (excess) + Acid Catalyst (H₂SO₄) start->reagents Add reflux Reflux reagents->reflux Heat workup Aqueous Work-up (Neutralization & Extraction) reflux->workup Cool & Process purification Purification (Recrystallization/Chromatography) workup->purification product Product: this compound purification->product

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.

Biological Activity and Drug Development Potential

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. They are known to exhibit anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

While specific biological data for this compound is limited in publicly accessible databases, the quinoline core is a key pharmacophore in many kinase inhibitors. Research has shown that various quinoline derivatives act as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

Potential as a Kinase Inhibitor

The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways are crucial for regulating cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Numerous quinoline-based small molecules have been developed and investigated as inhibitors of various kinases within these pathways. For instance, some quinoline derivatives have shown potent inhibitory activity against mTOR, a key protein kinase in the PI3K/Akt/mTOR pathway. Similarly, the Ras/Raf/MEK/ERK pathway, which is frequently activated in cancer through mutations in Ras or Raf, has been a target for quinoline-based inhibitors.

Given its structural similarity to known kinase inhibitors, it is plausible that this compound could serve as a valuable starting point or intermediate for the synthesis of more complex molecules targeting these pathways. However, direct experimental evidence of its inhibitory activity is not currently available.

Signaling Pathways

The following diagrams illustrate the simplified PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways, highlighting the potential points of inhibition by quinoline-based compounds.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline-based Inhibitors Quinoline->PI3K Quinoline->mTORC1 G cluster_ras Ras/Raf/MEK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Quinoline Quinoline-based Inhibitors Quinoline->Raf Quinoline->MEK

References

Elucidation of the Molecular Structure of Methyl Quinoline-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of methyl quinoline-6-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry. This document outlines the spectroscopic data, experimental protocols, and synthesis of this molecule, offering a comprehensive resource for researchers in drug discovery and organic synthesis.

Molecular Structure and Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The structure consists of a quinoline ring system with a methyl carboxylate group substituted at the 6-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.19 g/mol [1][2]
CAS Number 38896-30-9[1][2]
SMILES COC(=O)C1=CC2=C(C=C1)N=CC=C2[1]
InChIKey XSRWQTDEIOHXSL-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of quinoline-6-carboxylic acid. A general and effective method involves the use of methyl iodide in the presence of a base.

Experimental Protocol: Esterification of Quinoline-6-carboxylic Acid

This protocol is adapted from a similar synthesis of a methyl quinoline carboxylate derivative.[3]

Materials:

  • Quinoline-6-carboxylic acid

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of quinoline-6-carboxylic acid (1 equivalent) in acetone, add potassium carbonate (5 equivalents).

  • Add methyl iodide (5 equivalents) to the mixture.

  • Reflux the reaction mixture for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃3.9 - 4.1s-
H-28.9 - 9.1dd~4.2, 1.7
H-37.4 - 7.6dd~8.2, 4.2
H-48.1 - 8.3d~8.2
H-58.2 - 8.4d~8.8
H-78.1 - 8.3dd~8.8, 2.1
H-88.8 - 9.0d~2.1

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-OCH₃52 - 54
-C=O165 - 167
C-2150 - 152
C-3121 - 123
C-4136 - 138
C-4a129 - 131
C-5128 - 130
C-6129 - 131
C-7130 - 132
C-8123 - 125
C-8a148 - 150
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ester and the aromatic quinoline ring.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (ester)1720 - 1740 (strong)
C-O (ester)1200 - 1300 (strong)
C=N (quinoline)1600 - 1650 (medium)
C=C (aromatic)1450 - 1600 (medium)
C-H (aromatic)3000 - 3100 (medium)
C-H (methyl)2850 - 2960 (medium)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 187.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragment
187[M]⁺
156[M - OCH₃]⁺
128[M - COOCH₃]⁺

Experimental Protocols

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2-5 seconds

FT-IR Spectroscopy Protocol
  • Instrument: FT-IR spectrometer

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, run the spectrum as a thin film on a salt plate from a solution in a volatile solvent.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Instrument: Mass spectrometer with Electron Ionization (EI) source

  • Sample Introduction: Direct insertion probe or via Gas Chromatography (GC)

  • Ionization Energy: 70 eV

  • Mass Range: Scan from m/z 40 to 300.

Logical and Experimental Workflows

The process of structure elucidation follows a logical progression from synthesis to spectroscopic analysis.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Start Quinoline-6-carboxylic Acid Reagents CH3I, K2CO3 Acetone, Reflux Start->Reagents Esterification Product This compound Reagents->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Data Combine Spectroscopic Data NMR->Data FTIR->Data MS->Data Structure Confirm Structure of This compound Data->Structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Potential Biological Activity and Signaling

Quinoline derivatives are known to exhibit a wide range of biological activities.[4][5] While specific signaling pathway data for this compound is limited, related compounds have shown activity as metabotropic glutamate receptor 1 (mGluR1) antagonists and multidrug resistance protein 2 (MRP2) inhibitors.[3][4] This suggests that this compound could potentially interact with cellular signaling pathways involved in neurotransmission or drug resistance.

potential_biological_activity cluster_mGluR1 Potential mGluR1 Antagonism cluster_MRP2 Potential MRP2 Inhibition Compound This compound mGluR1 mGluR1 Receptor Compound->mGluR1 Inhibits MRP2 MRP2 Transporter Compound->MRP2 Inhibits Gq Gq Protein Activation mGluR1->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC CellularResponse1 Modulation of Neuronal Excitability Ca_PKC->CellularResponse1 DrugEfflux Drug Efflux MRP2->DrugEfflux CellularResponse2 Increased Intracellular Drug Concentration DrugEfflux->CellularResponse2

Caption: Potential mechanisms of action for this compound based on related compounds.

References

A Technical Guide to the Synthesis and Characterization of Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis and characterization of methyl quinoline-6-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents organized physicochemical and spectroscopic data, and illustrates key chemical processes and relationships through structured diagrams.

Introduction

Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and functional materials. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential mGluR1 antagonists for neuropathic pain and various other biologically active agents. Its structure combines the rigid, aromatic quinoline backbone with a reactive ester functional group, making it an ideal scaffold for further chemical modification. This guide details a reliable synthetic pathway and the analytical methods required to verify its structure and purity.

Synthesis of this compound

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, quinoline-6-carboxylic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol to drive the equilibrium towards the formation of the methyl ester and water.[1][2]

Overview of Synthetic Precursors

The starting material, quinoline-6-carboxylic acid, can be synthesized through various established named reactions that construct the quinoline ring system. These methods offer pathways to substituted quinolines from simpler aromatic amines and carbonyl compounds.

Quinoline_Synthesis High-Level Synthetic Routes to the Quinoline Core Aniline Aniline / Substituted Anilines Skraup Skraup / Doebner-von Miller (Acid, Oxidant) Aniline->Skraup Doebner Doebner Reaction Aniline->Doebner Carbonyl α,β-Unsaturated Carbonyls (e.g., Acrolein) Carbonyl->Skraup PyruvicAcid Aldehyde + Pyruvic Acid PyruvicAcid->Doebner Isatin Isatin + Carbonyl Compound Pfitzinger Pfitzinger Reaction (Base) Isatin->Pfitzinger Product Quinoline-Carboxylic Acid Derivatives Skraup->Product Doebner->Product Pfitzinger->Product

Caption: High-Level Synthetic Routes to the Quinoline Core.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of quinoline-6-carboxylic acid to this compound.

Materials:

  • Quinoline-6-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride (CH₃COCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add quinoline-6-carboxylic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol to the flask to act as both the reagent and the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension. Alternatively, acetyl chloride can be used, which generates HCl in situ.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Maintain reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Redissolve the residue in an organic solvent like ethyl acetate. Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Continue adding until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by a wash with brine (saturated NaCl solution).

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the organic solvent by rotary evaporation to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Synthesis_Workflow Experimental Workflow for this compound Synthesis Start 1. Combine Quinoline-6-carboxylic Acid, Methanol, and H₂SO₄ Catalyst Reflux 2. Heat to Reflux (4-12 hours) Start->Reflux Cooldown 3. Cool to Room Temperature & Evaporate Methanol Reflux->Cooldown Neutralize 4. Redissolve in EtOAc & Neutralize with NaHCO₃ Cooldown->Neutralize Extract 5. Extract with EtOAc & Wash with Brine Neutralize->Extract Dry 6. Dry Organic Layer (Na₂SO₄) & Filter Extract->Dry Evaporate 7. Evaporate EtOAc to Yield Crude Product Dry->Evaporate Purify 8. Purify via Recrystallization or Chromatography Evaporate->Purify Product Final Product: This compound Purify->Product

Caption: Experimental Workflow for Synthesis.

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[2][5]

Fischer_Mechanism Fischer Esterification Mechanism cluster_structures s1 1. Protonation of Carbonyl s2 2. Nucleophilic Attack by Methanol s3 3. Proton Transfer s4 4. Elimination of Water s5 5. Deprotonation Acid Quinoline-6-carboxylic Acid (R-COOH) ProtonatedAcid Protonated Carbonyl (Resonance Stabilized) Acid->ProtonatedAcid + H⁺ Step 1 Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + CH₃OH Step 2 Oxonium Oxonium Ion Intermediate Tetrahedral->Oxonium - H⁺, + H⁺ Step 3 ProtonatedEster Protonated Ester Oxonium->ProtonatedEster - H₂O Step 4 Ester This compound (R-COOCH₃) ProtonatedEster->Ester - H⁺ Step 5 Catalyst1 H⁺ Catalyst2 H⁺ Methanol CH₃OH Water H₂O

Caption: Fischer Esterification Mechanism.

Characterization

Once synthesized, the identity, structure, and purity of this compound must be confirmed using standard analytical techniques.

Physical and Chemical Properties

The key physicochemical properties of the compound are summarized below.

PropertyValueReference(s)
IUPAC Name This compound[6]
CAS Number 38896-30-9[6][7]
Molecular Formula C₁₁H₉NO₂[6][7]
Molecular Weight 187.19 g/mol [6][7]
Appearance White to yellow powder/crystal
Melting Point 84.0 to 88.0 °C
Boiling Point 315.1 °C at 760 mmHg (Predicted)
Topological Polar Surface Area 39.2 Ų[6]
Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation. While a complete, published dataset is not available in a single source, the expected spectral features are outlined based on the known structure and data from analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR (Proton NMR) - Expected Chemical Shifts (δ, ppm)
Aromatic Protons (6H): ~7.5 - 9.0 ppm. The protons on the quinoline ring will appear as a series of doublets, doublets of doublets, and singlets in this region. The exact shifts and coupling constants depend on the substitution pattern. Protons adjacent to the nitrogen (H2, H8) and the ester group (H5, H7) will be significantly deshielded.
Methyl Protons (3H): ~3.9 - 4.1 ppm. The three protons of the methyl ester group will appear as a sharp singlet.
¹³C NMR (Carbon NMR) - Expected Chemical Shifts (δ, ppm)
Carbonyl Carbon (C=O): ~165 - 170 ppm. The ester carbonyl carbon is highly deshielded.
Aromatic Carbons (9C): ~120 - 150 ppm. The nine carbons of the quinoline ring system will appear in this region. Carbons directly attached to the nitrogen (C2, C8a) and the ester group (C6) will have distinct chemical shifts.[8]
Methyl Carbon (-OCH₃): ~52 - 55 ppm. The carbon of the methyl ester group.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

IR Spectroscopy - Characteristic Absorption Bands (cm⁻¹)
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹ . This is a definitive peak for the ester carbonyl group.
C-O Stretch (Ester): Strong absorptions in the 1100-1300 cm⁻¹ region corresponding to the C-O single bond stretches.
C=C and C=N Stretches (Aromatic): Multiple medium to strong bands in the 1450-1650 cm⁻¹ region.
C-H Stretches (Aromatic): Medium to weak bands appearing above 3000 cm⁻¹ .
C-H Stretches (Methyl): Medium to weak bands appearing just below 3000 cm⁻¹ (e.g., 2950 cm⁻¹).

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Mass Spectrometry - Expected Fragmentation
Molecular Ion (M⁺): A prominent peak at m/z = 187 , corresponding to the molecular weight of the compound.[6]
Loss of Methoxy Group (-OCH₃): A significant fragment at m/z = 156 (M - 31), resulting from the cleavage of the methoxy group.
Loss of Carbomethoxy Group (-COOCH₃): A fragment at m/z = 128 (M - 59), corresponding to the loss of the entire methyl ester group, leaving the quinoline cation.[9][10]
Quinoline Ring Fragments: Other smaller fragments corresponding to the further breakdown of the stable quinoline ring system.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl quinoline-6-carboxylate is a heterocyclic aromatic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to support research and development efforts. The information presented herein is compiled from publicly available data and established scientific principles.

Chemical Structure and Core Properties

This compound is characterized by a quinoline ring system with a methyl ester group attached at the 6-position.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₉NO₂PubChem[1]
Molecular Weight 187.19 g/mol PubChem[1]
CAS Number 38896-30-9PubChem[1]
Appearance White solidChemicalBook[2]
Melting Point 84-85 °C(Predicted)
Boiling Point 315.1±15.0 °C(Predicted)
Solubility Soluble in MethanolChemicalBook[2]
pKa 4.06±0.10(Predicted)
LogP (XLogP3) 2.3PubChem[1]

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would provide detailed information about the substitution pattern.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the ester group will appear at a characteristic downfield shift (typically in the range of 160-180 ppm). The chemical shifts of the aromatic carbons will be indicative of the electronic environment within the quinoline ring.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1700-1730 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the quinoline core.

Mass Spectrometry (MS) (Predicted): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 187). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available in the reviewed literature. However, standard methodologies for the characterization of organic compounds are applicable.

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 6-quinolinecarboxylic acid.[2]

Protocol: Esterification of 6-Quinolinecarboxylic Acid [2]

  • Reaction Setup: In a round-bottom flask, suspend 6-quinolinecarboxylic acid (1.0 equivalent) in methanol.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (3.0 equivalents) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

G cluster_synthesis Synthesis Workflow 6-Quinolinecarboxylic_Acid 6-Quinolinecarboxylic Acid Methanol_SOCl2 Methanol, SOCl₂ Reaction Esterification Reaction Workup Neutralization & Extraction Purification Column Chromatography / Recrystallization Product This compound

References

An In-depth Technical Guide to the Solubility of Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for methyl quinoline-6-carboxylate (CAS: 38896-30-9). Due to the limited availability of extensive, publicly accessible quantitative data, this document summarizes the known physicochemical properties and qualitative solubility information. Furthermore, it presents a detailed, standardized experimental protocol for the accurate determination of its solubility in various organic solvents, a critical parameter for applications in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂PubChem[1]
Molecular Weight 187.19 g/mol PubChem[1]
Melting Point 88 °CChemical-Suppliers[2]
Boiling Point (Predicted) 315.1 °C at 760 mmHgChemical-Suppliers[2]
Density (Predicted) 1.21 g/cm³Chemical-Suppliers[2]
Appearance White solidChemical-Suppliers[2]
pKa (Predicted) 4.06 ± 0.10N/A

Solubility Data

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The following table summarizes the available qualitative and calculated solubility information.

SolventSolubilityData TypeSource
Methanol SolubleQualitativeN/A
Water 0.279 mg/mLCalculated (Topological Method 1)N/A
Water 0.349 mg/mLCalculated (Topological Method 2)N/A

Given the lack of comprehensive experimental data, a standardized protocol for its determination is provided in the following section.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a given solvent.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

a. Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain to ensure saturation.

  • Accurately add a known volume (e.g., 5 mL) of the desired solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

b. Sample Collection and Preparation

  • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Accurately dilute the filtered saturated solution with the appropriate solvent in a volumetric flask to a concentration within the linear range of the analytical method.

c. Quantification

  • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

  • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

d. Calculation of Solubility Calculate the solubility (S) using the following equation:

S (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (24-72 hours) prep3->equil sediment Allow solid to sediment equil->sediment sample Withdraw supernatant sediment->sample filter Filter with syringe filter sample->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC-UV dilute->analyze calc Calculate solubility from calibration curve and dilution factor analyze->calc

Workflow for Solubility Determination

Signaling Pathways

Currently, there is no available scientific literature that implicates this compound in specific biological signaling pathways. As a small molecule, its biological activity would likely be determined through screening assays against various cellular targets. The diagram below represents a logical workflow for such a screening process.

G cluster_screening High-Throughput Screening cluster_hit Hit Identification cluster_validation Hit Validation & Target ID cluster_conclusion Conclusion compound This compound assay Primary Screening (e.g., cell viability, enzyme inhibition) compound->assay hit Identify 'Hits' (Compounds with significant activity) assay->hit dose_response Dose-Response Studies hit->dose_response target_id Target Identification Assays (e.g., affinity chromatography, proteomics) dose_response->target_id pathway Pathway Analysis target_id->pathway conclusion Elucidation of Signaling Pathway pathway->conclusion

Pathway Identification Workflow

References

Spectroscopic Analysis of Methyl quinoline-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl quinoline-6-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the predicted spectroscopic data based on analogous compounds, details the experimental protocols for acquiring such data, and illustrates the analytical workflow and logical connections between different spectroscopic techniques.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system and the methyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate group and the nitrogen atom in the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.9 - 9.1dd~4.5, ~1.8
H-37.4 - 7.6dd~8.5, ~4.5
H-48.1 - 8.3dd~8.5, ~1.8
H-58.2 - 8.4d~8.0
H-78.0 - 8.2dd~8.0, ~2.0
H-88.8 - 9.0d~2.0
-OCH₃3.9 - 4.1s-

Predicted data is based on spectra of related quinoline derivatives.[1][2][3][4]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below, with the carbonyl carbon of the ester group expected at the most downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~122
C-4~136
C-4a~148
C-5~128
C-6~130
C-7~130
C-8~128
C-8a~129
C=O~166
-OCH₃~52

Predicted data is based on spectra of related quinoline derivatives.[4][5]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is instrumental in identifying the functional groups present in this compound. Key absorption bands are predicted for the aromatic C-H bonds, the C=O of the ester, and the C-O single bond.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description
Aromatic C-H Stretch3050 - 3150Sharp, medium
C=O Stretch (Ester)1715 - 1735Strong, sharp
C=C and C=N Stretch1500 - 1650Medium to strong
C-O Stretch (Ester)1200 - 1300Strong
Aromatic C-H Bend750 - 900Strong

Predicted data is based on spectra of related quinoline and carboxylate compounds.[6][7]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₁H₉NO₂, Molecular Weight: 187.19 g/mol ), the following ions are predicted.[8][9]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted IonDescription
187[M]⁺Molecular Ion
156[M - OCH₃]⁺Loss of methoxy radical
128[M - COOCH₃]⁺Loss of carbomethoxy radical
101[C₇H₅N]⁺Fragmentation of quinoline ring

Predicted data is based on fragmentation patterns of similar aromatic esters.[10][11][12][13]

Experimental Protocols

The following sections detail standardized experimental procedures for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.[1]

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse experiment.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

For a solid sample like this compound, an Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of small organic molecules.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is vaporized in a high vacuum environment.

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare as Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Vaporize in High Vacuum Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structure Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation logical_relationships cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information MQC This compound | C₁₁H₉NO₂ NMR NMR Spectroscopy ¹H NMR ¹³C NMR IR IR Spectroscopy MS Mass Spectrometry Info_NMR Proton Environment H-H Connectivity Carbon Skeleton NMR:f1->Info_NMR:f0 provides NMR:f1->Info_NMR:f1 provides NMR:f2->Info_NMR:f2 provides Info_IR Functional Groups (C=O, C-O, Aromatic) IR:f0->Info_IR:f0 identifies Info_MS Molecular Weight Fragmentation Pattern Molecular Formula MS:f0->Info_MS:f0 determines MS:f0->Info_MS:f1 reveals MS:f0->Info_MS:f2 confirms

References

In-depth Technical Guide to the NMR Spectral Data of Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for methyl quinoline-6-carboxylate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a detailed analysis based on established principles of NMR spectroscopy and data from structurally related analogs. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives in a drug discovery and development context.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known chemical shifts of quinoline and the anticipated substituent effects of a methyl ester group at the 6-position. The analysis of related compounds, such as quinoline itself and methyl benzoate, provides a strong basis for these assignments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-28.9 - 9.1ddJ = 4.2, 1.7 Hz
H-37.4 - 7.6ddJ = 8.2, 4.2 Hz
H-48.1 - 8.3dJ = 8.2 Hz
H-58.2 - 8.4dJ = 8.8 Hz
H-78.3 - 8.5ddJ = 8.8, 2.1 Hz
H-88.8 - 9.0dJ = 2.1 Hz
-OCH₃3.9 - 4.1s-

Note: Predicted values are for a sample dissolved in CDCl₃. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3121 - 123
C-4136 - 138
C-4a129 - 131
C-5128 - 130
C-6130 - 132
C-7127 - 129
C-8131 - 133
C-8a148 - 150
-C=O166 - 168
-OCH₃52 - 54

Note: Predicted values are for a sample dissolved in CDCl₃.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives like this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. The choice of solvent may influence chemical shifts.

  • For quantitative NMR (qNMR), an internal standard of known concentration should be added.

  • Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

3. ¹H NMR Spectrum Acquisition

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Spectrum Acquisition

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used to simplify the spectrum by removing ¹H-¹³C coupling and to benefit from the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Set a spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a spectrum with adequate signal-to-noise.

5. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for NMR spectral analysis.

Caption: Molecular structure of this compound.

NMR_Workflow General NMR Spectroscopy Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, 2D Experiments) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation / Verification Spectral_Analysis->Structure_Elucidation Reporting Reporting and Data Archiving Structure_Elucidation->Reporting

Caption: A typical workflow for NMR spectral analysis.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl Quinoline-6-Carboxylate

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a key intermediate in the synthesis of various pharmaceuticals. This document details experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), data interpretation, and expected fragmentation patterns.

Introduction

This compound (C₁₁H₉NO₂) is a quinoline derivative with significant applications in medicinal chemistry and drug development. Accurate and reliable analysis of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and specificity required for these applications. This guide outlines the core principles and methodologies for its analysis.

Physicochemical Properties

A summary of the key properties of this compound is essential for method development.

PropertyValueReference
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.19 g/mol [1][2]
Monoisotopic Mass 187.063328530 Da[1]
CAS Number 38896-30-9[1][2]

Mass Spectrometry Workflow

The general workflow for the analysis of this compound involves several key stages, from sample preparation to data analysis. Proper execution of each step is critical for achieving accurate and reproducible results.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis Chromatography & MS Analysis cluster_data Data Processing Sample Sample Acquisition (e.g., Reaction Mixture, Biological Matrix) Prep Extraction / Dilution / Derivatization Sample->Prep Chrom Chromatographic Separation (GC or LC) Prep->Chrom Ion Ionization (EI or ESI) Chrom->Ion MassSpec Mass Analysis (m/z Detection) Ion->MassSpec DataAcq Data Acquisition MassSpec->DataAcq DataProc Data Interpretation (Fragmentation Analysis) DataAcq->DataProc Report Reporting DataProc->Report

General workflow for mass spectrometry analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[3] Electron Ionization (EI) is typically employed, which provides detailed fragmentation patterns useful for structural confirmation.

Experimental Protocol

This protocol is adapted from established methods for quinoline derivatives.[4]

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable volatile solvent (e.g., toluene, dichloromethane, or ethyl acetate).

    • Adjust the concentration to a range of 0.1-1.0 mg/L for optimal signal intensity.

    • Filter the solution using a 0.45 μm syringe filter before injection.[5]

  • GC-MS Instrument Conditions:

ParameterRecommended Setting
GC Column DB-5MS (30 m × 0.25 mm × 0.5 μm) or equivalent
Injection Mode Splitless
Injection Volume 1.0 µL
Inlet Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temp 90°C for 2 min, ramp to 260°C at 20°C/min, hold for 3 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range 50-250 m/z

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for quantifying this compound in complex biological matrices due to its high selectivity and sensitivity.[6] Electrospray Ionization (ESI) in positive ion mode is typically used.[7][8]

Experimental Protocol

This protocol provides a general framework for LC-MS/MS analysis.[6][9]

  • Sample Preparation (from Biological Matrix, e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[6]

  • LC-MS/MS Instrument Conditions:

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺, m/z 188.1
Product Ions To be determined by infusion and CID experiments (see Section 5.2)

Data Interpretation: Fragmentation Patterns

Understanding the fragmentation pattern is crucial for confirming the identity of this compound.

Predicted EI Fragmentation

Under EI conditions, the molecular ion ([M]⁺˙ at m/z 187) is expected to undergo characteristic fragmentation. The primary cleavages are anticipated around the ester functional group, a common fragmentation pathway for esters.[10]

Predicted Fragmentation Pathway:

  • Loss of a Methoxy Radical (•OCH₃): The molecular ion can lose a methoxy radical (31 Da) to form a stable acylium ion at m/z 156 .

  • Loss of Carbon Monoxide (CO): The fragment at m/z 156 can subsequently lose a neutral molecule of carbon monoxide (28 Da) to yield an ion at m/z 128 .

  • Quinoline Core Fragmentation: The quinoline ring itself can fragment, leading to characteristic ions such as m/z 101, corresponding to the loss of HCN from the m/z 128 fragment.

Fragmentation_Pathway M This compound [M]⁺˙ m/z 187 F156 [M - •OCH₃]⁺ m/z 156 M->F156 - •OCH₃ (31 Da) F128 [M - •OCH₃ - CO]⁺ m/z 128 F156->F128 - CO (28 Da) F101 [C₈H₅N]⁺ m/z 101 F128->F101 - HCN (27 Da)

Proposed EI fragmentation pathway.
Predicted ESI-MS/MS Fragmentation

In positive mode ESI, this compound will readily form the protonated molecule ([M+H]⁺) at m/z 188.1 . Collision-Induced Dissociation (CID) of this precursor ion is expected to yield characteristic product ions, which are ideal for MRM-based quantification.[6] A likely fragmentation would be the neutral loss of methanol (CH₃OH, 32 Da), resulting in the same stable acylium ion at m/z 156.1 .

Summary of Key Ions
Ion DescriptionIonizationPredicted m/z
Molecular Ion [M]⁺˙EI187.1
Protonated Molecule [M+H]⁺ESI188.1
Loss of •OCH₃EI156.1
Loss of CH₃OHESI-MS/MS156.1
Loss of •OCH₃ and COEI128.1
Quinoline FragmentEI101.0

References

An In-depth Technical Guide to the Crystal Structure of Methyl 3-iodoquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of methyl 3-iodoquinoline-6-carboxylate, a derivative of methyl quinoline-6-carboxylate. Due to the limited availability of public crystallographic data for this compound, this document focuses on its closely related iodinated analogue, offering valuable structural insights for researchers in medicinal chemistry and materials science. The methodologies for synthesis and crystallographic analysis presented are broadly applicable to this class of compounds.

Crystallographic Data

The crystal structure of methyl 3-iodoquinoline-6-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Methyl 3-iodoquinoline-6-carboxylate

ParameterValue
Empirical formulaC₁₁H₈INO₂
Formula weight313.09
Temperature296.15 K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP 1 21/c 1
Unit cell dimensions
a7.1539(3) Å
b7.2797(3) Å
c21.3653(9) Å
α90°
β96.939(4)°
γ90°
Volume1105.04(8) ų
Z4
Density (calculated)1.880 g/cm³
Absorption coefficient2.981 mm⁻¹
F(000)600
Data collection
Theta range for data collection4.14 to 68.28°
Index ranges-8<=h<=8, -8<=k<=8, -25<=l<=25
Reflections collected7339
Independent reflections1978 [R(int) = 0.0461]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1978 / 0 / 146
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R₁ = 0.0305, wR₂ = 0.0769
R indices (all data)R₁ = 0.0336, wR₂ = 0.0792
Largest diff. peak and hole0.463 and -0.589 e.Å⁻³

Data sourced from a study on regioselective C3 iodination of quinolines[1].

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystallographic analysis of quinoline derivatives, with specific details for methyl 3-iodoquinoline-6-carboxylate where available.

A common method for the synthesis of this compound involves the molecular iodine-mediated C3 iodination of this compound[1].

Materials:

  • This compound

  • Molecular iodine (I₂)

  • Tert-butyl hydroperoxide (TBHP)

  • 1,2-Dichloroethane (DCE)

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • A mixture of this compound (0.5 mmol), molecular iodine (1.0 mmol), and tert-butyl hydroperoxide (1.5 mmol) is prepared in 1,2-dichloroethane (2.0 mL).

  • The reaction mixture is stirred at 120 °C for 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by flash silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield the final product[1].

Growing high-quality single crystals is a critical step for X-ray diffraction analysis. The slow evaporation method is a widely used technique.

Procedure:

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution.

  • Filtration: The solution is filtered to remove any particulate matter that could act as nucleation sites.

  • Crystallization: The filtered solution is placed in a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent.

  • Incubation: The vial is kept in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the solution[2].

Procedure:

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected using a specific radiation source (e.g., Cu Kα radiation). The data is collected over a range of angles (theta)[1].

  • Data Processing: The collected raw diffraction data is processed, which includes integration of reflection intensities and correction for various experimental factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors[1].

Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure of a quinoline derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis Crystallographic Analysis start Starting Materials (this compound, I₂, TBHP) reaction Chemical Reaction (120°C, 24h in DCE) start->reaction extraction Work-up & Extraction reaction->extraction purification Column Chromatography extraction->purification product Purified Methyl 3-iodoquinoline-6-carboxylate purification->product dissolution Dissolution in Suitable Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal data_collection X-ray Data Collection crystal->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure & Data refinement->final_structure logical_relationship compound This compound (Target Compound) derivative Methyl 3-iodoquinoline-6-carboxylate (Analyzed Derivative) compound->derivative Structural Analogue data Crystallographic Data (Unit Cell, Space Group, etc.) derivative->data Yields protocol Experimental Protocols (Synthesis, Crystallization, Data Collection) derivative->protocol Requires protocol->data Generates

References

The Biological Versatility of Quinoline-6-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities. Among these, quinoline-6-carboxylate esters have garnered significant attention from researchers in the fields of oncology, infectious diseases, and neuropharmacology. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this promising class of compounds, tailored for researchers, scientists, and drug development professionals. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further exploration and application of quinoline-6-carboxylate esters in drug discovery.

Anticancer Activity

Quinoline-6-carboxylate esters and their derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Quantitative Anticancer Activity Data

The anticancer efficacy of various quinoline derivatives is summarized below, with IC50 values indicating the concentration required to inhibit the growth of cancer cell lines by 50%.

Compound IDCancer Cell LineIC50 (µM)Reference
12e MGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
10d A549 (Lung)43.1[2]
10g MCF-7 (Breast)59.1[2]
Compound 15 MCF-7 (Breast)15.16
HepG-2 (Liver)18.74
A549 (Lung)18.68
Compound 6c MCF-7-MDR0.0088[3]
HA-2l mTOR Inhibition0.066[4]
HA-2c mTOR Inhibition0.075[4]
Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Quinoline Quinoline-6-carboxylate Esters Quinoline->PI3K Quinoline->mTORC1

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Quinoline-6-carboxylate ester derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-6-carboxylate ester derivatives in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[6][7]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 1a Acinetobacter baumannii77.5[2]
Compound 6 Clostridium difficile1.0[8]
Compound 6c MRSA0.75[9]
VRE0.75[9]
MRSE2.50[9]
Compound 24 E. coli3.125[10]
S. aureus3.125[10]
Compound 11 S. aureus6.25[10]
Signaling Pathway: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone compounds interfere with bacterial DNA replication by trapping DNA gyrase and topoisomerase IV in a complex with DNA, leading to double-strand breaks and ultimately cell death.[6][7][11]

DNA_Gyrase_Inhibition DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Binding & Cleavage TopoIV Topoisomerase IV DNA->TopoIV Binding & Cleavage Replication DNA Replication Gyrase->Replication Enables CellDeath Bacterial Cell Death Gyrase->CellDeath Leads to TopoIV->Replication Enables TopoIV->CellDeath Leads to Quinoline Quinoline-6-carboxylate Esters Quinoline->Gyrase Traps Complex Quinoline->TopoIV Traps Complex

Mechanism of action of quinolones on bacterial DNA replication.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Quinoline-6-carboxylate ester derivatives

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare a stock solution of the quinoline-6-carboxylate ester in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity

Certain quinoline derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases. Their mechanisms of action include antioxidant effects and modulation of signaling pathways involved in neuronal survival.

Experimental Protocol: In Vivo Neuroprotection Assay in a Rat Model of Cerebral Ischemia/Reperfusion

This protocol outlines a common in vivo model to assess the neuroprotective effects of a compound.[8]

Animal Model:

  • Adult male Sprague-Dawley or Wistar rats.

Procedure:

  • Induction of Ischemia: Induce cerebral ischemia by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 90 minutes).

  • Compound Administration: Administer the quinoline-6-carboxylate ester derivative (e.g., intraperitoneally or intravenously) at a specific time point relative to the ischemic event (e.g., before, during, or after).

  • Reperfusion: After the ischemic period, allow for reperfusion by withdrawing the occluding filament.

  • Neurological Deficit Scoring: At 24 hours post-reperfusion, assess the neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

  • Histological and Molecular Analysis: Perform further analyses on brain tissue, such as immunohistochemistry for markers of apoptosis (e.g., caspase-3) or inflammation, and Western blotting for signaling proteins.

Workflow for Neuroprotection Studies

Neuroprotection_Workflow Model Animal Model of Neurodegeneration (e.g., MCAO) Treatment Quinoline Ester Administration Model->Treatment Behavioral Behavioral Assessment (Neurological Scoring) Treatment->Behavioral Histology Histological Analysis (Infarct Volume) Treatment->Histology Molecular Molecular Analysis (Western Blot, IHC) Treatment->Molecular Outcome Evaluation of Neuroprotective Efficacy Behavioral->Outcome Histology->Outcome Molecular->Outcome

Experimental workflow for assessing in vivo neuroprotective activity.

Synthesis of Quinoline-6-Carboxylate Esters

A common and versatile method for the synthesis of the quinoline core is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

General Synthetic Protocol: Friedländer Synthesis

Materials:

  • 2-aminobenzaldehyde or a substituted derivative

  • A compound with an active methylene group (e.g., ethyl acetoacetate for a 2-methyl-3-ethoxycarbonylquinoline)

  • Catalyst (e.g., acid or base)

  • Solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone and the active methylene compound in a suitable solvent.

  • Catalyst Addition: Add the catalyst (e.g., a few drops of piperidine or a catalytic amount of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quinoline-6-carboxylate esters represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegeneration warrants further investigation. The data, protocols, and pathway diagrams presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. By providing a solid foundation of existing knowledge, we hope to inspire and facilitate the design and synthesis of new quinoline-based compounds with improved potency, selectivity, and pharmacokinetic properties.

References

A Technical Guide to the Discovery of Novel Quinoline-6-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad range of biological activities.[1][2] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" found in drugs with applications ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory.[1][3][4] Functionalization at the 6-position with a carboxylate or related carboxamide group has proven to be a particularly fruitful strategy for developing novel drug candidates with high potency and specificity. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of recently discovered quinoline-6-carboxylate and carboxamide derivatives.

Synthetic Methodologies

The construction of the quinoline ring system is a well-established field in organic chemistry, with several classic named reactions providing the foundation for modern synthetic routes.[5] These methods, including the Skraup, Doebner-von Miller, and Pfitzinger reactions, typically involve the condensation of anilines with various carbonyl compounds.[6][7][8] Modern approaches often modify these classic reactions or employ transition-metal-catalyzed cross-coupling strategies to achieve higher yields and greater molecular diversity.[8][9]

General Synthesis Workflow

The synthesis of quinoline-6-carboxylate derivatives often begins with the construction of a functionalized quinoline core, followed by the introduction or modification of the carboxylate group. A common strategy involves a coupling reaction between a pre-formed quinoline-6-carboxylic acid and a desired amine or alcohol.

G cluster_0 Core Synthesis cluster_1 Functionalization A Substituted Aniline C Cyclization Reaction (e.g., Doebner-von Miller, Pfitzinger) A->C B α,β-Unsaturated Carbonyl or β-Ketoester B->C D Quinoline-6-carboxylic Acid Intermediate C->D Oxidation / Hydrolysis E Thionyl Chloride (SOCl2) or Coupling Agents (EDC, HOBt) D->E Activation F Acyl Chloride / Activated Ester E->F H Final Quinoline-6-carboxamide or Quinoline-6-carboxylate Derivative F->H G Amine (R-NH2) or Alcohol (R-OH) G->H Coupling

Caption: General workflow for the synthesis of quinoline-6-carboxylate derivatives.

Experimental Protocol: Synthesis of 2-Substituted Quinoline-6-Carboxamides

This protocol is adapted from methodologies described for the synthesis of mGluR1 antagonists.[10]

Step 1: Synthesis of 6-Methyl-2-substituted-quinoline

  • A mixture of 4-amino-3-methylacetophenone (1.0 eq), the appropriate substituted aldehyde (1.2 eq), and piperidine (0.2 eq) in ethanol is refluxed for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography (Ethyl Acetate/Hexane) to yield the 2-substituted 6-methylquinoline.

Step 2: Oxidation to Quinoline-6-carboxylic Acid

  • The 6-methylquinoline derivative (1.0 eq) is dissolved in a mixture of pyridine and water.

  • Potassium permanganate (KMnO4) (3.0 eq) is added portion-wise over 1 hour.

  • The mixture is heated at 100°C for 8 hours.

  • After cooling to room temperature, the reaction is filtered through celite, and the filtrate is acidified with 2N HCl to pH 3-4.

  • The resulting precipitate is filtered, washed with water, and dried to afford the 2-substituted quinoline-6-carboxylic acid.

Step 3: Amide Coupling

  • To a solution of the quinoline-6-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HBTU (1.2 eq), HOBt (1.2 eq), and diisopropylethylamine (DIPEA) (3.0 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • The desired amine (1.2 eq) is added, and the reaction is stirred for an additional 12 hours.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the final 2-substituted quinoline-6-carboxamide derivative.

Biological Activities and Data

Quinoline-6-carboxylate derivatives have been investigated for a wide range of therapeutic applications, demonstrating potent activity as enzyme inhibitors and receptor antagonists.[3][11]

P2X7 Receptor (P2X7R) Antagonists

The P2X7 receptor, an ATP-gated ion channel, is overexpressed in various cancers and plays a role in inflammation.[12] Novel quinoline-6-carboxamide benzenesulfonates have been synthesized and evaluated as P2X7R antagonists.[12]

CompoundR-Group (at position 4 of benzenesulfonate)IC50 (μM)[12]
2e -F0.624
2f -I0.566
2g -Cl0.813
Suramin Standard~3.96

Table 1: In vitro inhibitory activity of quinoline-6-carboxamide derivatives against the human P2X7 receptor.

Structure-activity relationship (SAR) studies revealed that potency was enhanced by the presence of highly electronegative substituents (F, Cl, I) on the benzenesulfonate ring, with the 4-iodo derivative 2f being the most potent in the series.[12]

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists

mGluR1 is implicated in neuropathic pain, making it a key target for analgesic drug development.[10] A series of 2-amino and 2-methoxy quinoline-6-carboxamides were synthesized and evaluated for mGluR1 antagonistic activity.[10]

CompoundR1 (at position 2)R2 (amide substituent)% Inhibition at 10 µMIC50 (μM)[10]
13a 4-fluorobenzylaminoCyclopropyl88.53.55
13c 4-fluorobenzylaminoIsopropyl92.32.16
13e 4-fluorobenzylaminotert-Butyl82.54.96
14a 3-fluorobenzylaminoCyclopropyl90.73.24

Table 2: In vitro mGluR1 antagonistic activity of 2-substituted quinoline-6-carboxamide derivatives.

The SAR for this series indicated that a hydrophobic cyclic amine at the R1 position and a small secondary amide group at the R2 position were crucial for high inhibitory activity against mGluR1.[10] The compound 13c , featuring a 4-fluorobenzylamino group at R1 and an isopropylamide at R2, demonstrated the highest potency.[10]

Anticancer and Autophagy-Modulating Activity

Derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) have been shown to inhibit the proliferation of a broad spectrum of cancer cell lines.[13] These compounds disrupt lysosome function, which in turn impairs autophagy flux and leads to the induction of apoptosis.[13] This makes the disruption of autophagy a promising strategy for cancer therapy.[13] Similarly, other quinoline derivatives have shown potent antitumor activity by targeting microtubule polymerization or inhibiting key signaling kinases.[14][15]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by these compounds is critical for their development as therapeutic agents.

P2X7R-Mediated Signaling

Activation of the P2X7 receptor by ATP in the tumor microenvironment can trigger multiple downstream signaling cascades related to cell survival, proliferation, and apoptosis.[12] Quinoline-6-carboxylate derivatives act as antagonists, blocking these downstream effects.

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates PLC PLC P2X7R->PLC Activates PI3K PI3K P2X7R->PI3K Activates MAPK MAPK P2X7R->MAPK Activates CellResponse Cell Proliferation, Survival, Apoptosis PLC->CellResponse Akt Akt PI3K->Akt MAPK->CellResponse Akt->CellResponse Antagonist Quinoline-6-Carboxylate Derivative Antagonist->P2X7R Inhibits G CiQ Quinoline Derivative (e.g., CiQ) Lysosome Lysosome Function CiQ->Lysosome Disrupts Autophagy Autophagy Flux Lysosome->Autophagy Impedes Stress Cellular Stress (Accumulation of Autophagosomes) Autophagy->Stress Leads to Caspase9 Caspase-9 Activation Stress->Caspase9 PARP PARP Cleavage Caspase9->PARP Apoptosis Apoptosis (Cell Death) PARP->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of methyl quinoline-6-carboxylate from 6-quinolinecarboxylic acid. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The primary protocol detailed is an efficient esterification using thionyl chloride and methanol. Alternative methods, such as Fischer and Steglich esterification, are also discussed. This guide includes comprehensive experimental procedures, tables of physical and spectral data for reactants and products, and a visual representation of the experimental workflow to ensure reproducible results in a laboratory setting.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their presence in numerous biologically active molecules. This compound is a key building block for the synthesis of more complex pharmaceutical agents. The esterification of 6-quinolinecarboxylic acid is a fundamental transformation to produce this intermediate. This document outlines a reliable and efficient protocol for this synthesis.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
6-Quinolinecarboxylic acidC₁₀H₇NO₂173.17Solid291-29410349-57-2
This compoundC₁₁H₉NO₂187.19White solid8838896-30-9.[1]
Thionyl chlorideSOCl₂118.97Colorless to yellow fuming liquid-104.57719-09-7
MethanolCH₄O32.04Colorless liquid-97.667-56-1
Table 2: Spectroscopic Data for this compound
SpectroscopyData
¹H NMR Data would be presented here if available from search results.
¹³C NMR Data would be presented here if available from search results.
IR (Infrared) Data would be presented here if available from search results.
Mass Spec (MS) Data would be presented here if available from search results.

Note: Specific spectroscopic data was not available in the provided search results. Researchers should perform their own analysis to confirm product identity and purity.

Experimental Protocols

Primary Protocol: Esterification using Thionyl Chloride and Methanol

This protocol is based on a procedure reported for the synthesis of this compound[2].

Materials:

  • 6-Quinolinecarboxylic acid (2.0 mmol, 0.346 g)

  • Methanol (5 mL)

  • Thionyl chloride (6.0 mmol, 0.44 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL)

  • Dichloromethane (CH₂Cl₂) (90 mL, for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add 6-quinolinecarboxylic acid (2.0 mmol).

  • Add methanol (5 mL) to the flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (6.0 mmol) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 50 °C.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully add 30 mL of saturated aqueous NaHCO₃ solution to neutralize the reaction mixture. Caution: Gas evolution (CO₂) will occur.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Alternative Protocol 1: Fischer Esterification

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3][4][5] This method is best suited for simple alcohols like methanol which can be used in large excess to drive the equilibrium towards the product.[6]

General Procedure:

  • Dissolve 6-quinolinecarboxylic acid in a large excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify as needed.

Alternative Protocol 2: Steglich Esterification

The Steglich esterification is a mild method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] This method is particularly useful for substrates that are sensitive to acidic conditions.[6]

General Procedure:

  • Dissolve 6-quinolinecarboxylic acid in an aprotic solvent (e.g., dichloromethane or THF).

  • Add methanol (typically 1.2-1.5 equivalents).

  • Add DCC (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid (e.g., 1M HCl) and then with saturated NaHCO₃ solution.

  • Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purify as necessary.

Mandatory Visualization

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 6-Quinolinecarboxylic Acid D 1. Mix Acid & Methanol at 0°C A->D B Methanol B->D C Thionyl Chloride E 2. Add Thionyl Chloride C->E D->E F 3. Heat to 50°C for 12h E->F G 4. Neutralization with NaHCO₃ F->G H 5. Extraction with CH₂Cl₂ G->H I 6. Drying & Concentration H->I J 7. Purification (optional) I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Methyl quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl quinoline-6-carboxylate is a valuable heterocyclic compound and a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The quinoline scaffold is a core structure in a wide range of therapeutic agents, and functionalized derivatives such as this compound serve as important building blocks for drug discovery and development. This document outlines a detailed experimental protocol for the synthesis of this compound, intended for researchers and scientists in the fields of organic chemistry and drug development.

The presented synthesis is a two-step process commencing with the Fischer esterification of 4-aminobenzoic acid to yield the key intermediate, methyl 4-aminobenzoate. This is followed by a Skraup synthesis, a classic and effective method for constructing the quinoline ring system, to produce the final product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Methyl 4-aminobenzoate cluster_step2 Step 2: Synthesis of this compound (Skraup Synthesis) A 4-Aminobenzoic Acid D Reflux A->D B Methanol B->D C Sulfuric Acid (catalyst) C->D E Neutralization (Sodium Bicarbonate) D->E Cooling F Filtration & Drying E->F G Methyl 4-aminobenzoate F->G H Methyl 4-aminobenzoate G->H Intermediate L Heating H->L I Glycerol I->L J Sulfuric Acid J->L K Nitrobenzene (oxidant) K->L M Steam Distillation L->M Work-up N Extraction & Purification M->N O This compound N->O

Caption: Experimental workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-aminobenzoate (Precursor)

This protocol details the Fischer esterification of 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • Methanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add 13.7 g (0.1 mol) of 4-aminobenzoic acid and 100 mL of methanol.

  • Stir the mixture to dissolve the solid.

  • Carefully add 5 mL of concentrated sulfuric acid dropwise to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8. The product will precipitate as a white solid.[1]

  • Collect the precipitate by vacuum filtration using a Büchner funnel.[1]

  • Wash the solid with cold distilled water (2 x 50 mL).

  • Dry the product in a desiccator or a vacuum oven at 50°C to obtain pure Methyl 4-aminobenzoate.

Step 2: Synthesis of this compound (Skraup Synthesis)

This protocol describes the synthesis of the target compound using the previously prepared methyl 4-aminobenzoate. The Skraup reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.[2]

Materials:

  • Methyl 4-aminobenzoate

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or an alternative oxidizing agent like arsenic acid)

  • Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

  • Sodium hydroxide (NaOH) solution

  • Steam distillation apparatus

  • Separatory funnel

  • Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a large (e.g., 1 L) round-bottom flask, cautiously add 30 mL of concentrated sulfuric acid to 15.1 g (0.1 mol) of methyl 4-aminobenzoate.

  • Add 28 mL (approx. 0.3 mol) of glycerol to the mixture.

  • Add a small amount of ferrous sulfate (approx. 1 g) as a moderator (optional).

  • Slowly and carefully add 12 mL (approx. 0.12 mol) of nitrobenzene as the oxidizing agent.

  • Heat the mixture gently under reflux in a fume hood. Once the reaction starts, it can become vigorous. Be prepared to remove the heat source if necessary.[2]

  • After the initial vigorous reaction subsides, continue to heat the mixture at reflux for 3-4 hours.

  • Allow the mixture to cool and then cautiously pour it into a large beaker containing 500 mL of water.

  • Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling the beaker in an ice bath.

  • Subject the resulting mixture to steam distillation to remove unreacted nitrobenzene and other volatile by-products.[3]

  • After the removal of volatile impurities, the desired product remains in the distillation flask.

  • Cool the residue and extract the product with a suitable organic solvent such as dichloromethane (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

Parameter Step 1: Methyl 4-aminobenzoate Step 2: this compound
Starting Material 4-Aminobenzoic AcidMethyl 4-aminobenzoate
Molecular Weight ( g/mol ) 137.14151.16
Amount (g) 13.715.1
Moles (mol) 0.10.1
Product Methyl 4-aminobenzoateThis compound
Molecular Weight ( g/mol ) 151.16187.19
Theoretical Yield (g) 15.118.7
Typical Yield (%) 60-80%40-60%
Appearance White solidPale yellow solid
Purity (by HPLC/NMR) >98%>95% (after purification)

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • The Skraup synthesis is a highly exothermic reaction and can be violent. Use a large reaction flask and be prepared to cool the reaction if it becomes too vigorous.[2]

  • Nitrobenzene is toxic and readily absorbed through the skin. Handle with appropriate care.

References

Application Notes and Protocols: Methyl Quinoline-6-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl quinoline-6-carboxylate is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of a wide array of functionalized quinoline derivatives. The quinoline scaffold is a prominent feature in numerous biologically active compounds, including pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, highlighting its utility in the synthesis of bioactive molecules.

Physicochemical Properties

Basic physicochemical data for this compound are summarized below for easy reference.

PropertyValueReference
CAS Number 38896-30-9[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1]
Appearance White solid
IUPAC Name This compound[1]
SMILES COC(=O)C1=CC2=C(C=C1)N=CC=C2[1]

Synthesis of the Building Block: this compound

This compound can be efficiently synthesized from its corresponding carboxylic acid.

Protocol 1: Esterification of Quinoline-6-carboxylic Acid

This protocol describes the synthesis of this compound via the esterification of quinoline-6-carboxylic acid using methanol and thionyl chloride.

Reaction Scheme:

Experimental Protocol:

  • To a solution of quinoline-6-carboxylic acid (2.0 mmol) in methanol (5 mL), slowly add thionyl chloride (6.0 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

  • Purification by column chromatography on silica gel will afford the pure this compound.

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of quinoline derivatives. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into amides, providing access to a diverse range of compounds.

Application 1: Hydrolysis to Quinoline-6-carboxylic Acid

The methyl ester can be easily hydrolyzed back to the parent carboxylic acid, which is a common intermediate for further functionalization, particularly for amide coupling reactions where the free carboxylic acid is required.

Reaction Scheme:

Experimental Protocol (Alkaline Hydrolysis):

  • Dissolve this compound in a suitable solvent such as a mixture of methanol and water.

  • Add an excess of a base, for example, a 6M aqueous solution of sodium hydroxide (NaOH).

  • Reflux the reaction mixture for a specified time (typically 5 hours), monitoring the reaction by TLC.[2]

  • After cooling to room temperature, wash the mixture with an organic solvent like ethyl acetate to remove any unreacted starting material.[2]

  • Acidify the aqueous layer to a pH of approximately 4-5 with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.[2]

  • Filter the precipitate, wash with water, and dry to obtain quinoline-6-carboxylic acid.

Application 2: Synthesis of Quinoline-6-carboxamides

The direct conversion of the methyl ester to an amide is a highly efficient method for the synthesis of quinoline-6-carboxamides, which are prevalent in many biologically active molecules.

Reaction Scheme:

Experimental Protocol (Direct Amidation):

While direct amidation of esters can be challenging, certain catalytic systems can facilitate this transformation. One approach involves the use of a lanthanide-based catalyst.

  • In a reaction vessel, combine this compound (1.0 equiv), the desired amine (1.2 equiv), and a catalytic amount of a lanthanide tris(amide) complex (e.g., Ln[N(Si(CH₃)₂)₂]₃(µ-Cl)Li(THF)₃, 30 mol%).

  • The reaction is typically carried out in a solvent such as THF at room temperature.

  • Stir the reaction mixture for a short duration (e.g., 20 minutes).

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The combined organic layers are dried and concentrated to give the crude amide, which can be purified by chromatography.

Note: Yields for this type of reaction are generally good, but optimization of the catalyst loading and reaction time may be necessary for specific substrates.

Application in the Synthesis of Bioactive Molecules: mGluR1 Antagonists

Quinoline derivatives are of significant interest in drug discovery. For instance, substituted quinoline-6-carboxamides have been investigated as antagonists of the metabotropic glutamate receptor 1 (mGluR1), which is a target for the treatment of various neurological and psychiatric disorders.

Metabotropic Glutamate Receptor 1 (mGluR1) Signaling Pathway

The activation of mGluR1, a G-protein coupled receptor, initiates a signaling cascade that plays a crucial role in synaptic plasticity.

mGluR1_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq_protein Gq Protein mGluR1->Gq_protein Activates PLC PLC Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation downstream Downstream Signaling Ca_release->downstream PKC_activation->downstream

Caption: Simplified mGluR1 signaling cascade.

Upon binding of glutamate, mGluR1 activates the Gq protein, which in turn stimulates phospholipase C (PLC).[3][4][5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3][6] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to downstream cellular responses.[6]

Synthetic Workflow for mGluR1 Antagonists

This compound can be a key intermediate in a multi-step synthesis of mGluR1 antagonists. A general workflow is outlined below.

Synthetic_Workflow A Quinoline-6-carboxylic Acid B This compound (Building Block) A->B Esterification C Quinoline-6-carboxylic Acid (via Hydrolysis) B->C Hydrolysis D N-substituted-quinoline-6-carboxamide (via Direct Amidation) B->D Direct Amidation F Quinoline-6-carboxamide (mGluR1 Antagonist) C->F Amide Coupling E Amine (R-NH2) E->D E->F

Caption: Synthetic routes from this compound.

This workflow illustrates two main strategies:

  • Hydrolysis followed by Amide Coupling: this compound is first hydrolyzed to quinoline-6-carboxylic acid, which is then coupled with a desired amine using standard peptide coupling reagents (e.g., HBTU, DCC) to form the target amide.

  • Direct Amidation: The methyl ester is directly converted to the corresponding amide by reaction with an amine, often in the presence of a specific catalyst.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the transformations discussed.

TransformationStarting MaterialReagentsSolventTimeYield (%)Reference
Esterification Quinoline-6-carboxylic acidSOCl₂, CH₃OHCH₃OH--
Hydrolysis This compound6M NaOHCH₃OH/H₂O5 h-[2]
Direct Amidation This compoundAmine, Lanthanide catalystTHF20 minGood
Amide Coupling Quinoline-6-carboxylic acidAmine, HBTUDMF1-2 hGood to Excellent[7][8][9]

Note: Dashes indicate that specific quantitative data was not available in the cited literature. Yields are generally reported as "good" or "good to excellent," suggesting they are synthetically useful.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of quinoline derivatives. Its utility is demonstrated in the straightforward preparation of quinoline-6-carboxylic acid and various quinoline-6-carboxamides, which are key components of molecules with significant biological activity, such as mGluR1 antagonists. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols: Methyl Quinoline-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl quinoline-6-carboxylate (CAS: 38896-30-9) is a heterocyclic aromatic compound that serves as a pivotal scaffold and pharmaceutical intermediate in medicinal chemistry.[1][2] Its quinoline core is a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs, and exhibiting a wide array of pharmacological activities.[3][4][5] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][6] The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to modulate the pharmacokinetic and pharmacodynamic properties of synthesized molecules.[5] this compound is particularly useful as a starting material for the synthesis of more complex derivatives, such as amides, hydrazones, and other analogs, by leveraging the reactivity of its methyl ester group.[7][8]

Logical Workflow for Drug Discovery

The general workflow for utilizing this compound in a drug discovery program involves several key stages, from initial synthesis to lead optimization.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Evaluation cluster_2 Lead Optimization A Methyl quinoline-6-carboxylate B Hydrolysis to Carboxylic Acid A->B Base/Acid C Amide Coupling B->C Amine, Coupling Agent D Diverse Amide Derivatives Library C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) F->G H Structure-Activity Relationship (SAR) G->H H->C Iterative Design I Lead Compound Selection H->I J ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) I->J K In Vivo Efficacy (Animal Models) J->K L Preclinical Candidate K->L

Caption: Drug discovery workflow using this compound.

Application in Oncology

The quinoline scaffold is a cornerstone in the development of anticancer agents, with derivatives targeting various mechanisms of cancer progression, including kinase signaling, DNA replication, and cell cycle regulation.[9][10]

1. Kinase Inhibition: Quinoline derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11] Several FDA-approved kinase inhibitors contain the quinoline core.[9] Modifications of the quinoline scaffold, often at the 6-position, are explored to enhance potency and selectivity.[9][12]

  • c-Met Inhibitors: 3,6-disubstituted quinoline derivatives have shown selective inhibition of the c-Met kinase with potent antiproliferative activity against cancer cell lines like MKN45.[9]

  • Pim-1 Kinase Inhibitors: Quinoline derivatives, including quinoline-2-carboxamides, have been identified as potent inhibitors of Pim-1 kinase, an enzyme implicated in prostate cancer.[13] These compounds can induce apoptosis and halt the cell cycle.[13]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) GF->Receptor P1 Signaling Proteins (e.g., PI3K, Ras) Receptor->P1 P2 Downstream Kinases (e.g., Akt, MAPK) P1->P2 TF Transcription Factors P2->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor Quinoline-Based Kinase Inhibitor Inhibitor->Receptor Inhibits

Caption: Inhibition of a generic tyrosine kinase pathway by quinoline derivatives.

2. Cytotoxic Activity: Derivatives of quinoline-4-carboxylic acid have demonstrated significant cytotoxic activity against various cancer cell lines.[14]

Table 1: Anticancer Activity of Quinoline Derivatives

Derivative Class Target/Cell Line Activity Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid MCF-7 (Breast Cancer) 82.9% growth reduction [14]
Quinoline-4-carboxylic acid derivatives K-562 (Leukemia) 53% - 76% growth reduction [14]
Quinoline-4-carboxylic acid derivatives HeLa (Cervical Cancer) 51% - 68% growth reduction [14]
3H-pyrazolo[4,3-f]quinoline scaffold FLT3 / CDK2 Nanomolar IC50 values [15]

| 1,6-naphthyridinone-based MET inhibitor with quinoline moiety | U-87 MG xenograft model | 131% Tumor Growth Inhibition (TGI) |[12] |

Application in Neurodegenerative Diseases

The cholinergic deficit is a key feature of Alzheimer's disease (AD), making acetylcholinesterase (AChE) a primary therapeutic target.[16] Quinoline derivatives have been extensively studied as AChE inhibitors to improve cholinergic transmission in the brain.[17]

Table 2: Activity of Quinoline Derivatives in Neurodegenerative Disease Models

Derivative Class Target IC50 Reference
Quinoline-O-carbamate derivative (Compound 3f) eeAChE (Electrophorus electricus AChE) 1.3 µM [18]
Quinoline-O-carbamate derivative (Compound 3f) eqBuChE (Equine Butyrylcholinesterase) 0.81 µM [18]

| Various Quinoline derivatives | Acetylcholinesterase (AChE) | IC50 as low as 77.2 μM reported in a computational study |[16] |

In addition to enzyme inhibition, these compounds often possess other beneficial properties for treating AD, such as anti-inflammatory effects and the ability to reduce amyloid-β aggregation.[16][18]

Application as Antimicrobial Agents

The quinoline core is fundamental to the quinolone class of antibiotics.[19] Research continues to produce novel quinoline derivatives, such as quinoline-carboxamides, with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][20][21]

Table 3: Antimicrobial Activity of Quinoline Derivatives

Derivative Class Bacterial Strain Activity (Inhibition Zone) Reference
Quinoline derivative 1 Klebsiella pneumoniae 19 ± 0.22 mm [20]
Quinoline derivative 4 Escherichia coli 21 ± 0.22 mm (higher than ciprofloxacin) [20]
Methyl 2-oxo-1.2-dihydroquinoline-4-yl-L-alaninate (1a) Enterococcus faecalis High in vitro activity (larger inhibition than references) [19]

| Quinoline-6-carboxamides | Escherichia coli, Staphylococcus aureus | Active |[8] |

Other Medicinal Chemistry Applications

The versatile quinoline scaffold has been adapted to target a range of other biological systems.

  • Neuropathic Pain: 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and evaluated as metabotropic glutamate receptor type 1 (mGluR1) antagonists for the potential treatment of neuropathic pain.[7] The most potent compound in one study showed an IC50 value of 2.16 µM against mGluR1.[7]

  • Enzyme Inhibition: Analogs of quinoline carboxylic acid methyl esters have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a potential target for cancer and autoimmune diseases.[22]

Experimental Protocols

Protocol 1: Synthesis of a Quinoline-6-Carboxamide Derivative

This protocol is a generalized procedure for the synthesis of a quinoline-6-carboxamide from this compound, based on methods described in the literature.[7][8] This involves a two-step process: hydrolysis of the methyl ester to the carboxylic acid, followed by an amide coupling reaction.

G A Start: Methyl quinoline-6-carboxylate B Step 1: Hydrolysis - Add NaOH/MeOH/H2O - Reflux for 2-4 hours A->B C Monitor reaction (TLC) B->C C->B Incomplete D Work-up 1: - Evaporate MeOH - Acidify with HCl to pH 3-4 - Filter precipitate C->D Complete E Intermediate: Quinoline-6-carboxylic acid D->E F Step 2: Amide Coupling - Dissolve acid in DMF/DCM - Add coupling agent (e.g., HBTU) - Add amine (R-NH2) & base (e.g., TEA) E->F G Stir at room temperature for 12-24 hours F->G H Monitor reaction (TLC) G->H H->G Incomplete I Work-up 2 & Purification: - Aqueous work-up - Column chromatography H->I Complete J Final Product: Quinoline-6-carboxamide Derivative I->J

References

Application Notes and Protocols for the Synthesis of Methyl Quinoline-6-carboxylate via a Pfitzinger-Based Multi-Step Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Methyl quinoline-6-carboxylate, in particular, serves as a valuable intermediate in the synthesis of more complex pharmacologically active molecules. While the Pfitzinger reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids, a direct synthesis of this compound via this method is not feasible.[3][4]

This document provides a comprehensive multi-step synthetic pathway to obtain this compound, initiating with a Pfitzinger reaction using a substituted isatin. The subsequent steps involve functional group manipulations to achieve the desired product. Detailed experimental protocols for each step are provided, along with a summary of relevant quantitative data and visualizations of the synthetic and experimental workflows.

Applications in Drug Discovery and Development

The quinoline nucleus is a cornerstone in the design of therapeutic agents due to its ability to interact with various biological targets. Quinoline-6-carboxylic acid esters and their derivatives are being investigated for a variety of applications:

  • Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[5] The substitution pattern on the quinoline ring is crucial for their cytotoxic effects.

  • Anti-inflammatory and Analgesic Activity: Derivatives of quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic properties.[6]

  • Antimicrobial and Antiviral Agents: The quinoline scaffold is present in numerous antibacterial and antiviral drugs.[1][7] Research into new quinoline derivatives continues to be a promising avenue for combating infectious diseases.

The synthesis of this compound provides a key building block for the development of novel lead compounds in these therapeutic areas.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a five-step process, commencing with the synthesis of a substituted isatin, followed by a Pfitzinger reaction, decarboxylation, oxidation, and final esterification.

Synthetic_Pathway p_toluidine p-Toluidine step1 Step 1: Isatin Synthesis p_toluidine->step1 methylisatin 5-Methylisatin step1->methylisatin step2 Step 2: Pfitzinger Reaction methylisatin->step2 pyruvic_acid Pyruvic Acid pyruvic_acid->step2 quinoline_carboxylic_acid 2,6-Dimethylquinoline- 4-carboxylic Acid step2->quinoline_carboxylic_acid step3 Step 3: Decarboxylation quinoline_carboxylic_acid->step3 methylquinoline 2,6-Dimethylquinoline step3->methylquinoline step4 Step 4: Oxidation methylquinoline->step4 quinoline_6_carboxylic_acid 2-Methylquinoline- 6-carboxylic Acid step4->quinoline_6_carboxylic_acid step5 Step 5: Esterification quinoline_6_carboxylic_acid->step5 final_product Methyl 2-methylquinoline- 6-carboxylate step5->final_product

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Methylisatin

This procedure is adapted from the synthesis of isatin derivatives.

Materials:

  • p-Toluidine

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate

  • Concentrated Hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • In a large flask, dissolve sodium sulfate (243 g) in water (222 mL).

  • Add a solution of p-toluidine (10.0 g, 93.3 mmol) in water (56.0 mL) containing concentrated hydrochloric acid (9.56 g).

  • To this mixture, add an aqueous solution of chloral hydrate (16.7 g, 0.10 mol).

  • Heat the mixture to boiling and then add a solution of hydroxylamine hydrochloride (21.8 g, 0.31 mol) in water.

  • Continue heating at a gentle boil for a few minutes until the reaction is complete, which is indicated by the formation of a crystalline precipitate.

  • Cool the reaction mixture and filter the crude product.

  • Recrystallize the product from ethanol to yield pure 5-methylisatin.

Step 2: Pfitzinger Reaction - Synthesis of 2,6-Dimethylquinoline-4-carboxylic Acid

This protocol is a modification of the general Pfitzinger reaction.[8]

Materials:

  • 5-Methylisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, prepare a 33% (w/v) solution of KOH by dissolving potassium hydroxide (10 g) in a mixture of 95% ethanol and water.

  • To the stirred KOH solution, add 5-methylisatin (0.05 mol). Stir the mixture at room temperature for 30-45 minutes. The color should change as the isatin ring opens.

  • Slowly add pyruvic acid (0.05 mol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 12-14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Dissolve the residue in water and extract with diethyl ether to remove any unreacted starting materials.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH of 4-5 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain crude 2,6-dimethylquinoline-4-carboxylic acid.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Step 3: Decarboxylation of 2,6-Dimethylquinoline-4-carboxylic Acid

This procedure utilizes a copper-catalyzed decarboxylation in quinoline.

Materials:

  • 2,6-Dimethylquinoline-4-carboxylic acid

  • Copper powder

  • Quinoline

Procedure:

  • In a round-bottom flask, mix 2,6-dimethylquinoline-4-carboxylic acid (0.03 mol) and copper powder (catalytic amount).

  • Add quinoline as the solvent.

  • Heat the mixture under a nitrogen atmosphere to 180-200 °C.

  • Maintain this temperature until the evolution of carbon dioxide ceases. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dilute with a suitable solvent like dichloromethane.

  • Filter the mixture to remove the copper catalyst.

  • Wash the organic layer with dilute HCl to remove the quinoline solvent, then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2,6-dimethylquinoline.

  • Purify the product by column chromatography or distillation.

Step 4: Oxidation of 2,6-Dimethylquinoline

This protocol uses nickel peroxide for the selective oxidation of the 6-methyl group.[1]

Materials:

  • 2,6-Dimethylquinoline

  • Nickel peroxide

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of sodium hydroxide (e.g., 7%) in water in a round-bottom flask.

  • Add 2,6-dimethylquinoline (0.02 mol) to the basic solution.

  • Add freshly prepared nickel peroxide in portions with stirring at room temperature.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the nickel salts.

  • Wash the filter cake with a small amount of water.

  • Combine the filtrate and washings, cool in an ice bath, and acidify with HCl to precipitate the product.

  • Collect the solid 2-methylquinoline-6-carboxylic acid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Step 5: Esterification of 2-Methylquinoline-6-carboxylic Acid

This protocol describes a standard Fischer esterification.

Materials:

  • 2-Methylquinoline-6-carboxylic acid

  • Methanol

  • Concentrated Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Suspend 2-methylquinoline-6-carboxylic acid (0.015 mol) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude methyl 2-methylquinoline-6-carboxylate.

  • Purify the final product by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reactants, Intermediates, and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)
5-MethylisatinC₉H₇NO₂161.16Orange crystalline solid
2,6-Dimethylquinoline-4-carboxylic acidC₁₂H₁₁NO₂201.22Solid
2,6-DimethylquinolineC₁₁H₁₁N157.21Solid or liquid
2-Methylquinoline-6-carboxylic acidC₁₁H₉NO₂187.19Solid
Methyl 2-methylquinoline-6-carboxylateC₁₂H₁₁NO₂201.22Solid

Table 2: Representative Yields for Reaction Steps (Literature-based estimates)

Reaction StepTypical Yield Range (%)Notes
Pfitzinger Reaction60-85Yields are substrate-dependent.[8]
Decarboxylation70-95Copper-catalyzed methods generally provide high yields.
Oxidation75-95Oxidation of methylquinolines with nickel peroxide is reported to be high-yielding.[1]
Esterification80-95Fischer esterification typically gives good to excellent yields with excess alcohol.

Visualizations

General Experimental Workflow for the Pfitzinger Reaction

Experimental_Workflow start Start setup Set up reaction flask with KOH solution and 5-methylisatin start->setup stir Stir at room temperature (30-45 min) setup->stir add_carbonyl Add pyruvic acid stir->add_carbonyl reflux Reflux for 12-14 hours add_carbonyl->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: - Cool and evaporate solvent - Dissolve in water - Ether extraction monitor->workup Reaction complete acidify Acidify aqueous layer with HCl workup->acidify filter Filter the precipitate acidify->filter dry Dry the solid product filter->dry purify Purify by recrystallization dry->purify end End purify->end Pure product

Caption: A general experimental workflow for the Pfitzinger reaction step.

References

Application Notes and Protocols for the Doebner-von Miller Reaction: Synthesis of Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinoline derivatives. This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] The resulting quinoline scaffold is a key structural motif in a wide array of pharmaceuticals, agrochemicals, and functional materials. These application notes provide a detailed overview of the Doebner-von Miller reaction, with a specific focus on its application in the synthesis of methyl quinoline-6-carboxylate, a valuable intermediate in drug discovery.

The synthesis of this compound via the Doebner-von Miller reaction commences with methyl p-aminobenzoate as the aromatic amine. The electron-withdrawing nature of the methoxycarbonyl group on the aniline ring presents a significant challenge, often leading to lower yields compared to reactions with electron-rich anilines.[3] Consequently, careful optimization of reaction conditions is crucial for achieving satisfactory results. These notes offer a generalized protocol and discuss common challenges and strategies for optimization.

Reaction Mechanism and Logical Workflow

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A widely accepted pathway involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring system.[1] An alternative proposed mechanism involves the formation of a Schiff base followed by further reactions.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Aniline Methyl p-aminobenzoate Michael_Addition 1. Michael Addition Aniline->Michael_Addition Carbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) Carbonyl->Michael_Addition Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Catalyst->Michael_Addition Cyclization 2. Intramolecular Cyclization Michael_Addition->Cyclization Dihydroquinoline Intermediate Dehydration 3. Dehydration Cyclization->Dehydration Oxidation 4. Oxidation Dehydration->Oxidation Tetrahydroquinoline Intermediate Product Methyl 2-methylquinoline-6-carboxylate Oxidation->Product

Caption: Generalized mechanism of the Doebner-von Miller reaction.

A typical experimental workflow for this synthesis involves careful preparation of the reaction mixture, controlled heating under reflux, and a systematic workup and purification procedure to isolate the final product.

Experimental_Workflow Start Start Setup Combine methyl p-aminobenzoate and acid in a flask Start->Setup Heat Heat mixture to reflux Setup->Heat Addition Slowly add α,β-unsaturated carbonyl compound Heat->Addition Reflux Continue reflux for 4-8 hours (Monitor by TLC) Addition->Reflux Cool Cool reaction to room temperature Reflux->Cool Neutralize Neutralize with base (e.g., NaOH or Na₂CO₃ solution) Cool->Neutralize Extract Extract with an organic solvent Neutralize->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify Product Obtain this compound Purify->Product

Caption: A typical experimental workflow for the Doebner-von Miller synthesis.

Experimental Protocols

The following is a general protocol for the synthesis of 2-methylquinoline that can be adapted for the synthesis of methyl 2-methylquinoline-6-carboxylate. Researchers should note that optimization will be necessary due to the deactivating nature of the ester group.

Materials:

  • Methyl p-aminobenzoate

  • Crotonaldehyde (or other suitable α,β-unsaturated aldehyde/ketone)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air oxidation)

  • Toluene (for biphasic system)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure (Adapted from a general 2-methylquinoline synthesis): [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine methyl p-aminobenzoate (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Addition of Carbonyl Compound: In the dropping funnel, dissolve crotonaldehyde (1.2 eq) in a suitable solvent like toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This slow addition is crucial to minimize polymerization of the crotonaldehyde.[4]

  • Reflux: After the addition is complete, continue to reflux the mixture for an additional 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a dark, oily residue. Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation

Aniline Reactantα,β-Unsaturated CarbonylAcid CatalystOxidizing AgentTypical Yield (%)Reference
AnilineCrotonaldehydeHClAir/Nitrobenzene50-70[4]
p-ToluidineCrotonaldehydeHClAir/Nitrobenzene60-80General Knowledge
p-AnisidineCrotonaldehydeHClAir/Nitrobenzene65-85General Knowledge
p-ChloroanilineCrotonaldehydeHClArsenic Pentoxide30-50General Knowledge
Methyl p-aminobenzoate Crotonaldehyde HCl/H₂SO₄ Arsenic Pentoxide Low (Requires Optimization) Inferred

Troubleshooting and Optimization

Common Challenges:

  • Low Yields: The primary challenge with using methyl p-aminobenzoate is the reduced nucleophilicity of the amino group due to the electron-withdrawing ester, which slows down the initial Michael addition and subsequent cyclization, leading to lower yields.

  • Tar Formation: A significant side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, resulting in the formation of a thick, dark tar that complicates product isolation and reduces yield.[4]

  • Incomplete Oxidation: The final step of the reaction is the oxidation of a dihydroquinoline intermediate. If the oxidation is incomplete, the final product may be contaminated with partially hydrogenated quinolines.[4]

Optimization Strategies:

  • Choice of Acid Catalyst: While strong Brønsted acids like HCl and H₂SO₄ are traditional, Lewis acids such as ZnCl₂, SnCl₄, or Sc(OTf)₃ can also be effective and may offer milder conditions that reduce tar formation.[1] A screening of different acid catalysts and their concentrations is recommended.

  • Biphasic Solvent System: To mitigate the polymerization of the α,β-unsaturated carbonyl compound, a two-phase system can be employed. By dissolving the aniline in aqueous acid and the carbonyl compound in an immiscible organic solvent like toluene, the concentration of the carbonyl in the acidic phase is kept low, thus reducing polymerization.[3]

  • Oxidizing Agent: The choice of oxidizing agent can influence the reaction outcome. While air can be sufficient in some cases, stronger oxidants like arsenic pentoxide or nitrobenzene are often used to ensure complete conversion to the quinoline. The selection should be made based on the reactivity of the substrate and safety considerations.

  • Temperature Control: While the reaction typically requires heat, excessive temperatures can promote polymerization and decomposition. The lowest effective temperature for the reaction should be determined experimentally.

  • Gradual Addition: As mentioned in the protocol, the slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated aniline solution is a critical technique to minimize side reactions.[4]

References

Application Notes & Protocols: Suzuki Coupling of Methyl Quinoline-6-carboxylate for Advanced Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The functionalization of the quinoline ring system is therefore a critical strategy in drug discovery, enabling the fine-tuning of a molecule's pharmacological profile.[2] Among the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction facilitates the coupling of organoboron compounds with organic halides or triflates, offering mild reaction conditions, high functional group tolerance, and commercial availability of reagents.[5]

This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of methyl 6-haloquinoline-6-carboxylate with various arylboronic acids. This specific transformation is of high value for synthesizing novel biaryl quinoline derivatives, which are prominent motifs in many biologically active compounds.[7][8] We will delve into the reaction mechanism, provide step-by-step experimental procedures, discuss critical parameters for optimization, and offer troubleshooting advice tailored for researchers in synthetic chemistry and drug development.

Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the carbon-halogen bond of the methyl 6-haloquinoline-6-carboxylate. This step is often rate-determining and results in a Palladium(II) intermediate.[5][11] The reactivity of the halide is typically I > Br > Cl.[12]

  • Transmetalation : The aryl group is transferred from the organoboron species (e.g., arylboronic acid) to the Palladium(II) center. This step requires activation by a base, which forms a more nucleophilic boronate species (e.g., [Ar-B(OH)3]⁻), facilitating the transfer of the aryl group and displacing the halide from the palladium complex.[13][14]

  • Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments (the quinoline and the aryl group) from the Palladium(II) center, forming the desired C-C bond and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product reactants1 R¹-X (Methyl 6-haloquinoline -6-carboxylate) reactants1->oxidative_addition reactants2 R²-B(OH)₂ + Base (Arylboronic Acid) reactants2->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of Methyl 6-Arylquinoline-6-carboxylate

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of methyl 6-bromoquinoline-6-carboxylate with a generic arylboronic acid.

Materials and Reagents
ReagentFormulaM.W.AmountMoles (mmol)Equiv.
Methyl 6-bromoquinoline-6-carboxylateC₁₁H₈BrNO₂266.10266 mg1.01.0
Arylboronic AcidAr-B(OH)₂--1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg2.02.0
1,4-DioxaneC₄H₈O₂88.118 mL--
Water (degassed)H₂O18.022 mL--
Equipment
  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware (syringes, needles, separatory funnel, round-bottom flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow setup 1. Assemble Reaction degas 2. Degas System (Vacuum/Inert Gas Cycles) setup->degas reagents 3. Add Reagents (Solvent, Base, Reactants, Catalyst) degas->reagents reaction 4. Heat Reaction (e.g., 100 °C, 6-24 h) reagents->reaction monitor 5. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up (Cool, Dilute, Extract) monitor->workup Complete dry 7. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) workup->dry purify 8. Purify Product (Column Chromatography) dry->purify analyze 9. Characterize Product (NMR, MS) purify->analyze

Caption: Workflow for the Suzuki coupling synthesis and purification.

Detailed Step-by-Step Protocol
  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add methyl 6-bromoquinoline-6-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and purge the system by evacuating under high vacuum and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture for 5-10 minutes to form a suspension.

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 6-24 hours.[7]

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete upon consumption of the limiting starting material (methyl 6-bromoquinoline-6-carboxylate).

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 6-arylquinoline-6-carboxylate product.[10]

Optimization and Key Considerations

The success of the Suzuki coupling, especially with heteroaromatic substrates, often depends on the careful selection of reaction parameters.[15][16]

ParameterOptions & ConsiderationsRationale / Field Insights
Palladium Catalyst Precatalysts : Pd(OAc)₂, Pd₂(dba)₃.[12]Active Catalysts : Pd(PPh₃)₄.[17]Catalysts for Challenging Substrates : [(dppf)PdCl₂].[7]Pd(PPh₃)₄ is often effective but can be sensitive. For electron-deficient heteroaryl halides like our substrate, more robust catalyst systems with specialized ligands (e.g., Buchwald ligands like SPhos, XPhos) can improve yields and reaction times by enhancing the rates of oxidative addition and reductive elimination.[15][18]
Base Inorganic : K₂CO₃, Cs₂CO₃, K₃PO₄.[7][17]Organic : Et₃N (less common).The base is crucial for activating the boronic acid.[13] Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents.[7] K₃PO₄ is a strong base that can be highly effective. Crucially , strong aqueous bases like NaOH should be avoided to prevent hydrolysis of the methyl ester functionality on the quinoline substrate.
Solvent System Ethereal : 1,4-Dioxane, DME, THF.[10][17]Aromatic : Toluene.[17]Polar Aprotic : DMF.A mixture of an organic solvent and water is common, as water aids in dissolving the inorganic base.[19] Anhydrous conditions can be used with soluble bases like Cs₂CO₃. The choice of solvent can significantly impact catalyst stability and reaction rate. 1,4-Dioxane/water is a robust, general-purpose system.[7]
Boron Reagent Boronic Acids (Ar-B(OH)₂)Boronate Esters (e.g., Pinacol esters, Ar-B(pin))Trifluoroborate Salts (Ar-BF₃K)Boronic acids are most common but can undergo side reactions like protodeboronation or trimerization to boroxines.[14] Boronate esters often exhibit greater stability and are preferred for sensitive substrates or when slow addition is required.
Temperature 60 - 120 °CHigher temperatures generally accelerate the reaction, particularly the oxidative addition step with less reactive halides (e.g., chlorides).[11] However, excessive heat can lead to catalyst decomposition or side reactions. Optimization is key.[20]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Base is not strong or soluble enough.4. Low reaction temperature.1. Use fresh, high-quality catalyst. Ensure rigorous exclusion of oxygen during setup.2. Improve the degassing procedure (at least 3 vacuum/inert gas cycles).3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.4. Increase the reaction temperature in 10 °C increments.
Formation of Debrominated Starting Material Protodeboronation of the boronic acid followed by competitive reduction of the aryl halide.1. Use a boronate ester instead of a boronic acid for greater stability.2. Ensure the reaction is not run for an excessively long time after completion.3. Use a different solvent/base combination.
Hydrolysis of Methyl Ester The base is too strong or there is too much water present for extended heating periods.1. Avoid strong hydroxide bases (NaOH, KOH).2. Use a milder base like K₂CO₃ or KF.3. Reduce the amount of water in the solvent mixture or run under anhydrous conditions if possible.
Homocoupling of Boronic Acid (Ar-Ar) Oxygen contamination leading to oxidative homocoupling.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized quinoline derivatives. By coupling methyl 6-haloquinoline-6-carboxylate with a diverse array of arylboronic acids, researchers can efficiently generate libraries of novel compounds for screening in drug discovery programs.[8][21] A thorough understanding of the reaction mechanism and careful optimization of the catalyst system, base, and solvent are paramount to achieving high yields and purity. The protocols and insights provided herein serve as a robust starting point for synthetic chemists aiming to leverage this powerful transformation in their research.

References

Application Notes and Protocols for the Derivatization of Methyl quinoline-6-carboxylate to Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline carboxamides are a significant class of heterocyclic compounds that feature prominently in medicinal chemistry and drug discovery. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The derivatization of the carboxylic acid group at the 6-position of the quinoline ring into various amides is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This document provides detailed protocols for the synthesis of quinoline-6-carboxamides starting from methyl quinoline-6-carboxylate, a readily available starting material.

Two primary synthetic routes are presented:

  • Two-Step Synthesis: This reliable and widely applicable method involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine.

  • Direct Aminolysis: A more atom-economical, one-step approach where the methyl ester is directly converted to the amide by reaction with an amine.

These protocols are designed to be a practical guide for researchers in the synthesis and derivatization of quinoline-based compounds for drug development and other research applications.

Experimental Protocols

Method 1: Two-Step Synthesis via Carboxylic Acid Intermediate

This method is a robust and versatile approach for the synthesis of a wide range of quinoline-6-carboxamides.

Workflow for Two-Step Synthesis

A This compound B Hydrolysis (e.g., NaOH, H₂O/MeOH) A->B Step 1 C Quinoline-6-carboxylic acid B->C D Amide Coupling (Amine, Coupling Agent) C->D Step 2 E N-Substituted quinoline-6-carboxamide D->E A This compound B Aminolysis (Amine, Heat/Catalyst) A->B One-Step C N-Substituted quinoline-6-carboxamide B->C cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Opens Channel ATP Extracellular ATP ATP->P2X7R Activates PI3K PI3K Ca_influx->PI3K ERK ERK Ca_influx->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Invasion Invasion & Metastasis AKT->Invasion Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation ERK->Invasion Quinoline_Amide Quinoline-6-carboxamide (Antagonist) Quinoline_Amide->P2X7R Blocks

References

Application Notes and Protocols for the Biological Evaluation of Methyl Quinoline-6-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used in the biological evaluation of methyl quinoline-6-carboxylate derivatives and related compounds. The protocols and data presented are intended to guide researchers in assessing the cytotoxic and mechanistic properties of this class of molecules.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The following table summarizes the cytotoxic activity of various quinoline derivatives, including those related to the quinoline-6-carboxylate scaffold, against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCell LineIC50 (µM)Reference
2a bis-QuinolineHeLa0.14[1]
2a bis-QuinolineHCT116< 1[1]
2a bis-QuinolineM14< 1[1]
2a bis-QuinolineHT1080< 1[1]
2a bis-QuinolineH129915[1]
2b bis-QuinolineMCF-70.3[1]
12c Quinoline derivative of combretastatin A-4MCF-70.010[2]
12c Quinoline derivative of combretastatin A-4HL-600.042[2]
12c Quinoline derivative of combretastatin A-4HCT-1160.025[2]
12c Quinoline derivative of combretastatin A-4HeLa0.031[2]
5a 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-6019.88 µg/mL[3]
5a 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU93743.95 µg/mL[3]
3c 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32Comparable to Cisplatin/Doxorubicin[4]
3c 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMDA-MB-231Comparable to Cisplatin/Doxorubicin[4]
3c 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideA549Comparable to Cisplatin/Doxorubicin[4]
13c 2-amino quinoline-6-carboxamide derivativemGluR1 expressing cells2.16[5]
2f Quinoline-6-carboxamide benzenesulfonateh-P2X7R-MCF-70.566[6]
2e Quinoline-6-carboxamide benzenesulfonateh-P2X7R-MCF-70.624[6]
2g Quinoline-6-carboxamide benzenesulfonateh-P2X7R-MCF-70.813[6]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7] This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7]

Materials:

  • Desired cancer cell lines (e.g., HeLa, MCF-7, HCT-116)[2]

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[7]

  • This compound derivatives (or other test compounds)

  • MTT reagent: 5 mg/mL stock solution in sterile PBS, stored at -20°C and protected from light.[7]

  • Solubilization solution (e.g., anhydrous DMSO, 10% SDS in 0.01 M HCl)[7]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[8] Incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.[8] Include vehicle control (e.g., DMSO) and no-treatment control wells.[8]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2][9]

  • MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL) to each well and incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals.[7] Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[8]

MTT_Workflow A Cell Seeding (96-well plate) B Overnight Incubation (Cell Attachment) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 72 hours) C->D E Add MTT Reagent D->E F Incubation (4 hours) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Workflow for the MTT cytotoxicity assay.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for the specified time.[8]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[8]

  • Washing: Wash the cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8]

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Quinoline derivatives have been shown to induce cell cycle arrest at various phases.[2][10][11]

Materials:

  • 6-well plates

  • This compound derivatives

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired duration.

  • Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in sub-G1 (indicative of apoptosis), G0/G1, S, and G2/M phases are determined.[1]

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways that regulate tumor growth.[12][13] Some quinoline-based compounds are known to target and inhibit enzymes like DNA methyltransferases (DNMTs) and kinases involved in cell proliferation.[1][14] The Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways are critical signaling cascades that are often dysregulated in cancer and are potential targets for quinoline derivatives.[15][16]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Quinoline Quinoline Derivative Quinoline->Receptor Inhibition Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

Targeting of Pro-Survival Signaling Pathways.

The diagram above illustrates how quinoline derivatives may inhibit key nodes in the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR signaling pathways, which are crucial for cell proliferation and survival. By blocking these pathways, these compounds can lead to decreased cell growth and the induction of apoptosis.

References

Application Notes and Protocols for Methyl Quinoline-6-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery. This approach identifies low-molecular-weight fragments that bind weakly to a biological target, which are then optimized into potent lead compounds. The quinoline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and versatile biological activities.[1] Methyl quinoline-6-carboxylate, a simple derivative of the quinoline core, represents a valuable starting point for FBDD campaigns against a variety of protein targets. Its rigid bicyclic system provides a well-defined vector for chemical elaboration, while the methyl ester offers a handle for synthetic modification or can act as a hydrogen bond acceptor.

These application notes provide an overview of the utility of this compound in FBDD, along with generalized protocols for its application in fragment screening and hit validation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its classification as a suitable fragment for FBDD, generally adhering to the "Rule of Three."

PropertyValueSource
Molecular FormulaC₁₁H₉NO₂[2][3]
Molecular Weight187.19 g/mol [2][3]
IUPAC NameThis compound[2]
CAS Number38896-30-9[2][3]
XLogP32.3[2]
Hydrogen Bond Donors0[2]
Hydrogen Bond Acceptors3[2]

Applications in Fragment-Based Drug Design

The quinoline scaffold and its derivatives have been investigated as inhibitors and modulators of various biological targets. While specific data for this compound as a fragment hit is not extensively published, the broader quinoline-6-carboxylic acid and carboxamide scaffold has shown activity against several target classes, suggesting the potential of this fragment.

Potential Therapeutic Areas:
  • Anticancer: Quinoline derivatives have been explored as inhibitors of various targets in oncology, including protein kinases, dihydroorotate dehydrogenase, and DNA methyltransferases.[4][5][6] The quinoline-6-carboxylic acid amide scaffold, for example, has been investigated for its potential as an ectonucleotidase inhibitor.[7]

  • Anti-inflammatory: Derivatives of isoquinoline, a structural isomer of quinoline, have been designed as anti-inflammatory agents, targeting kinases like Protein Kinase C (PKC).

  • Neurodegenerative Diseases: The quinoline core is a feature of compounds designed to treat neurodegenerative disorders.

  • Infectious Diseases: Quinolines are well-known for their antimalarial and antibacterial properties.[1]

The following diagram illustrates a typical FBDD workflow starting with a fragment library that would include this compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization FragmentLibrary Fragment Library (incl. This compound) Screening Biophysical/Biochemical Screening FragmentLibrary->Screening Hits Identified Hits Screening->Hits Validation Hit Validation (e.g., NMR, SPR, X-ray) Hits->Validation ValidatedHits Validated Fragments Validation->ValidatedHits Optimization Fragment Growing/ Linking/Merging ValidatedHits->Optimization LeadCompound Lead Compound Optimization->LeadCompound Preclinical Preclinical LeadCompound->Preclinical Preclinical Studies

Caption: A generalized workflow for Fragment-Based Drug Design (FBDD).

Quantitative Data for Related Quinoline Derivatives

While specific binding data for this compound is sparse in the public domain, data for more elaborated derivatives can provide insights into the potential of the scaffold. The following table summarizes IC₅₀ values for quinoline-6-carboxamide derivatives targeting the P2X7 receptor.

CompoundSubstitution PatternTargetIC₅₀ (µM)Source
2e 4-fluoro-benzenesulfonateP2X7R0.624[8]
2f 4-iodo-benzenesulfonateP2X7R0.566[8]
2g 4-chloro-benzenesulfonateP2X7R0.813[8]

Experimental Protocols

The following are generalized protocols for key experiments in an FBDD campaign that can be applied to this compound.

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure binding affinity and kinetics in real-time.

Objective: To identify binding of this compound to a target protein.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, GLC)

  • Target protein

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (e.g., 10-100 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with an injection of ethanolamine.

  • Fragment Screening:

    • Prepare a solution of this compound in running buffer (e.g., at a final concentration of 100 µM with ≤1% DMSO).

    • Inject the fragment solution over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).

    • Monitor the change in response units (RU). A significant increase in RU on the target surface compared to the reference surface indicates binding.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal.

    • A binding response significantly above the noise level is considered a "hit".

SPR_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Fragment Solution over Sensor Surface Immobilize->Inject PrepareFragment Prepare Fragment Solution PrepareFragment->Inject Detect Detect Binding Response (RU) Inject->Detect Analyze Analyze Sensorgram Data Detect->Analyze Identify Identify Hits Analyze->Identify

Caption: A simplified workflow for an SPR-based fragment screening experiment.

Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ligand-observed methods like Saturation Transfer Difference (STD) NMR, is a powerful tool for validating fragment binding.

Objective: To confirm the binding of this compound to the target protein and gain structural insights into the binding mode.

Materials:

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe

  • Target protein solution (e.g., 10-50 µM) in a suitable deuterated buffer

  • This compound stock solution (e.g., 100 mM in d6-DMSO)

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A: Target protein and this compound (e.g., 20 µM protein, 1 mM fragment).

      • Sample B (Control): this compound only (1 mM).

  • STD NMR Experiment:

    • Acquire a ¹H NMR spectrum of the control sample (Sample B).

    • For Sample A, acquire an STD NMR spectrum. This involves:

      • An "on-resonance" experiment where the protein is selectively saturated with a train of radiofrequency pulses.

      • An "off-resonance" experiment where the irradiation is applied at a frequency where no protein signals are present.

    • The STD spectrum is the difference between the on-resonance and off-resonance spectra.

  • Data Analysis:

    • Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the saturated protein, thus confirming binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most closely interacting with the protein (the binding epitope).

Protocol 3: Structure-Based Design using X-ray Crystallography

Determining the crystal structure of a target protein in complex with a fragment hit provides invaluable information for structure-based drug design.

Objective: To elucidate the binding mode of this compound to the target protein at atomic resolution.

Methodology:

  • Protein Crystallization:

    • Crystallize the target protein using standard techniques (e.g., vapor diffusion).

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein already in the presence of this compound.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Refine the structure and model the fragment into the observed electron density.

  • Analysis of the Binding Site:

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the protein to guide the hit-to-lead optimization process.

Signaling_Pathway_Example cluster_0 Hypothetical Kinase Inhibition Pathway cluster_1 Inhibition Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase (e.g., PKC) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Inflammation) PhosphoSubstrate->CellularResponse Leads to Inhibitor Quinoline-based Inhibitor Inhibitor->Kinase Inhibits

Caption: A hypothetical signaling pathway illustrating kinase inhibition by a quinoline-based compound.

Conclusion

This compound is a promising fragment for FBDD campaigns due to its desirable physicochemical properties and the established biological relevance of the quinoline scaffold. While direct binding data for this specific fragment is limited, the success of related quinoline derivatives highlights its potential. The protocols outlined above provide a framework for researchers to screen, validate, and structurally characterize the binding of this compound to their protein target of interest, paving the way for the rational design of novel therapeutics.

References

Application Notes and Protocols for In Vitro Assays Using Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Based on a comprehensive review of publicly available scientific literature, Methyl quinoline-6-carboxylate is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. There is a notable lack of direct quantitative data regarding its intrinsic biological activity in common in vitro assays. The following application notes provide generalized protocols for standard assays in which this compound or its derivatives could be evaluated. Data presented pertains to derivatives synthesized from this compound and should not be attributed to the parent compound itself.

Overview

This compound is a heterocyclic compound belonging to the quinoline class, a scaffold known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While this specific ester is a common starting material in medicinal chemistry, its direct biological effects are not well-documented. These notes offer protocols to enable researchers to investigate its potential bioactivities, such as cytotoxicity, enzyme inhibition, and antimicrobial effects.

General Protocol for In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow MTT to a purple formazan product, the quantity of which is proportional to the number of viable cells.

Experimental Protocol
  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium and add 100 µL to the appropriate wells to achieve the desired final concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_compound Prepare Compound Dilutions add_compound Add Compound to Cells prep_compound->add_compound incubate_cells Incubate (24-72h) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

General Protocol for In Vitro Enzyme Inhibition Assay

This protocol describes a generalized method for determining the ability of a compound to inhibit the activity of a specific enzyme. The assay typically monitors the formation of a product or the depletion of a substrate, often through a change in absorbance or fluorescence.

Experimental Protocol
  • Reagent Preparation: Prepare solutions of the purified target enzyme, the specific substrate, and the test compound (this compound) in an optimized assay buffer. The buffer should maintain a pH and salt concentration suitable for the enzyme's activity.

  • Pre-incubation: In a 96-well plate, mix the enzyme with various concentrations of the test compound. Include a positive control (a known inhibitor) and a negative control (vehicle only). Allow the plate to pre-incubate for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.[4]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[4]

  • Reaction Monitoring: Immediately place the plate in a microplate reader. Measure the change in absorbance or fluorescence over time at a specific wavelength. This kinetic reading reflects the rate of the enzymatic reaction.[4]

  • Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves. Calculate the percentage of inhibition relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Enzyme Inhibition Workflow Diagram

Enzyme_Inhibition_Workflow reagents Prepare Enzyme, Substrate, and Inhibitor Solutions pre_incubate Pre-incubate Enzyme with Inhibitor reagents->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Kinetics (Spectrophotometer) initiate_reaction->monitor_reaction analyze_data Calculate Reaction Velocities and % Inhibition monitor_reaction->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

General Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Experimental Protocol
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[5]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[5]

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[5]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]

Antimicrobial Susceptibility Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum prep_dilutions Perform Serial Dilutions of Compound in Plate inoculate Inoculate Wells with Microorganism prep_dilutions->inoculate incubate_plate Incubate Plate (18-24h) inoculate->incubate_plate read_mic Visually Inspect for Growth (Turbidity) incubate_plate->read_mic determine_mic Determine MIC Value read_mic->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation: In Vitro Activity of a Derivative of this compound

This compound has been used in the synthesis of inhibitors targeting the Heat Shock Factor 1 (HSF1) pathway, a promising target in oncology. The data below is for a complex bisamide derivative synthesized from a precursor made from this compound. This illustrates the utility of the quinoline-6-carboxylate scaffold in drug discovery.

Table 1: In Vitro Antiproliferative Activity of an HSF1 Inhibitor Derivative

Cell Line Cancer Type GI₅₀ (nM)
SK-OV-3 Ovarian Cancer 2.2
A2780 Ovarian Cancer ~5
IGROV-1 Ovarian Cancer ~20
OVCAR-3 Ovarian Cancer ~50
TOV-21G Ovarian Cancer ~100

(Data is illustrative and derived from figures and text in the cited literature for a complex derivative, not this compound itself)

Table 2: In Vitro HSF1 Pathway Inhibition of a Derivative

Assay Type Cell Line Parameter IC₅₀ (nM)
Biomarker Assay SK-OV-3 HSP72 Induction 19

(Data is illustrative and derived from figures and text in the cited literature for a complex derivative, not this compound itself)

References

Application Notes and Protocols: Methyl Quinoline-6-carboxylate as a Precursor for mGluR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of metabotropic glutamate receptor 1 (mGluR1) antagonists, utilizing methyl quinoline-6-carboxylate as a key precursor.

Introduction

Metabotropic glutamate receptor 1 (mGluR1), a class C G-protein coupled receptor, plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] Dysregulation of mGluR1 signaling has been implicated in a variety of neurological and psychiatric disorders, making it an attractive target for therapeutic intervention. Selective mGluR1 antagonists have shown potential in preclinical models of chronic pain, anxiety, and addiction.[2][3][4] The quinoline scaffold has emerged as a promising starting point for the development of potent and selective mGluR1 antagonists. This document outlines the synthetic route from this compound to novel quinoline-6-carboxamide derivatives and details the protocols for their biological evaluation.

mGluR1 Signaling Pathway

Activation of mGluR1 by glutamate initiates a cascade of intracellular signaling events. Primarily coupled to Gαq/11 proteins, mGluR1 stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][6] This increase in intracellular Ca2+, along with DAG, activates protein kinase C (PKC). Furthermore, mGluR1 activation can also modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (mTOR) pathways.[2][4][7][8]

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Gq_G11 Gαq/G11 mGluR1->Gq_G11 PLC PLC Gq_G11->PLC ERK_pathway ERK Pathway Gq_G11->ERK_pathway mTOR_pathway mTOR Pathway Gq_G11->mTOR_pathway PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC Ca2_release Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 triggers Ca2->PKC activates experimental_workflow precursor This compound hydrolysis Step 1: Hydrolysis precursor->hydrolysis acid Quinoline-6-carboxylic Acid hydrolysis->acid coupling Step 2: Amide Coupling acid->coupling purification Step 3: Purification & Characterization coupling->purification antagonist Quinoline-6-carboxamide (mGluR1 Antagonist) purification->antagonist in_vitro In Vitro Assays (e.g., Calcium Mobilization) antagonist->in_vitro in_vivo In Vivo Models (e.g., Neuropathic Pain) antagonist->in_vivo data Data Analysis & SAR in_vitro->data in_vivo->data

References

Application Notes and Protocols for the Synthesis and Evaluation of P-glycoprotein Inhibitors Derived from Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of quinoline-based P-glycoprotein (P-gp) inhibitors. While the specific starting material, Methyl quinoline-6-carboxylate, is not extensively documented in the literature for this direct application, this guide outlines a robust and adaptable synthetic strategy—the Doebner reaction—to generate a library of 2-aryl-quinoline-4-carboxylic acid derivatives.[1][2] These compounds are known to exhibit P-gp inhibitory activity. The protocols detailed below cover the chemical synthesis, purification, and comprehensive biological characterization of these potential multidrug resistance (MDR) reversal agents.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as a transmembrane efflux pump.[3] It actively transports a wide variety of structurally diverse xenobiotics, including many chemotherapeutic drugs, out of cells.[4] This efflux mechanism can significantly reduce the intracellular concentration of anticancer drugs, diminishing their efficacy and leading to the development of multidrug resistance (MDR), a major obstacle in cancer therapy.[5] The development of P-gp inhibitors that can be co-administered with chemotherapy is a promising strategy to overcome MDR.[4] Quinoline derivatives have emerged as a promising class of compounds with P-gp inhibitory properties.[6]

Synthesis of Quinoline-Based P-gp Inhibitors

A versatile and widely used method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction. This one-pot, three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[7][8][9] By varying the aniline and aldehyde starting materials, a diverse library of quinoline derivatives can be generated for structure-activity relationship (SAR) studies.

Synthetic Workflow: Doebner Reaction

G cluster_synthesis Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids start Starting Materials: - Substituted Aniline - Aryl Aldehyde - Pyruvic Acid reaction Doebner Reaction (e.g., in Ethanol, reflux) start->reaction workup Reaction Work-up - Cooling - Filtration reaction->workup purification Purification (Recrystallization) workup->purification product 2-Aryl-Quinoline-4-Carboxylic Acid (P-gp Inhibitor Precursor) purification->product esterification Esterification (Optional) (e.g., CH3I, K2CO3, Acetone) product->esterification Further Modification final_product Methyl 2-Aryl-Quinoline-4-Carboxylate esterification->final_product

Caption: Synthetic workflow for 2-aryl-quinoline-4-carboxylic acid derivatives via the Doebner reaction.

Experimental Protocol: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acid

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Substituted aniline (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • Pyruvic acid (1.2 mmol)

  • Ethanol (20 mL)

  • Hydrochloric acid (catalytic amount, optional)

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 mmol), aryl aldehyde (1.0 mmol), and ethanol (20 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add pyruvic acid (1.2 mmol) to the mixture.

  • If required, add a catalytic amount of hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Biological Evaluation of P-gp Inhibitory Activity

The synthesized quinoline derivatives are evaluated for their ability to inhibit P-gp-mediated drug efflux and to sensitize MDR cancer cells to chemotherapeutic agents.

Data Presentation: P-gp Inhibitory Activity of Representative Quinoline Derivatives
Compound IDCell LineIC50 (µM) for P-gp InhibitionFold Reversal (FR) of Drug ResistanceReference
YS-7a KB/VCRNot explicitly stated as IC50, but potent82.19 ± 17.79 (for VCR)[7]
Compound 5b EPG85-257RDBNot explicitly stated as IC50, but potent2.1-fold stronger than verapamil[3]
Compound 6h HeLa/DDPNot explicitly stated as IC50, but potentResistance Index: 1.27 (for Cisplatin)[10]

Note: Data is compiled from different studies and experimental conditions may vary. VCR: Vincristine, DDP: Cisplatin.

Experimental Protocols for Biological Assays

Rhodamine 123 Accumulation Assay (for P-gp Inhibition)

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. P-gp inhibitors will block the efflux of Rhodamine 123, leading to increased intracellular fluorescence.[11][12]

Materials:

  • P-gp overexpressing cancer cells (e.g., MCF7/ADR, KB-C2) and their parental sensitive cell line.

  • Rhodamine 123

  • Test compounds (synthesized quinoline derivatives)

  • Verapamil (positive control)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed the P-gp overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Wash the cells with PBS.

  • Pre-incubate the cells with various concentrations of the test compounds or verapamil in serum-free medium for 1 hour at 37°C.

  • Add Rhodamine 123 (final concentration 5 µM) to each well and incubate for another 90 minutes at 37°C in the dark.

  • Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Measure the intracellular fluorescence using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • The P-gp inhibitory activity is expressed as the fold increase in fluorescence compared to the untreated control.

MTT Assay (for Cytotoxicity and Chemosensitization)

The MTT assay is a colorimetric assay to assess cell viability.[13][14] It is used to determine the cytotoxicity of the synthesized compounds and their ability to sensitize MDR cells to a chemotherapeutic drug.

Materials:

  • MDR and sensitive cancer cell lines

  • Test compounds

  • Chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • For cytotoxicity assessment, treat the cells with various concentrations of the test compounds for 72 hours.

  • For chemosensitization, treat the cells with a fixed, non-toxic concentration of the test compound in combination with various concentrations of the chemotherapeutic drug for 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control. The IC50 values are calculated from the dose-response curves.

P-gp ATPase Activity Assay

P-gp utilizes ATP hydrolysis to power drug efflux. This assay measures the effect of the test compounds on the ATPase activity of P-gp.[15][16]

Materials:

  • P-gp membrane vesicles

  • Test compounds

  • Verapamil (positive control)

  • Sodium orthovanadate (P-gp ATPase inhibitor)

  • ATP

  • Assay buffer

  • Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Incubate P-gp membrane vesicles with various concentrations of the test compounds for 5 minutes at 37°C.

  • Initiate the reaction by adding ATP.

  • Incubate for 20 minutes at 37°C.

  • Stop the reaction by adding a stop solution.

  • Measure the amount of inorganic phosphate released using a colorimetric method.

  • The change in ATPase activity relative to the basal activity is determined.

Mechanism of P-gp Inhibition

P-gp inhibitors can act through several mechanisms, including competitive or non-competitive binding to the drug-binding site, interfering with ATP hydrolysis, or altering the membrane environment.[5] The ultimate effect is the inhibition of the drug efflux pump, leading to increased intracellular drug accumulation and the reversal of multidrug resistance.

G cluster_pathway Mechanism of P-glycoprotein Inhibition drug Chemotherapeutic Drug pgp P-glycoprotein (P-gp) Efflux Pump drug->pgp Binds cell Cancer Cell drug->cell Enters inhibitor Quinoline-based P-gp Inhibitor inhibitor->pgp Binds & Inhibits adp ADP + Pi pgp->adp efflux Drug Efflux pgp->efflux inhibition Inhibition pgp->inhibition atp ATP atp->pgp Hydrolysis accumulation Increased Drug Accumulation efflux->drug Pumps out inhibition->efflux apoptosis Cell Death (Apoptosis) accumulation->apoptosis

References

Application Notes and Protocols for Molecular Docking Studies of Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed protocols for in silico molecular docking studies of Methyl quinoline-6-carboxylate. This document is intended to guide researchers in exploring the therapeutic potential of this compound through computational methods. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein, providing valuable insights for drug discovery and design.

Potential Therapeutic Targets and Signaling Pathways

Based on molecular docking studies of structurally similar quinoline derivatives, this compound is a promising candidate for targeting key proteins involved in cancer and inflammation.

Anticancer Applications

Quinoline derivatives have been extensively investigated as anticancer agents due to their ability to modulate various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2] Potential protein targets for this compound in cancer therapy include:

  • Kinases: Many quinoline-based compounds are effective inhibitors of protein kinases that are often dysregulated in cancer.[3] These include:

    • Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors, the EGFR signaling pathway (including the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR cascades) is a prime target for cancer therapy.[3][4] Quinoline derivatives have been shown to inhibit EGFR tyrosine kinase.[5][6]

    • c-Abl Kinase: This tyrosine kinase is implicated in chronic myeloid leukemia (CML), and its inhibition is a validated therapeutic strategy.[7]

    • Serine/Threonine Kinase 10 (STK10): Also known as Aurora-C kinase, STK10 plays a role in cell division and is a potential target in cancer.[8]

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[9][10][11] Quinoline derivatives have been identified as inhibitors of this pathway.[10][12][13]

Anti-inflammatory Applications

The anti-inflammatory potential of quinoline derivatives suggests that this compound could be investigated as a modulator of inflammatory pathways. A potential target in this area is:

  • P2X7 Receptor (P2X7R): This receptor is involved in inflammatory responses, and its antagonists are being explored for the treatment of inflammatory diseases.[14]

Quantitative Data from Molecular Docking Studies of Related Compounds

Derivative ClassTarget ProteinPDB IDBinding Affinity (kcal/mol) / IC50Reference
Quinoline-6-carboxamide derivativesP2X7 ReceptorN/ABinding Energy: -7.1[14]
Quinoline-4-carboxylic acid derivativesSkin cancer-associated protein4BKYBinding Energy: -8.95[15]
Fluoroquinolone derivativesStaphylococcus aureus targetN/AΔG: -7.562
Fluoroquinolone derivativesE. coli Gyrase BN/AΔG: -8.562
Quinoline derivativesSerine/threonine kinase STK106I2YBinding Affinity: -5.1 to -7.5[8]
Quinoline-amidrazone hybridsc-Abl kinase1IEPIC50: 43.1 µM (A549), 59.1 µM (MCF-7)[7]
Quinoline derivativesEpidermal Growth Factor Receptor (EGFR)N/AIC50: 0.08 to 0.18 µM[5]

Experimental Protocols for Molecular Docking

This section provides a generalized protocol for performing molecular docking studies with this compound against a kinase target, such as c-Abl or STK10. This protocol can be adapted for other protein targets.

Software and Tools
  • Molecular Visualization and Preparation: UCSF Chimera, PyMOL, Discovery Studio Visualizer

  • Molecular Docking: AutoDock Vina, Schrödinger Maestro, GOLD

  • Ligand Preparation: ChemDraw, Avogadro, Online SMILES translators

  • Protein Structure Database: Protein Data Bank (PDB)

Protocol for Kinase Target Docking
  • Protein Preparation:

    • Download the 3D crystal structure of the target kinase (e.g., c-Abl: 3CS9, STK10: 6I2Y) from the Protein Data Bank.[8][16]

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms and assign appropriate charges to the protein residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Save the prepared ligand in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

  • Grid Box Generation:

    • Identify the active site of the kinase, typically the ATP-binding pocket. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature review.

    • Define a grid box that encompasses the entire active site. The size and center coordinates of the grid box are critical parameters for the docking simulation.

  • Molecular Docking Simulation:

    • Use the docking software to dock the prepared ligand into the defined grid box of the target protein.

    • The software will generate multiple binding poses of the ligand and calculate a binding affinity score (e.g., in kcal/mol) for each pose.

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the lowest binding energy, which represents the most favorable binding mode.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of the active site.

    • Compare the binding affinity and interactions with known inhibitors of the target protein, if available.

Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek Ras-Raf-MEK Pathway cluster_pi3k_akt_mtor PI3K-Akt-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR MQC This compound MQC->EGFR MQC->PI3K

Caption: Potential inhibition of EGFR and PI3K signaling by this compound.

Experimental Workflow Diagram

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB 1. Select Target Protein (from PDB) Ligand 2. Prepare Ligand (this compound) Grid 3. Define Binding Site (Grid Generation) PDB->Grid Ligand->Grid Dock 4. Perform Molecular Docking Grid->Dock Results 5. Analyze Binding Poses & Affinity Scores Dock->Results Visualize 6. Visualize Protein-Ligand Interactions Results->Visualize

Caption: A generalized workflow for molecular docking studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl quinoline-6-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method involves a two-step process. The first step is the synthesis of the quinoline ring system to form Quinoline-6-carboxylic acid, typically via the Skraup or Doebner-von Miller reaction, starting from 4-aminobenzoic acid. The second step is the esterification of the carboxylic acid group with methanol to yield the final product.

Q2: My yield for the initial quinoline synthesis is very low. What are the likely causes?

Low yields in classic quinoline syntheses like the Skraup or Doebner-von Miller reactions are common and can stem from several factors.[1][2] For the Skraup reaction, the highly exothermic nature can lead to uncontrolled side reactions.[1] In the Doebner-von Miller synthesis, a frequent issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate.[2][3] Purity of starting materials and precise control over reaction temperature are also critical.

Q3: Are there greener or more modern alternatives to the traditional Skraup reaction?

Yes, several greener approaches have been developed to mitigate the harsh conditions of the classic Skraup synthesis.[1] These include microwave-assisted reactions, which can significantly reduce reaction times and improve yields.[2] Using ionic liquids as a reaction medium is another effective, environmentally friendly alternative.[2]

Q4: How can I monitor the reaction progress effectively?

Thin-layer chromatography (TLC) is a simple and highly effective technique for monitoring the reaction.[1] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the desired product over time.[1]

Q5: What are the best methods for the final esterification step?

Standard Fischer esterification, which involves refluxing the Quinoline-6-carboxylic acid with methanol in the presence of a strong acid catalyst (like concentrated H₂SO₄), is a reliable and cost-effective method. For substrates sensitive to strong acids or for achieving higher yields, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) followed by the addition of methanol is a highly effective alternative.

Synthesis and Troubleshooting Workflow

Diagram 1: General Synthesis & Troubleshooting Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting start Start: 4-Aminobenzoic Acid + α,β-Unsaturated Carbonyl step1 Step 1: Doebner-von Miller Quinoline Synthesis start->step1 intermediate Intermediate: Quinoline-6-carboxylic Acid step1->intermediate low_yield Low Yield Detected? step1->low_yield step2 Step 2: Esterification (e.g., Fischer) intermediate->step2 product Final Product: This compound step2->product step2->low_yield check_purity Check Starting Material Purity low_yield->check_purity Yes optimize_cond Optimize Reaction Conditions (Temp, Time) low_yield->optimize_cond Yes alt_route Consider Alternative Catalyst/Solvent low_yield->alt_route Yes check_purity->step1 optimize_cond->step1 alt_route->step1

Caption: General workflow for synthesis and common troubleshooting steps.

Troubleshooting Guide

Problem 1: The Skraup reaction is dangerously exothermic and difficult to control.

  • Cause: The reaction of glycerol dehydration and subsequent cyclization is inherently violent.[1]

  • Solution:

    • Add a Moderator: Incorporate ferrous sulfate or boric acid into the reaction mixture to make the reaction less vigorous.[1]

    • Use a Mild Oxidant: Replace harsher oxidants with a mild one like nitrobenzene, which can also serve as a solvent and help regulate the temperature.[1]

    • Control Addition: Ensure the sulfuric acid is added slowly and with adequate cooling to manage the initial heat generation.

Problem 2: Low yields (<40%) in the Doebner-von Miller synthesis of Quinoline-6-carboxylic acid.

  • Cause: The primary cause is often the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone).[2]

  • Solution:

    • Use a Biphasic System: Sequester the carbonyl compound in an organic phase away from the strong acid catalyst by using a biphasic reaction medium (e.g., water/toluene). This drastically reduces polymerization and can significantly increase the yield.[2]

    • Optimize Catalyst: Use a milder Lewis acid catalyst, such as tin tetrachloride or scandium(III) triflate, instead of strong Brønsted acids.[4] Recyclable solid acid catalysts like Ag(I)-exchanged Montmorillonite K10 have also proven effective under solvent-free conditions.[5]

Problem 3: Incomplete esterification of Quinoline-6-carboxylic acid.

  • Cause: This can be due to insufficient catalyst, presence of water, or the reaction not reaching equilibrium.

  • Solution:

    • Ensure Anhydrous Conditions: Use dry methanol and glassware, as water can inhibit the reaction.

    • Increase Catalyst Concentration: Incrementally increase the amount of sulfuric acid or consider using a more potent catalyst.

    • Remove Water: If possible, use a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

    • Switch Reagents: For a more robust reaction, convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react it with dry methanol. This reaction is irreversible and often gives higher yields.

Problem 4: Difficulty purifying the final product.

  • Cause: Presence of unreacted starting materials or side products from the quinoline synthesis step.

  • Solution:

    • Optimize Initial Purification: Ensure the intermediate, Quinoline-6-carboxylic acid, is thoroughly purified before esterification. Recrystallization is often effective.

    • Use Column Chromatography: For complex mixtures, column chromatography on silica gel is highly recommended for separating the final ester product from impurities.[1]

    • Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. Then, basify the aqueous phase and re-extract the pure product with an organic solvent.

Quantitative Data Summary

The following tables provide typical reaction parameters for the key steps in the synthesis. Yields are highly dependent on the specific substrate and reaction scale.

Table 1: Doebner-von Miller Synthesis of Quinoline-6-carboxylic Acid

ParameterConditionTypical YieldReference
Reactants 4-Aminobenzoic acid, Methyl vinyl ketone50-70%[6]
Catalyst Ferric chloride on silica ('silferc'), ZnCl₂65-85%[6]
Solvent Acetic Acid-[6]
Temperature 70°C, then reflux-[6]
Time 3-6 hours-[6]

Table 2: Fischer Esterification

ParameterConditionTypical Yield
Reactants Quinoline-6-carboxylic acid, Methanol80-95%
Catalyst Concentrated H₂SO₄ (catalytic)-
Solvent Methanol (in excess)-
Temperature Reflux (approx. 65°C)-
Time 4-12 hours-

Detailed Experimental Protocols

Protocol 1: Improved Doebner-von Miller Synthesis of Quinoline-6-carboxylic Acid

This protocol is adapted from an improved method utilizing a dual catalyst system.[6]

  • Materials: 4-aminobenzoic acid, acetic acid, ferric chloride supported on silica ('silferc'), methyl vinyl ketone (MVK), anhydrous zinc chloride, 10% NaOH solution, ethyl acetate.

  • Procedure:

    • To a stirred solution of 4-aminobenzoic acid (1 equiv.) in acetic acid, add activated 'silferc' (1 equiv. based on ferric chloride) under an inert nitrogen atmosphere.

    • Stir the reaction mixture for 5 minutes.

    • Slowly add methyl vinyl ketone (1.1 equiv.) over a period of 15 minutes.

    • Heat the reaction mixture to 70-75°C and maintain for one hour.

    • Add anhydrous zinc chloride (1 equiv.) and heat the reaction to reflux for an additional two hours.

    • After completion (monitored by TLC), cool the mixture to room temperature and filter to remove the solid catalyst.

    • Carefully basify the filtrate with 10% NaOH solution until pH > 8.

    • The product may precipitate. Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Quinoline-6-carboxylic acid.

    • Purify the crude product by recrystallization from ethanol/water.

Protocol 2: Fischer Esterification to this compound

  • Materials: Quinoline-6-carboxylic acid, anhydrous methanol, concentrated sulfuric acid, saturated sodium bicarbonate solution, brine, ethyl acetate.

  • Procedure:

    • Suspend Quinoline-6-carboxylic acid (1 equiv.) in anhydrous methanol (10-20 volumes).

    • To this suspension, carefully add concentrated sulfuric acid (0.1-0.2 equiv.) dropwise while stirring.

    • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel if necessary.

Reaction Pathway Diagram

Diagram 2: Simplified Doebner-von Miller Reaction Pathway aniline 4-Aminobenzoic Acid michael 1. Michael Addition (Conjugate Addition) aniline->michael carbonyl α,β-Unsaturated Carbonyl carbonyl->michael intermediate1 Adduct Intermediate michael->intermediate1 cyclization 2. Electrophilic Cyclization intermediate1->cyclization + H+ intermediate2 Dihydroquinoline Intermediate cyclization->intermediate2 oxidation 3. Oxidation (Aromatization) intermediate2->oxidation - 2H product Quinoline-6-carboxylic Acid oxidation->product

Caption: Key steps in the acid-catalyzed Doebner-von Miller cyclization.

References

Technical Support Center: Purification of Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl quinoline-6-carboxylate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for thin-layer chromatography (TLC) to determine the optimal solvent system is a mixture of hexane and ethyl acetate. Based on purifications of similar quinoline derivatives, a ratio of around 80:20 (hexane:ethyl acetate) is a reasonable starting point for your initial TLC analysis. You should aim for an Rf value of approximately 0.2-0.3 for the this compound to ensure good separation on the column.

Q2: My quinoline compound appears to be degrading on the silica gel column. What can I do?

Decomposition on silica gel can be a common issue for quinoline derivatives due to the acidic nature of the stationary phase. To mitigate this, you can deactivate the silica gel by flushing the packed column with the chosen eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃). Alternatively, you can consider using a less acidic stationary phase like neutral or basic alumina.

Q3: I am observing significant streaking or "tailing" of my compound on the TLC plate and column. How can I resolve this?

Tailing is often caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the silica gel surface. Adding a basic modifier like triethylamine (0.5-2%) to your eluent system can effectively neutralize these acidic sites and lead to more symmetrical spots and peaks.

Q4: How much crude this compound can I load onto my column?

The loading capacity depends on the difficulty of the separation. A general guideline is to use a silica gel to crude product weight ratio of 30:1 for relatively easy separations (well-separated spots on TLC) and up to 100:1 for more challenging separations. For optimal results, it is recommended to perform a preliminary TLC to assess the separation before deciding on the loading amount.

Q5: My compound is not very soluble in the eluent. How should I load it onto the column?

If your crude product has poor solubility in the chromatography solvent, you can use a "dry loading" technique. Dissolve your compound in a suitable solvent in which it is soluble (e.g., dichloromethane), add a small amount of silica gel to this solution, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
Compound elutes too quickly (at the solvent front). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of the desired compound from impurities. The chosen solvent system lacks the necessary selectivity.Experiment with different solvent systems during the TLC development stage. Consider trying other solvent combinations like dichloromethane/methanol.
Cracks or channels appear in the silica bed. The column was allowed to run dry.Ensure the solvent level is always kept above the top of the silica bed. A cracked column will lead to poor separation, and it is best to repack the column.
Low recovery of the purified compound. The compound may be irreversibly adsorbed onto the silica gel.Add a basic modifier like triethylamine to the eluent to reduce strong interactions with the silica. Consider using an alternative stationary phase like alumina.
The purified fractions are very dilute. Too much solvent was used for elution, or the compound is tailing significantly.Concentrate the fractions and re-analyze by TLC. If tailing is the issue, address it by adding a basic modifier to the eluent.

Data Presentation

The following table summarizes typical parameters for the purification of quinoline derivatives by column chromatography. Note that these are starting points and should be optimized for your specific sample.

Parameter Recommended Value/Range Notes
Stationary Phase Silica gel (60-120 mesh)For basic compounds prone to degradation, consider deactivated silica gel or alumina.
Mobile Phase (Eluent) Hexane/Ethyl AcetateStart with a ratio of 8:2 and adjust based on TLC results. Dichloromethane/Methanol can be an alternative.
Basic Modifier Triethylamine (NEt₃)Add 0.5-2% (v/v) to the eluent to prevent tailing and decomposition.
Target Rf Value 0.2 - 0.3This range typically provides the best separation in column chromatography.
Silica Gel to Crude Ratio 30:1 to 100:1 (w/w)Use a higher ratio for more difficult separations.
Loading Technique Wet or Dry LoadingUse dry loading for samples with poor solubility in the eluent.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

1. Preparation of the Eluent:

  • Prepare a suitable volume of the mobile phase (e.g., 80:20 hexane:ethyl acetate) based on the size of your column.

  • If necessary, add triethylamine to a final concentration of 0.5-1% (v/v) to the eluent mixture to prevent tailing and decomposition.

2. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber saturated with the prepared eluent.

  • Visualize the spots under a UV lamp (254 nm).

  • Adjust the eluent polarity to achieve an Rf value of 0.2-0.3 for the desired product.

3. Column Packing:

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, allowing the silica to settle evenly without air bubbles.

  • Gently tap the column to ensure uniform packing.

  • Drain the excess solvent until the solvent level is just above the silica bed.

  • Add a thin protective layer of sand on top of the silica gel.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

  • Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.

  • Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied.

  • If a gradient elution is required, gradually increase the polarity of the eluent as the chromatography progresses.

6. Monitoring and Analysis:

  • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Mandatory Visualization

TroubleshootingWorkflow start Start Purification tlc Perform TLC Analysis start->tlc rf_check Is Rf of Product ~0.2-0.3? tlc->rf_check adjust_polarity Adjust Eluent Polarity rf_check->adjust_polarity No tailing_check Tailing or Streaking on TLC? rf_check->tailing_check Yes adjust_polarity->tlc Re-evaluate pack_column Pack Column with Silica Gel load_sample Load Sample pack_column->load_sample tailing_check->pack_column No add_tea Add 0.5-2% Triethylamine to Eluent tailing_check->add_tea Yes add_tea->pack_column run_column Run Column & Collect Fractions load_sample->run_column monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Recrystallization of Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the recrystallization of methyl quinoline-6-carboxylate. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not a good choice for dissolving the compound. You should select a more suitable solvent. Based on the structure of this compound (an aromatic ester), solvents of moderate to high polarity are likely to be more effective.

  • Troubleshooting Steps:

    • Consult the Solvent Selection Table: Refer to the table below for a list of recommended starting solvents.

    • Increase Polarity: If you are using a non-polar solvent, switch to a more polar one like ethanol or methanol.

    • Use a Solvent Mixture: If a single solvent is not effective, you can use a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., methanol or dichloromethane) and then slowly add a "bad" (less polar) solvent (e.g., water or hexanes) until the solution becomes slightly turbid. Heat the mixture to get a clear solution and then allow it to cool slowly.

Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is the problem?

A2: The absence of crystal formation can be due to several factors, including the solution not being supersaturated, the presence of impurities inhibiting crystallization, or a lack of nucleation sites.[1]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.

    • Increase Concentration: If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration of the compound and induce supersaturation upon cooling.

    • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 88°C), or if the solution is cooled too quickly.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.

    • Lower the Cooling Rate: Insulate the flask to ensure slow cooling. You can wrap it in glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually.

    • Change the Solvent System: Use a solvent with a lower boiling point. Alternatively, add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from using too much solvent, premature filtration, or the compound having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the compound.

    • Ensure Complete Crystallization: Allow the solution to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation before filtration.

    • Recover from Mother Liquor: A significant amount of the product may remain dissolved in the filtrate (mother liquor). You can recover some of this by evaporating a portion of the solvent and cooling the solution again to obtain a second crop of crystals.

    • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Data Presentation: Solvent Selection for Recrystallization

SolventBoiling Point (°C)Polarity (Relative)Suitability for this compound
Methanol650.762Good starting point. The compound is known to be soluble in methanol.[2]
Ethanol780.654Good starting point. Often used for recrystallizing aromatic esters and quinoline derivatives.[3]
Isopropanol820.546Potential option. Similar to ethanol.
Acetone560.355Potential option. Can be a good solvent, but its low boiling point may require careful handling.
Ethyl Acetate770.228Potential option. Good for compounds of intermediate polarity.
Toluene1110.099Use with caution. The boiling point is significantly higher than the melting point of the compound (88°C), which increases the risk of oiling out.
Hexanes~69~0.009Likely a poor solvent. Too non-polar. May be useful as an anti-solvent in a mixed solvent system.
Water1001.000Likely a poor solvent. The compound is unlikely to be soluble in water but may be used as an anti-solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Solvent Selection: Based on the table above, select a promising solvent (e.g., methanol or ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding the solvent in small portions until the solid has just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point (88°C).

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" hot solvent (e.g., methanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the "good" hot solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single solvent protocol.

Mandatory Visualization

Below is a workflow diagram illustrating the decision-making process for solvent selection and troubleshooting during the recrystallization of this compound.

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound select_solvent Select Potential Solvent (e.g., Methanol, Ethanol) start->select_solvent dissolve Dissolve Crude Solid in Minimum Hot Solvent select_solvent->dissolve check_dissolution Does it Dissolve? dissolve->check_dissolution insoluble_impurities Insoluble Impurities Present? check_dissolution->insoluble_impurities Yes try_new_solvent Try a Different Solvent or Mixed Solvents check_dissolution->try_new_solvent No hot_filtration Perform Hot Filtration insoluble_impurities->hot_filtration Yes cool Cool Solution Slowly insoluble_impurities->cool No hot_filtration->cool troubleshoot_oiling_out Oiled Out? cool->troubleshoot_oiling_out check_crystals Crystals Form? collect_crystals Collect Crystals by Vacuum Filtration check_crystals->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Concentrate Solution check_crystals->troubleshoot_no_crystals No wash_dry Wash with Cold Solvent and Dry collect_crystals->wash_dry end Pure this compound wash_dry->end troubleshoot_no_crystals->cool troubleshoot_oiling_out->check_crystals No fix_oiling_out Troubleshoot: - Reheat and Add More Solvent - Cool Slower - Change Solvent troubleshoot_oiling_out->fix_oiling_out Yes fix_oiling_out->cool try_new_solvent->select_solvent

Caption: Workflow for solvent selection and troubleshooting in the recrystallization of this compound.

References

Technical Support Center: Synthesis of Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl quinoline-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the side reactions and challenges encountered during the synthesis of this important compound.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Problem 1: Low Yield and Significant Tar/Polymer Formation in Quinoline Ring Synthesis

  • Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, leading to difficult product isolation and a significantly reduced yield of the desired quinoline-6-carboxylic acid.

  • Root Cause: Classical quinoline syntheses like the Doebner-von Miller and Skraup reactions are often conducted under harsh acidic conditions, which can catalyze the polymerization of starting materials and intermediates, particularly α,β-unsaturated carbonyl compounds.[1] This is one of the most common side reactions, resulting in the formation of high-molecular-weight polymers.

  • Troubleshooting Steps:

    • Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation. Milder Lewis acids may be preferable in some cases.[1]

    • Control Reaction Temperature: These reactions often require heating, but excessive temperatures can promote polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed.[1]

    • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the polymerizable species at any given time, thus favoring the desired reaction pathway.

    • Use of a Moderator in Skraup Synthesis: The Skraup synthesis is notoriously exothermic and can be violent.[2][3] The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's vigor and reduce charring.

Problem 2: Formation of Dihydroquinoline and Tetrahydroquinoline Impurities

  • Symptoms: The final product is contaminated with partially hydrogenated quinoline derivatives, which can be challenging to separate from the desired aromatic product.

  • Root Cause: The final step in many quinoline syntheses, such as the Doebner-von Miller reaction, is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient, used in insufficient amounts, or if the reaction conditions do not favor complete oxidation, dihydro- or even tetrahydroquinoline byproducts can be isolated.[4]

  • Troubleshooting Steps:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the oxidation to completion.

    • Monitor the Reaction: Track the disappearance of the dihydroquinoline intermediate by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be performed.

Problem 3: Formation of Regioisomers in Combes Synthesis

  • Symptoms: When using an unsymmetrical β-diketone in a Combes synthesis with 4-aminobenzoic acid, a mixture of quinoline-6-carboxylic acid and quinoline-8-carboxylic acid isomers may be formed.

  • Root Cause: The electrophilic aromatic annulation step in the Combes synthesis can occur at either of the two positions ortho to the amino group on the aniline ring. The regioselectivity is influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone.[5]

  • Troubleshooting Steps:

    • Choice of β-Diketone: The steric bulk of the substituents on the β-diketone can influence the regioselectivity of the cyclization. Larger substituents may favor cyclization at the less sterically hindered ortho position of the aniline.

    • Reaction Conditions: Optimization of the acid catalyst and reaction temperature may influence the ratio of the formed isomers.

    • Chromatographic Separation: If a mixture of isomers is formed, careful column chromatography is typically required for their separation.

Problem 4: Incomplete Esterification or Hydrolysis during Workup

  • Symptoms: Low yield of this compound from the esterification of quinoline-6-carboxylic acid, or the presence of the starting carboxylic acid in the final product.

  • Root Cause: The Fischer esterification is a reversible reaction.[6] Incomplete conversion can occur if the equilibrium is not sufficiently shifted towards the product. The ester can also be hydrolyzed back to the carboxylic acid during aqueous workup, especially under acidic or basic conditions.

  • Troubleshooting Steps:

    • Use of Excess Alcohol: Employing a large excess of methanol (often used as the solvent) can drive the equilibrium towards the formation of the methyl ester.[6]

    • Removal of Water: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent to shift the equilibrium.

    • Alternative Esterification Methods: For acid-sensitive substrates, consider using milder esterification methods such as Steglich esterification (using DCC and DMAP) or converting the carboxylic acid to an acid chloride followed by reaction with methanol.[7]

    • Careful Workup: During the workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions to minimize hydrolysis of the ester.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two main approaches:

  • Building the quinoline ring with the carboxyl group already present: This involves using a substituted aniline, such as 4-aminobenzoic acid, in a classical quinoline synthesis like the Doebner-von Miller, Skraup, or Combes reaction to form quinoline-6-carboxylic acid. This is then followed by esterification.[2][5][8]

  • Esterification of pre-synthesized quinoline-6-carboxylic acid: This is a common final step where quinoline-6-carboxylic acid is reacted with methanol in the presence of an acid catalyst (Fischer esterification) or after conversion to a more reactive derivative like an acid chloride.

Q2: My Skraup synthesis is very violent. How can I control it?

A2: The Skraup reaction is notoriously exothermic.[2] To moderate the reaction, you can:

  • Add ferrous sulfate (FeSO₄) as a moderator.

  • Slowly add the concentrated sulfuric acid with efficient cooling and stirring.

  • If the reaction becomes too vigorous, cool the reaction flask immediately.

Q3: How can I purify this compound from the tar-like byproducts of the Skraup or Doebner-von Miller reaction?

A3: Purification from the tarry residue can be challenging. A common procedure involves:

  • After the reaction, the mixture is diluted with water and neutralized.

  • The crude product can often be isolated by steam distillation.

  • The distillate is then extracted with an organic solvent.

  • Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Q4: Can the nitrogen atom of the quinoline ring interfere with the Fischer esterification?

A4: Yes, the basic nitrogen atom of the quinoline ring can be protonated by the acid catalyst. This can potentially reduce the catalytic activity. It is common to use a stoichiometric amount of acid to first form the quinolinium salt, with an additional catalytic amount for the esterification. Alternatively, protecting the nitrogen or using milder, non-acidic esterification methods can be considered.

Data Presentation

Table 1: Comparison of Classical Quinoline Synthesis Methods for Carboxy-Substituted Quinolines

Synthesis MethodStarting MaterialsTypical ConditionsCommon Side Reactions/Issues
Doebner-von Miller 4-Aminobenzoic acid, α,β-unsaturated carbonylStrong acid (e.g., HCl, H₂SO₄), heatTar/polymer formation, incomplete oxidation (dihydroquinolines)[1][4]
Skraup 4-Aminobenzoic acid, glycerol, oxidizing agentConc. H₂SO₄, heat, moderator (e.g., FeSO₄)Violent exothermic reaction, significant tar formation[2][3]
Combes 4-Aminobenzoic acid, β-diketoneStrong acid (e.g., H₂SO₄), heatFormation of regioisomers with unsymmetrical diketones[5]

Table 2: Troubleshooting Guide for Low Yield in this compound Synthesis

SymptomPossible CauseSuggested Solution
Dark, tarry reaction mixturePolymerization of reactants/intermediatesOptimize acid concentration and temperature; use a biphasic solvent system; add reactants gradually.[1]
Presence of dihydroquinoline impuritiesIncomplete oxidationUse excess oxidizing agent; monitor reaction to completion; perform a post-synthesis oxidation step.[4]
Starting carboxylic acid in productIncomplete esterification or hydrolysisUse excess methanol; remove water; use alternative esterification methods; perform careful workup.[6]
Mixture of quinoline-6- and -8-carboxylic acidLack of regioselectivity in Combes synthesisModify the β-diketone structure; optimize reaction conditions; separate isomers by chromatography.[5]

Experimental Protocols

Protocol 1: Synthesis of Quinoline-6-carboxylic acid via a Modified Doebner-von Miller Reaction (General Procedure)

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-aminobenzoic acid (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.2 eq) in a suitable organic solvent like toluene.

  • Add the solution of the carbonyl compound dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • The precipitated crude quinoline-6-carboxylic acid is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Protocol 2: Esterification of Quinoline-6-carboxylic acid to this compound (Fischer Esterification)

  • Suspend quinoline-6-carboxylic acid (1.0 eq) in methanol (in large excess, acting as the solvent).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Workflow cluster_0 Route 1: Quinoline Ring Formation cluster_1 Route 2: Esterification 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Quinoline_Synthesis Doebner-von Miller or Skraup Synthesis 4-Aminobenzoic_Acid->Quinoline_Synthesis Quinoline-6-carboxylic_Acid Quinoline-6-carboxylic Acid Quinoline_Synthesis->Quinoline-6-carboxylic_Acid Side_Reactions_1 Tar Formation Dihydroquinolines Regioisomers Quinoline_Synthesis->Side_Reactions_1 Esterification Fischer Esterification (Methanol, H+) Quinoline-6-carboxylic_Acid->Esterification Methyl_Quinoline-6-carboxylate This compound Esterification->Methyl_Quinoline-6-carboxylate Side_Reactions_2 Incomplete Reaction Hydrolysis Esterification->Side_Reactions_2

Caption: Synthetic routes to this compound and common side reactions.

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues leading to low product yields in various quinoline synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis is resulting in a very low yield. What are the general factors I should investigate first?

A1: Low yields in quinoline synthesis can often be attributed to several common factors across different named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates being used. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating. However, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in tar formation.[1][2] Conversely, a temperature that is too low will lead to a slow or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. For example, electron-withdrawing groups on an aniline can deactivate the aromatic ring, making the cyclization step more challenging.[1][2]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium. Using anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]

Q2: I am observing significant tar and polymer formation in my reaction. What causes this and how can I minimize it?

A2: Tar and polymer formation is a frequent issue, particularly in reactions like the Skraup and Doebner-von Miller syntheses, which are often conducted under harsh acidic and high-temperature conditions.[2] This is typically due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds.[1] To mitigate this, consider the following:

  • Moderators (for Skraup synthesis): The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid can help control the often violent exothermic reaction, leading to a smoother process and reduced charring.[2]

  • Biphasic Reaction Medium (for Doebner-von Miller synthesis): Using a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in an organic phase, which can drastically reduce its acid-catalyzed polymerization and increase the product yield.

  • Modified Reagent Addition: Instead of combining all reactants at once, a slow, controlled addition of one reagent to the other can help to maintain low concentrations of reactive intermediates and minimize polymerization.

Q3: How can I improve the regioselectivity of my reaction when using an unsymmetrical ketone?

A3: Achieving high regioselectivity is a common challenge when using unsymmetrical ketones in syntheses like the Friedländer and Combes reactions. The reaction can proceed on either side of the carbonyl group, leading to a mixture of isomers. To control this, you can try:

  • Catalyst and Solvent Choice: The selection of the catalyst and solvent system can significantly influence the reaction pathway.

  • Steric Hindrance: Larger substituents on one side of the ketone can sterically hinder the approach of the amine, favoring cyclization on the less hindered side.

  • Reaction Conditions: Adjusting the reaction temperature and time can sometimes favor the kinetic or thermodynamic product, leading to a higher yield of the desired isomer.

Troubleshooting Guides by Synthesis Method

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines but is known for being highly exothermic and prone to tar formation.

Common Issues & Solutions:

IssuePossible CauseRecommended Solution
Violent, Uncontrolled Reaction Highly exothermic nature of the reaction.Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to control the reaction rate.[2] Ensure slow and careful addition of concentrated sulfuric acid with efficient cooling.
Low Yield and Significant Tar Formation Polymerization and charring of reactants at high temperatures.Use a moderator to control the exotherm.[2] Optimize the reaction temperature, heating gently to initiate and then controlling the exothermic phase.[2] Purify the crude product using steam distillation to separate the quinoline from non-volatile tar.[1]
Low Yield with Deactivated Anilines Electron-withdrawing groups on the aniline reduce its nucleophilicity.More forcing reaction conditions (higher temperature, longer reaction time) may be required. Consider alternative synthesis routes for highly deactivated anilines.

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol includes the use of ferrous sulfate to moderate the reaction's exotherm.

Materials:

  • Aniline derivative

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Ferrous sulfate (FeSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative and anhydrous glycerol.

  • Stir the mixture to ensure it is homogeneous.

  • While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that maintains a controlled internal temperature.

  • Add ferrous sulfate to the mixture.

  • Gently heat the mixture to initiate the reaction. Be prepared to remove the heat source if the reaction becomes too vigorous.

  • Once the initial exotherm has subsided, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • After cooling, carefully pour the viscous reaction mixture into a large volume of water.

  • Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purify the crude quinoline by steam distillation.[1] The distillate can then be extracted with an organic solvent, dried, and distilled under reduced pressure.

Doebner-von Miller Synthesis

This synthesis is prone to the polymerization of the α,β-unsaturated carbonyl compound, leading to low yields.

Common Issues & Solutions:

IssuePossible CauseRecommended Solution
Low Yield and Polymer Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1]Employ a biphasic reaction medium (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, reducing polymerization.[3]
Low Yield with Substituted Anilines Electron-withdrawing groups on the aniline can disfavor the reaction.Consider a modified approach, such as the Doebner hydrogen-transfer reaction, which may be more suitable for anilines with electron-withdrawing groups.
Friedländer Synthesis

The choice of catalyst and reaction conditions is crucial for achieving high yields in the Friedländer synthesis.

Common Issues & Solutions:

IssuePossible CauseRecommended Solution
Low or No Product Formation Inappropriate catalyst or suboptimal temperature.[1]Screen different acid or base catalysts to find the most effective one for your specific substrates. Optimize the reaction temperature; excessive heat can cause decomposition.[1]
Aldol Condensation Side Products Self-condensation of the ketone reactant, especially under basic conditions.[1]Use an acid catalyst instead of a base. To avoid aldol condensation under alkaline conditions, consider using an imine analog of the o-aminoaryl aldehyde or ketone.
Poor Regioselectivity with Unsymmetrical Ketones Cyclization can occur on either side of the ketone.The choice of catalyst and reaction temperature can influence the regioselectivity. Experiment with different conditions to favor the desired isomer.

Data Presentation: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

2-Aminoaryl KetoneCarbonyl CompoundCatalystConditionsYield (%)
2-AminobenzophenoneAcetophenoneKOHEthanol, Reflux~85-95%
2-AminobenzophenoneCyclohexanoneNeat Acetic Acid (Microwave)160°C, 5-10 minExcellent
2-AminobenzaldehydeVarious KetonesNoneWater, 70°C, 3hup to 97%
2-Aminophenyl methyl ketoneEthyl acetoacetateNd(NO₃)₃·6H₂OEthanolGood

Visualizations

Logical Relationships and Workflows

Troubleshooting_Workflow start Low Yield in Quinoline Synthesis check_params Investigate General Parameters start->check_params check_temp Is Temperature Optimized? check_params->check_temp check_catalyst Is Catalyst Appropriate? check_temp->check_catalyst Yes tar_formation Significant Tar/Polymer Formation? check_temp->tar_formation No (Too High/Low) check_reactivity Substrate Reactivity Issues? check_catalyst->check_reactivity Yes check_catalyst->tar_formation No check_reactivity->tar_formation Yes specific_synthesis Identify Specific Synthesis Method check_reactivity->specific_synthesis No tar_formation->specific_synthesis skraup Skraup specific_synthesis->skraup dvm Doebner-von Miller specific_synthesis->dvm friedlander Friedländer specific_synthesis->friedlander optimize Optimized Synthesis skraup->optimize dvm->optimize friedlander->optimize

Caption: A general troubleshooting workflow for addressing low yields.

Signaling Pathways (Reaction Mechanisms)

Skraup_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Simplified reaction pathway of the Skraup synthesis.

Friedlander_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product Aminoaryl_Ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Methylene_Compound α-Methylene Compound Methylene_Compound->Aldol_Adduct Aldol Condensation Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone -H₂O Cyclized_Intermediate Cyclized Intermediate Unsaturated_Ketone->Cyclized_Intermediate Intramolecular Condensation Substituted_Quinoline Substituted Quinoline Cyclized_Intermediate->Substituted_Quinoline -H₂O

References

Technical Support Center: Synthesis of Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl quinoline-6-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective method for synthesizing this compound?

A1: A prevalent and effective method for the synthesis of this compound is the Gould-Jacobs reaction. This multi-step process begins with the condensation of methyl 4-aminobenzoate with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization to form the quinoline ring system.[1][2]

Q2: I am observing a low yield in the initial condensation step between methyl 4-aminobenzoate and DEEM. What are the possible reasons?

A2: Low yields in the initial condensation can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are using a slight excess of diethyl ethoxymethylenemalonate and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Reagent Quality: The purity of your starting materials is crucial. Use fresh, high-quality methyl 4-aminobenzoate and DEEM.

  • Reaction Temperature: While the initial condensation is typically performed at a moderate temperature, ensure it is optimal for your specific setup.

Q3: The high-temperature cyclization step is producing a significant amount of tar-like material and the yield of my desired product is low. How can I troubleshoot this?

A3: The formation of tarry byproducts is a common issue during the high-temperature cyclization step of the Gould-Jacobs reaction, which is often conducted at temperatures between 250-300°C.[3][4] Here are some troubleshooting strategies:

  • Optimize Temperature and Time: Carefully find a balance between the temperature required for cyclization and the point at which significant degradation occurs. Prolonged heating, even at a slightly lower temperature, might improve the yield of the cyclized product without excessive decomposition.[3][4]

  • Use a High-Boiling Inert Solvent: Employing a high-boiling solvent such as Dowtherm A or diphenyl ether can ensure uniform heating and minimize localized overheating, which often leads to tar formation.[3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative side reactions that contribute to byproduct formation.[3]

  • Microwave Heating: Consider using microwave irradiation for the cyclization step. This method can provide rapid and efficient heating, often resulting in higher yields and significantly shorter reaction times compared to conventional heating.[3][4]

Q4: My final product is difficult to purify and appears as a viscous oil. What are the likely impurities and how can I improve purification?

A4: Difficulty in purification and the product appearing as an oil can be due to the presence of several byproducts. The primary impurities can include unreacted starting materials, the intermediate from the initial condensation, and byproducts from side reactions.

  • Incomplete Cyclization: The most common impurity is the uncyclized intermediate, methyl 4-((2,2-bis(ethoxycarbonyl)vinyl)amino)benzoate.

  • Decarboxylation: At the high temperatures used for cyclization, decarboxylation of the ester group can occur, leading to the formation of other quinoline derivatives.[4]

  • Hydrolysis: If moisture is present, hydrolysis of the ester groups on either the intermediate or the final product can occur, leading to the corresponding carboxylic acids.

For purification, column chromatography is often effective. If the product is an oil, triturating it with a non-polar solvent like hexane or petroleum ether may help induce crystallization.[3]

Troubleshooting Guide: Byproducts in this compound Synthesis

Observed Issue Potential Cause Troubleshooting Steps & Solutions Citations
Low yield of the cyclized product Incomplete cyclization of the intermediate.- Increase the reaction temperature gradually. - Extend the reaction time. - Consider using microwave heating for more efficient energy transfer. - Ensure anhydrous conditions to prevent side reactions.[3][4]
Formation of dark, tarry materials Decomposition of starting materials or products at high temperatures.- Optimize the reaction temperature and time to minimize degradation. - Use a high-boiling, inert solvent for even heat distribution. - Perform the reaction under an inert atmosphere (e.g., nitrogen).[3]
Presence of a byproduct with a lower molecular weight Decarboxylation of the ester group at high temperatures.- Carefully control the reaction temperature and duration. - If using a sealed vessel for microwave synthesis, monitor the internal pressure.[4]
Product is acidic and shows broad peaks in NMR Hydrolysis of the methyl ester to the corresponding carboxylic acid.- Ensure all reagents and solvents are anhydrous. - During workup, avoid prolonged exposure to acidic or basic conditions.
Presence of starting material (methyl 4-aminobenzoate) in the final product Incomplete initial condensation reaction.- Use a slight excess of diethyl ethoxymethylenemalonate. - Monitor the initial reaction by TLC or LC-MS to ensure full conversion of the aniline.[3]

Experimental Protocols

Key Experiment: Gould-Jacobs Synthesis of this compound

Step 1: Condensation of Methyl 4-aminobenzoate with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine methyl 4-aminobenzoate (1.0 eq) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130°C for 1-2 hours. The progress of the reaction should be monitored by TLC to ensure the complete consumption of methyl 4-aminobenzoate.

  • After the reaction is complete, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure to yield the crude intermediate, methyl 4-((2,2-bis(ethoxycarbonyl)vinyl)amino)benzoate. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.[3]

  • Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen) for 30-60 minutes.[3] Monitor the reaction by TLC or LC-MS for the formation of the quinoline product.

  • Alternative Microwave Protocol: Place the crude intermediate in a microwave reactor vial and heat to 250-300°C for a shorter duration (e.g., 5-20 minutes), monitoring the pressure.[4]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.[3]

  • Collect the solid by filtration and wash with the same non-polar solvent.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product & Byproducts Methyl 4-aminobenzoate Methyl 4-aminobenzoate Intermediate Methyl 4-((2,2-bis(ethoxycarbonyl)vinyl)amino)benzoate Methyl 4-aminobenzoate->Intermediate Condensation (120-130°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product This compound Intermediate->Product Cyclization (250-300°C) Byproduct1 Decarboxylated Byproduct Intermediate->Byproduct1 High Temp Byproduct2 Hydrolyzed Byproduct Intermediate->Byproduct2 Moisture Byproduct3 Tar Formation Product->Byproduct3 Overheating

Caption: Gould-Jacobs synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Condensation Analyze Condensation Step (TLC/LC-MS) Start->Check_Condensation Incomplete_Condensation Incomplete? Check_Condensation->Incomplete_Condensation Adjust_Condensation Increase DEEM excess or reaction time Incomplete_Condensation->Adjust_Condensation Yes Check_Cyclization Analyze Cyclization Step (TLC/LC-MS) Incomplete_Condensation->Check_Cyclization No Adjust_Condensation->Check_Condensation High_Tar High Tar Content? Check_Cyclization->High_Tar Adjust_Temp Optimize Temp/Time Use inert atmosphere Consider microwave High_Tar->Adjust_Temp Yes Check_Purification Analyze Purification High_Tar->Check_Purification No Adjust_Temp->Check_Cyclization Oily_Product Oily Product? Check_Purification->Oily_Product Triturate_Column Triturate with non-polar solvent Column chromatography Oily_Product->Triturate_Column Yes End Improved Synthesis Oily_Product->End No Triturate_Column->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Stability of Methyl quinoline-6-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Quinoline-6-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific experimental stability data for this compound is limited in publicly available literature. The information provided here is based on general principles of organic chemistry, forced degradation studies of related heterocyclic compounds, and the known mechanisms of ester hydrolysis.[1][2][3][4][5][6] Researchers should validate these principles for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic solutions?

A1: The primary stability concern for this compound under acidic conditions is the hydrolysis of the methyl ester group.[3][5] This reaction is catalyzed by acid and results in the formation of quinoline-6-carboxylic acid and methanol.[3][7]

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: The expected degradation products are quinoline-6-carboxylic acid and methanol, resulting from the cleavage of the ester bond.[3][7]

Q3: What is a forced degradation study and why is it relevant for this compound?

A3: A forced degradation study, or stress testing, intentionally exposes a compound to harsh conditions like strong acids to accelerate degradation.[4][8][9][10] This helps to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[4][8] For this compound, such a study would confirm the hydrolysis pathway.

Q4: How can I monitor the degradation of this compound?

A4: The degradation can be monitored using a stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method should be able to separate the parent compound from its degradation product, quinoline-6-carboxylic acid.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Rapid loss of parent compound in acidic solution. The ester is undergoing acid-catalyzed hydrolysis. The rate of hydrolysis is dependent on pH, temperature, and acid concentration.- Conduct experiments at a higher pH if the protocol allows.- Lower the temperature of the reaction or storage.- Use a less concentrated acid or a weaker acid as a catalyst.
Inconsistent degradation rates between experiments. - Variation in pH of the solution.- Fluctuation in temperature.- Inconsistent concentration of the acid catalyst.- Ensure accurate and consistent pH measurement and buffering.- Maintain strict temperature control using a thermostat-regulated bath.- Prepare fresh acid solutions and verify their concentration before use.
Appearance of unexpected peaks in the chromatogram. - Further degradation of the quinoline ring under very harsh acidic conditions (e.g., high temperature and very low pH).- Impurities in the starting material or reagents.- Use milder acidic conditions.- Analyze the starting material and reagents for impurities.- Use techniques like LC-MS to identify the unknown peaks.
No degradation is observed under the applied acidic stress. - The compound may be more stable than anticipated under the specific conditions.- The analytical method is not sensitive enough to detect low levels of degradation.- Increase the severity of the stress conditions (e.g., increase acid concentration, temperature, or duration).[4]- Optimize the HPLC method to ensure it can separate and detect the potential degradants at low concentrations.

Data Presentation

The following table presents hypothetical stability data for this compound under various acidic conditions to illustrate expected trends. Note: This data is for illustrative purposes only and is not derived from experimental results.

Condition Temperature (°C) Time (hours) Degradation (%) Major Degradant
0.1 N HCl2524~ 5%Quinoline-6-carboxylic acid
0.1 N HCl606~ 15%Quinoline-6-carboxylic acid
1 N HCl606~ 40%Quinoline-6-carboxylic acid
pH 4.0 Buffer2572< 1%Not Detected
pH 2.0 Buffer4048~ 8%Quinoline-6-carboxylic acid

Experimental Protocols

Protocol for Acidic Forced Degradation Study

This protocol provides a general framework for conducting an acid-catalyzed forced degradation study of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Acidic Stress:

  • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

  • For a parallel experiment, you can use a stronger acid (e.g., 1 N HCl) or a weaker acidic buffer (e.g., pH 2.0).

  • A control sample should be prepared by adding an equal volume of purified water.

3. Incubation:

  • Incubate the samples at a controlled temperature (e.g., 60°C) in a water bath or oven.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

4. Sample Quenching and Preparation:

  • Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 N NaOH) to stop the degradation.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating RP-HPLC method.

  • The method should be capable of separating this compound from quinoline-6-carboxylic acid and any other potential degradants.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

6. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point.

  • Identify and quantify the major degradation products.

Visualizations

MQC This compound TS Tetrahedral Intermediate MQC->TS + H3O+ (protonation) + H2O (nucleophilic attack) QCA Quinoline-6-carboxylic Acid TS->QCA - H3O+ (deprotonation) MeOH Methanol TS->MeOH - H+ (proton transfer and elimination)

Caption: Acid-catalyzed hydrolysis of this compound.

start Unexpected degradation of This compound in acidic media check_params Verify Experimental Parameters: pH, Temperature, Acid Concentration start->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Adjust pH, Temperature, or Acid Concentration to milder conditions params_ok->adjust_params No analyze_products Identify Degradation Products (e.g., using LC-MS) params_ok->analyze_products Yes re_run Re-run Experiment adjust_params->re_run re_run->check_params expected_products Are products the expected Quinoline-6-carboxylic acid? analyze_products->expected_products troubleshoot_further Investigate for other degradation pathways or starting material impurities expected_products->troubleshoot_further No end_expected Process complete. Hydrolysis is occurring as expected. expected_products->end_expected Yes end_unexpected Further investigation required. troubleshoot_further->end_unexpected

Caption: Troubleshooting workflow for unexpected degradation.

References

Technical Support Center: Hydrolysis of Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting solutions for experiments involving the hydrolysis of methyl quinoline-6-carboxylate. Our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring during the hydrolysis of this compound?

The hydrolysis of this compound is a chemical reaction in which the ester functional group is cleaved by a water molecule. This process yields quinoline-6-carboxylic acid and methanol as the final products. The reaction can be conducted under neutral, acidic, or basic conditions, though the neutral reaction is typically impractically slow.[1][2]

The overall transformation is as follows:

This compound + H₂O ⇌ Quinoline-6-carboxylic Acid + Methanol

This equilibrium is fundamental to understanding and controlling the reaction's outcome.

Q2: What are the primary factors that influence the rate of hydrolysis?

The rate of ester hydrolysis is not constant; it is highly sensitive to several experimental parameters. Understanding these factors is critical for controlling the reaction time and yield.

FactorEffect on RateScientific Rationale & Recommendations
pH (Catalyst) Strong Influence The reaction is significantly accelerated by either acid (H⁺) or base (OH⁻) catalysts.[2][3] Base-catalyzed hydrolysis is generally faster and irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt, driving the reaction to completion.[2][4]
Temperature Direct Correlation Increasing the temperature provides the necessary activation energy for the reaction, leading to a faster rate, in line with the Arrhenius equation. Heating under reflux is a common practice to accelerate the process.[2][5]
Solvent Moderate Influence The choice of solvent can affect the solubility of the reactants and the stability of the transition state.[6] For base-catalyzed hydrolysis, co-solvents like methanol or ethanol are often used with aqueous NaOH or KOH to ensure the ester remains dissolved.
Reactant Concentration Direct Correlation The rate is dependent on the concentration of the ester and the catalyst (H⁺ or OH⁻). For acid-catalyzed hydrolysis, using an excess of water (e.g., a dilute acid solution) can shift the equilibrium toward the products.[2]
Steric Hindrance Moderate Influence The bulky quinoline ring structure can create steric hindrance around the carbonyl carbon, potentially slowing the approach of the nucleophile (water or hydroxide).[3][6] This effect is inherent to the molecule's structure.
Q3: Which is preferable for complete hydrolysis: acid or base catalysis?

For achieving complete and rapid hydrolysis, base catalysis (saponification) is generally preferred.[1]

  • Speed and Irreversibility: Base-catalyzed hydrolysis is typically a faster, second-order reaction.[3] Crucially, the reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the strong base to form a stable carboxylate salt. This consumption of the acid product prevents the reverse reaction (esterification) from occurring.[2][4]

  • Product Isolation: After the reaction, the alcohol (methanol) can be removed by distillation. The quinoline-6-carboxylic acid can then be recovered by acidifying the reaction mixture to protonate the carboxylate salt, causing it to precipitate.[2]

Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[2][5] To drive it to completion, a large excess of water is required, which is typically achieved by using a dilute mineral acid like H₂SO₄ or HCl.[2][3]

Q4: How can I effectively monitor the progress of the hydrolysis reaction?

Monitoring the reaction is key to determining its rate and endpoint. Several analytical techniques are suitable:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. By taking aliquots from the reaction mixture at different time points, you can quantify the disappearance of the starting material (this compound) and the appearance of the product (quinoline-6-carboxylic acid). A UV detector is highly effective as the quinoline ring is strongly UV-active.[7]

  • Thin-Layer Chromatography (TLC): A simple, qualitative method to quickly check for the presence of the starting material. The ester and the carboxylic acid will have different retention factors (Rf values) due to their polarity difference.

  • UV/Vis Spectroscopy: While both the reactant and product contain the quinoline chromophore, their absorption spectra may differ slightly. If a unique wavelength can be identified for either species, this method can be used. However, HPLC is generally more robust due to its separative power.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to separate and identify the components of the reaction mixture.[7][10]

Troubleshooting Guides
Problem: My hydrolysis reaction is extremely slow or appears to have stalled.
  • Potential Cause 1: Insufficient Catalysis. Under neutral conditions, ester hydrolysis is exceptionally slow.[1][2]

    • Solution: Ensure you have added an adequate amount of acid or base catalyst. For base-catalyzed hydrolysis, use at least one molar equivalent of NaOH or KOH to ensure the reaction goes to completion. An excess is often used to increase the rate. For acid catalysis, use a dilute but sufficient concentration of a strong mineral acid.[3]

  • Potential Cause 2: Low Temperature. Chemical reactions slow down significantly at lower temperatures.

    • Solution: Increase the reaction temperature. Heating the mixture under reflux is a standard procedure to ensure a reasonable reaction rate. Check that your heating mantle or oil bath is set to the correct temperature for the chosen solvent.

  • Potential Cause 3: Poor Solubility. If the this compound is not fully dissolved, the reaction can only occur at the surface of the solid particles, drastically reducing the overall rate.

    • Solution: Add a co-solvent. For base-catalyzed reactions, adding methanol or ethanol to the aqueous NaOH/KOH solution can help dissolve the ester. Ensure the co-solvent is miscible with water and stable under the reaction conditions.

Problem: I am observing unexpected side products in my analysis.
  • Potential Cause: Instability of the Quinoline Ring. While generally stable, the quinoline ring system can be susceptible to degradation under harsh conditions (e.g., very high temperatures or extremely concentrated acid/base).

    • Solution: Moderate the reaction conditions. Avoid excessively high temperatures or prolonged reaction times. If using acid catalysis, opt for dilute acids (e.g., 1-2 M H₂SO₄) rather than concentrated ones.[3] For base catalysis, use a moderate concentration (e.g., 1-2 M NaOH) and the lowest temperature that gives a reasonable rate.

Problem: My HPLC analysis is giving poor resolution between the starting material and product peaks.
  • Potential Cause: Suboptimal Mobile Phase or Column. The polarity difference between the methyl ester and the carboxylic acid requires a well-chosen chromatographic system for separation.

    • Solution: Optimize your HPLC method.

      • Column: Use a C18 reverse-phase column, which is standard for separating moderately polar organic molecules.[7]

      • Mobile Phase: Start with a gradient of acetonitrile and water. The carboxylic acid product is more polar and will elute earlier.

      • pH Adjustment: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This will suppress the ionization of the carboxylic acid, leading to a sharper peak and better retention, improving separation from the ester.

Experimental Protocols & Workflows
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)

This protocol outlines a standard lab procedure for the complete hydrolysis of this compound.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in a minimal amount of methanol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (1.5 to 2.0 equivalents, e.g., 2 M NaOH).

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir.

  • Monitoring: Follow the reaction's progress by taking small aliquots every 30-60 minutes and analyzing them by TLC or HPLC until the starting material is no longer detected.

  • Workup (Product Isolation):

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution with dilute HCl (e.g., 2 M) while stirring. The quinoline-6-carboxylic acid will precipitate out as a solid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for studying the hydrolysis rate.

Hydrolysis_Workflow cluster_prep 1. Reaction Setup cluster_run 2. Execution & Monitoring cluster_analysis 3. Analysis & Data Processing A Prepare stock solutions of ester and catalyst (acid/base) B Equilibrate reactants to desired temperature in a thermostatted vessel A->B C Initiate reaction by mixing reactants (t=0) B->C D Withdraw aliquots at precise time intervals (e.g., 5, 10, 20, 40, 60 min) C->D E Immediately quench aliquot to stop the reaction (e.g., neutralize, dilute in mobile phase) D->E F Analyze quenched aliquots by a validated HPLC method E->F G Quantify concentrations of reactant and product using a calibration curve F->G H Plot concentration vs. time and determine the reaction rate constant (k) G->H

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Simplified Hydrolysis Mechanisms

The following diagrams illustrate the key steps in acid- and base-catalyzed hydrolysis.

Base-Catalyzed Mechanism (Saponification)

Base_Catalysis Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate 1. Nucleophilic attack by OH⁻ Carboxylic Acid + MeO⁻ Carboxylic Acid + MeO⁻ Tetrahedral Intermediate->Carboxylic Acid + MeO⁻ 2. Collapse of intermediate, loss of methoxide Carboxylate + Methanol Carboxylate + Methanol Carboxylic Acid + MeO⁻->Carboxylate + Methanol 3. Irreversible deprotonation (fast)

Caption: Key steps in base-catalyzed ester hydrolysis.

Acid-Catalyzed Mechanism

Acid_Catalysis Ester Ester Protonated Ester Protonated Ester Ester->Protonated Ester 1. Protonation of carbonyl oxygen (fast equilibrium) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Ester->Tetrahedral Intermediate 2. Nucleophilic attack by H₂O Carboxylic Acid + Methanol Carboxylic Acid + Methanol Tetrahedral Intermediate->Carboxylic Acid + Methanol 3. Proton transfer & loss of methanol (equilibrium)

References

Technical Support Center: Optimizing Catalyst Systems for Methyl Quinoline-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl quinoline-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your catalytic systems effectively.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while achievable through various methods, often presents challenges related to yield, purity, and catalyst performance. This guide will focus on two robust synthetic strategies: a modern palladium-catalyzed carbonylation approach and a classic thermal cyclization method, the Gould-Jacobs reaction. We will dissect common issues, from catalyst poisoning to incomplete reactions, and provide actionable solutions grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the synthesis of this compound.

Q1: What are the primary modern synthetic routes to this compound?

A1: The most prominent modern route is the palladium-catalyzed carbonylation of a 6-haloquinoline (e.g., 6-bromo or 6-iodoquinoline) with methanol and a carbon monoxide source. This method offers high functional group tolerance and typically proceeds under milder conditions than classical methods.[1][2] An alternative is the palladium-catalyzed cross-coupling of a 6-haloquinoline with a suitable carboxylate equivalent.

Q2: My palladium-catalyzed carbonylation is failing or giving very low yields. What is the most likely cause?

A2: A common failure mode in reactions involving quinolines is catalyst poisoning.[3] The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, forming inactive catalyst species. The choice of ligand is critical to prevent this. Bulky phosphine ligands, such as Xantphos or RuPhos, can sterically shield the palladium, preventing the quinoline nitrogen from binding and deactivating the catalyst.[1][3]

Q3: I am attempting a classical synthesis like the Skraup or Doebner-von Miller reaction. Why am I getting significant tar formation?

A3: Classical quinoline syntheses like the Skraup reaction often employ strongly acidic conditions (e.g., concentrated sulfuric acid) and high temperatures.[4][5] These harsh conditions can cause polymerization and degradation of the starting materials and intermediates, leading to the formation of intractable tars and consequently, low yields and difficult purification.[6] Moderating agents like ferrous sulfate can sometimes temper the exothermic nature of these reactions.[4]

Q4: Can I use the Gould-Jacobs reaction to synthesize a precursor for this compound?

A4: Yes, the Gould-Jacobs reaction is a viable, albeit high-temperature, method.[7][8] You would start with methyl 4-aminobenzoate and diethyl ethoxymethylenemalonate. The initial condensation is followed by a high-temperature thermal cyclization (typically ~250 °C in a high-boiling solvent like diphenyl ether) to form a 4-hydroxyquinoline-6-carboxylate intermediate.[3][9] This intermediate would then require further chemical modification (dehydroxylation) to reach the target structure, adding steps to the overall sequence.

Q5: How do I choose between a palladium-catalyzed route and a classical cyclization?

A5: The choice depends on several factors:

  • Substrate Availability: If a suitable 6-haloquinoline is readily available, the palladium-catalyzed route is often more direct and efficient.

  • Functional Group Tolerance: Palladium-catalyzed reactions are generally more tolerant of sensitive functional groups.

  • Scalability and Safety: Classical methods like the Skraup reaction can be violently exothermic and produce hazardous byproducts, making them challenging to scale safely.[4][6] Palladium catalysis, while requiring careful exclusion of oxygen, can be more controlled.

  • Equipment: The Gould-Jacobs reaction requires very high temperatures, which may necessitate specialized equipment.[9] Palladium catalysis typically requires standard laboratory glassware and inert atmosphere capabilities.

Part 2: Troubleshooting Guide for Palladium-Catalyzed Carbonylation

This section focuses on the synthesis of this compound from 6-haloquinoline via palladium-catalyzed carbonylation.

Core Issue: Low or No Product Formation

This is the most common problem, often linked to catalyst activity.

Potential Cause Explanation & Troubleshooting Steps
Catalyst Poisoning The quinoline nitrogen is a known ligand for palladium, leading to catalyst deactivation.[3] Solution: Employ bulky, electron-rich phosphine ligands. Bidentate ligands like Xantphos are particularly effective as they chelate to the palladium center, sterically hindering coordination by the quinoline substrate.[1][10] If using monodentate ligands like triphenylphosphine (PPh₃), consider increasing the ligand-to-palladium ratio.
Inefficient Pre-catalyst Activation Many reactions use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. This step can be inefficient. Solution: Consider using a direct Pd(0) source, such as Pd₂(dba)₃. Alternatively, ensure your reaction conditions (choice of base, solvent, temperature) are conducive to the reduction of the Pd(II) pre-catalyst.
Poor Reagent Quality Impurities, especially water or oxygen in anhydrous reactions, can rapidly deactivate the catalyst. The quality of the base is also critical. Solution: Use freshly distilled and thoroughly degassed solvents. Ensure the 6-haloquinoline and base are pure and dry. Degas the entire reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.
Suboptimal Base The base plays a crucial role in the catalytic cycle, often participating in the regeneration of the active catalyst. Solution: Non-coordinating, sterically hindered bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are often preferred. The choice of base can be solvent-dependent and may require screening.
Core Issue: Formation of Side Products

Even when the reaction proceeds, side products can complicate purification and reduce yield.

Potential Cause Explanation & Troubleshooting Steps
Formation of 2-Keto-Amides If using an amine nucleophile to form an amide, double carbonylation can occur, leading to a 2-keto-amide side product. This is more prevalent at higher CO pressures.[1] Solution: Ligand choice is paramount. Bidentate ligands like Xantphos strongly favor the formation of the simple carboxamide product, even at atmospheric pressure.[1] Monodentate ligands like PPh₃ are more likely to produce the 2-keto-amide, especially at elevated pressures.
Reductive Dehalogenation The starting 6-haloquinoline is converted to quinoline without incorporating the carboxylate group. Solution: This often occurs when the catalytic cycle is interrupted. Ensure an adequate supply of carbon monoxide and methanol. Check for impurities in your hydrogen source if using syngas. Lowering the reaction temperature may also mitigate this side reaction.[2]

Workflow & Troubleshooting Diagram

G start Start Synthesis: 6-Haloquinoline + MeOH + CO check_yield Reaction Complete. Low or No Yield? start->check_yield catalyst_poison Potential Catalyst Poisoning by Quinoline Nitrogen check_yield->catalyst_poison Yes side_products Side Products Observed? check_yield->side_products No ligand Action: Switch to Bulky Ligand (e.g., Xantphos) catalyst_poison->ligand reagents Action: Use Dry, Degassed Reagents & Solvents catalyst_poison->reagents ligand->start Re-run reagents->start Re-run dehalogenation Reductive Dehalogenation? side_products->dehalogenation Yes success Success: Isolate Pure Product side_products->success No check_CO Action: Ensure CO Supply, Lower Temperature dehalogenation->check_CO Yes dehalogenation->success No check_CO->start Re-run

Caption: Troubleshooting decision tree for Pd-catalyzed carbonylation.

Part 3: Experimental Protocols

Protocol 1: Palladium-Catalyzed Methoxypolycarbonylation of 6-Iodoquinoline

This protocol is adapted from established principles of palladium-catalyzed carbonylation and is optimized for the synthesis of this compound.[1][2]

Materials:

  • 6-Iodoquinoline (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Toluene

  • Carbon Monoxide (CO) gas (balloon or cylinder)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-iodoquinoline (1.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution) and anhydrous methanol (5.0 equiv). Finally, add triethylamine (3.0 equiv).

  • Degassing: Bubble argon or nitrogen through the stirred solution for 15 minutes to ensure all oxygen is removed.

  • Carbon Monoxide Introduction: Evacuate the flask headspace one final time and backfill with carbon monoxide from a balloon. Maintain a positive pressure of CO throughout the reaction.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate

This protocol describes the synthesis of a key precursor via a classical thermal cyclization method.[3][7]

Materials:

  • Methyl 4-aminobenzoate (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (1.1 equiv)

  • Diphenyl ether (high-boiling solvent)

Procedure:

  • Condensation: In a round-bottom flask equipped with a short-path distillation head, combine methyl 4-aminobenzoate and diethyl ethoxymethylenemalonate. Heat the mixture in an oil bath at 120-130 °C for 2 hours. Ethanol will distill off as the reaction proceeds.

  • Cyclization Setup: After the initial condensation, allow the mixture to cool slightly. Carefully add diphenyl ether to the flask to create a solution that can be stirred effectively at high temperatures. Equip the flask with a high-temperature thermometer and a reflux condenser.

  • Thermal Cyclization: Heat the mixture to 240-250 °C. Maintain this temperature for 30-60 minutes. The product will begin to precipitate from the hot solution.

    • CAUTION: This step involves very high temperatures. Ensure proper safety precautions and conduct the reaction in a well-ventilated fume hood.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product should precipitate out. Add hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane and then diethyl ether to remove residual diphenyl ether. The resulting solid, Ethyl 4-hydroxyquinoline-6-carboxylate, can be further purified by recrystallization if necessary.

Catalytic Cycle Diagram

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X(L)₂ Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_CO Ar-Pd(II)-CO(L)₂ Pd_Aryl->Pd_CO CO Insertion Pd_Acyl ArCO-Pd(II)-X(L)₂ Pd_CO->Pd_Acyl Migratory Insertion Pd_Acyl->Pd0 Reductive Elimination (+ MeO⁻, -X⁻) Product Methyl quinoline-6-carboxylate Pd_Acyl->Product ArX 6-Haloquinoline ArX->Pd_Aryl CO CO CO->Pd_CO MeOH MeOH MeOH->Pd_Acyl

Caption: Simplified catalytic cycle for Pd-catalyzed carbonylation.

References

Technical Support Center: Purification of Crude Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude Methyl quinoline-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route used. These can include unreacted starting materials from syntheses like the Doebner-von Miller or Friedländer reactions, such as anilines and α,β-unsaturated carbonyl compounds.[1] Other likely impurities are regioisomers formed during the cyclization process, byproducts from side reactions, and residual solvents from the reaction and workup.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective methods for purifying crude this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the desired product from impurities with different polarities.[2] Recrystallization is a cost-effective method for removing smaller amounts of impurities, assuming a suitable solvent can be found.

Q3: My purified product is an oil instead of a solid. What should I do?

A3: If this compound is obtained as an oil, it is likely due to the presence of residual solvent or significant impurities that are depressing its melting point. First, attempt to remove any remaining solvent under a high vacuum. If the product persists as an oil, a more thorough purification by column chromatography is recommended to remove the impurities.[3]

Q4: How can I confirm the purity of my this compound?

A4: The purity of the final product can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis and to confirm the structure, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.

Troubleshooting Guides

Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor Separation of Spots on TLC Inappropriate solvent system (eluent).Test a range of solvent systems with varying polarities. A common eluent for quinoline derivatives is a mixture of n-hexane and ethyl acetate.[2] Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
Product Elutes Too Quickly or Too Slowly Incorrect solvent polarity.If the product elutes too quickly (high Rf value), decrease the polarity of the eluent. If it elutes too slowly or not at all (low Rf value), increase the eluent polarity.
Streaking of Spots on TLC/Column The compound may be acidic or basic, leading to interactions with the silica gel. The sample may be overloaded.Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. Ensure the sample is loaded onto the column in a concentrated band and not in excess.
Cracked or Channeled Column Bed Improper packing of the stationary phase.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.
Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
No Crystal Formation Upon Cooling The solution is not supersaturated (too much solvent was used). The compound is too soluble in the chosen solvent at low temperatures.1. Concentrate the solution by boiling off some of the solvent and allow it to cool again. 2. Try a different solvent or a solvent pair. 3. Scratch the inside of the flask with a glass rod to provide nucleation sites. 4. If available, add a seed crystal of the pure compound.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound or impurities are present. The solution is cooling too rapidly.1. Use a lower-boiling point solvent. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. If significant impurities are present, first purify by column chromatography.[4]
Low Recovery of Purified Product The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals.1. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 2. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Eluent Selection: Determine a suitable eluent system by running TLC plates with the crude product in various ratios of n-hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 mixture of n-hexane:ethyl acetate.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under a vacuum.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Analysis Purity Assessment (TLC, HPLC) Crude->Analysis Decision Is Purity Sufficient? Analysis->Decision Chroma Column Chromatography Decision->Chroma No (Significant Impurities) Recrystal Recrystallization Decision->Recrystal No (Minor Impurities) Pure Pure Product Decision->Pure Yes Chroma->Analysis Recrystal->Analysis RecrystallizationTroubleshooting Start Recrystallization Attempt Cooling Cooling Solution Start->Cooling Observe Observation? Cooling->Observe Crystals Crystals Form Observe->Crystals Success OilingOut Product Oils Out Observe->OilingOut Failure NoCrystals No Crystals Form Observe->NoCrystals Failure ActionOiling Re-heat and add more solvent or change solvent OilingOut->ActionOiling ActionNoCrystals Concentrate solution or add seed crystal NoCrystals->ActionNoCrystals ActionOiling->Start ActionNoCrystals->Start

References

Technical Support Center: Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the proper storage, handling, and use of Methyl quinoline-6-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Storage Conditions:

This compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to store the compound under an inert atmosphere, such as argon, to prevent degradation.[1] The container should be tightly sealed to protect it from environmental extremes and moisture.[1][2]

Handling Precautions:

When handling this compound, it is important to avoid all personal contact, including inhalation of dust.[2] Use of personal protective equipment (PPE) is mandatory. This includes protective clothing, gloves, and safety glasses.[2] Work should be conducted in a well-ventilated area, such as a fume hood, to prevent the concentration of dust or fumes in the air.[2] Do not eat, drink, or smoke in the laboratory area where this compound is handled. Always wash hands thoroughly with soap and water after handling.[2]

Quantitative Data Summary

PropertyValueSource
Storage Temperature Room Temperature (in a cool, dry place)[3][4][5]
Melting Point 87-92°C[3]
Solubility Soluble in Methanol[3]
Appearance Solid[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound and a common subsequent reaction.

1. Synthesis of this compound

This protocol describes the synthesis of this compound from 6-quinolinecarboxylic acid.

  • Reaction Scheme:

    G A Quinoline-6-carboxylic Acid B This compound A->B SOCl2, Methanol, 50°C, 12h

    Caption: Synthesis of this compound.

  • Materials:

    • 6-quinolinecarboxylic acid (2.0 mmol)

    • Thionyl chloride (6.0 mmol)

    • Methanol (5 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL)

    • Dichloromethane (CH₂Cl₂) (3 x 30 mL)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a fume hood, slowly add thionyl chloride (6.0 mmol) dropwise to a solution of 6-quinolinecarboxylic acid (2.0 mmol) in methanol (5 mL) at 0°C.

    • After the addition is complete, warm the reaction mixture to 50°C and stir for 12 hours.

    • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Carefully add 30 mL of saturated aqueous NaHCO₃ solution to neutralize the reaction mixture.

    • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure to yield this compound as a white solid.

2. Hydrolysis of this compound to Quinoline-6-carboxylic Acid

This protocol details the conversion of this compound to its corresponding carboxylic acid.

  • Reaction Workflow:

    G start Start dissolve Dissolve this compound in 6M NaOH start->dissolve reflux Reflux for 5 hours dissolve->reflux cool Cool to Room Temperature reflux->cool wash Wash with Ethyl Acetate cool->wash acidify Adjust pH of Aqueous Layer to ~4 wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate end Quinoline-6-carboxylic Acid concentrate->end

    Caption: Experimental workflow for the hydrolysis of this compound.

  • Materials:

    • This compound (0.13 mmol)

    • 6M Sodium hydroxide (NaOH) solution (6 mL)

    • Ethyl acetate

    • Hydrochloric acid (HCl) to adjust pH

  • Procedure:

    • Add 6 mL of 6M NaOH solution to this compound (0.13 mmol).

    • Reflux the reaction mixture for 5 hours.

    • After cooling to room temperature, wash the reaction mixture with ethyl acetate.

    • Carefully adjust the pH of the aqueous layer to approximately 4 with HCl.

    • Extract the product from the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain quinoline-6-carboxylic acid.[6]

Troubleshooting and FAQs

This section addresses potential issues that may arise during the storage, handling, and use of this compound.

Storage and Handling FAQs

  • Q1: The color of my this compound has changed from white to yellow/brown. Is it still usable?

    • A1: A color change may indicate degradation, possibly due to exposure to light or air.[7] It is recommended to assess the purity of the material by a suitable analytical method (e.g., NMR, LC-MS) before use. To prevent this, always store the compound in a tightly sealed container, protected from light, and preferably under an inert atmosphere.[1]

  • Q2: I do not have an inert gas supply. Can I still store this compound?

    • A2: While storage under an inert atmosphere is ideal to prevent potential degradation, if unavailable, ensure the container is very tightly sealed and stored in a cool, dark, and dry place to minimize exposure to air and moisture.[1][2] For long-term storage, using a desiccator can also be beneficial.

  • Q3: What should I do in case of a small spill of this compound powder?

    • A3: For minor spills, you should first ensure the area is well-ventilated and you are wearing appropriate PPE.[2] Carefully sweep up the spilled material to avoid generating dust and place it in a sealed container for disposal.[2] Clean the spill area with a damp cloth.

Experimental Troubleshooting

  • Q4: My synthesis of this compound resulted in a low yield. What are the possible reasons?

    • A4: Low yields can be due to several factors:

      • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, the reaction time can be extended.

      • Moisture: Thionyl chloride is highly reactive with water. Ensure all glassware is thoroughly dried and anhydrous methanol is used.

      • Neutralization and Extraction: Inefficient neutralization or extraction can lead to loss of product. Ensure the pH is basic before extraction and perform multiple extractions with dichloromethane.

  • Q5: During the hydrolysis of this compound, I am not getting a precipitate after acidification. What should I do?

    • A5:

      • Check pH: Ensure the pH of the aqueous layer has been adjusted correctly to the isoelectric point of the carboxylic acid (around pH 4) to induce precipitation.

      • Incomplete Hydrolysis: The hydrolysis may not be complete. You can check the progress by taking a small aliquot of the reaction mixture and analyzing it by TLC. If starting material is still present, you may need to reflux for a longer period.

      • Solubility: The product might have some solubility in the aqueous solution. If no precipitate forms, proceed with the extraction using an organic solvent like ethyl acetate to recover the product.[6]

  • Logical Relationship Diagram for Troubleshooting Low Yield in Synthesis:

    G A Low Yield in Synthesis B Incomplete Reaction? A->B C Moisture Contamination? A->C D Inefficient Workup? A->D E Extend Reaction Time Monitor by TLC B->E Yes F Use Dry Glassware Use Anhydrous Solvents C->F Yes G Ensure Proper Neutralization Perform Multiple Extractions D->G Yes

    Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Quinoline-6-Carboxylate and Quinoline-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with the positional isomerism of substituents dramatically influencing biological activity. This guide provides an objective comparison of the biological profiles of quinoline-6-carboxylate and quinoline-2-carboxylate (commonly known as quinaldic acid), focusing on their distinct roles in biological systems and their potential as therapeutic agents. The comparison is supported by available experimental data to inform drug discovery and development efforts.

Overview of Biological Activity

Quinoline-2-carboxylate (quinaldic acid) is an endogenous metabolite, a product of the tryptophan degradation pathway, and has been extensively studied for its diverse biological effects.[1] In contrast, quinoline-6-carboxylate is primarily recognized as a versatile synthetic intermediate and a key structural motif in the design of targeted therapeutic agents.[2][3] While both isomers are built on the quinoline core, the position of the carboxyl group dictates their interaction with biological targets, leading to distinct pharmacological profiles.

Quinoline-2-Carboxylate (Quinaldic Acid) has demonstrated a broad spectrum of activities, including anticancer, anti-diabetic, and anti-inflammatory properties.[4][5][6] It is known to modulate key cellular signaling pathways and inhibit specific enzymes.[7]

Quinoline-6-Carboxylate and its derivatives are prominent in the development of antagonists for specific receptors, such as metabotropic glutamate receptor 1 (mGluR1) and the P2X7 receptor (P2X7R), highlighting their potential in neuropathic pain and inflammatory conditions.[8][9]

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for the biological activities of quinoline-2-carboxylate and derivatives of quinoline-6-carboxylate. Direct comparative studies on the parent molecules are limited; thus, the data is compiled from individual studies.

Table 1: Anticancer and Cytotoxic Activity

CompoundCell LineAssay TypeIC50 ValueReference
Quinoline-2-carboxylate HT-29 (Colon Cancer)Metabolic Activity0.5 mM[7]
LS180 (Colon Cancer)Metabolic Activity0.5 mM[7]
Caco-2 (Colon Cancer)Metabolic Activity0.9 mM[7]
HT-29 (Colon Cancer)DNA Synthesis2.7 mM[7]
LS180 (Colon Cancer)DNA Synthesis4.3 mM[7]
Caco-2 (Colon Cancer)DNA Synthesis2.0 mM[7]
PC3 (Prostate Cancer)Cytotoxicity (MTT)26 µg/mL (Aryl Ester Derivative)[10]
Quinoline-6-carboxylate --Data not available for parent compound-

Table 2: Enzyme and Receptor Activity

Compound / DerivativeTargetBiological ActivityIC50 ValueReference
Quinoline-2-carboxylate α-GlucosidaseAntidiabetic9.1 µg/mL[11]
α-AmylaseAntidiabetic15.5 µg/mL[11]
Quinoline-6-carboxamide Derivative (13c) mGluR1Neuropathic Pain2.16 µM[8]
Quinoline-6-carboxamide Derivative (2f) P2X7RAntagonist0.566 µM[9]

Key Signaling Pathways

The Kynurenine Pathway: Origin of Quinoline-2-Carboxylate

Quinoline-2-carboxylate (quinaldic acid) is a downstream metabolite in the kynurenine pathway, the primary route for tryptophan degradation.[12][13] Dysregulation of this pathway is implicated in various neurological and inflammatory diseases.[14][15] The production of quinaldic acid and other neuroactive metabolites like quinolinic acid and kynurenic acid is a critical area of study.[12][14]

Kynurenine_Pathway cluster_neuroprotection Neuroprotective Branch cluster_neurotoxicity Neurotoxic Branch TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid KYN->KYNA KAT AA Anthranilic Acid KYN->AA Kynureninase HK 3-Hydroxykynurenine KYN->HK KMO QNA Quinaldic Acid (Quinoline-2-carboxylate) KYNA->QNA Dehydroxylation QUIN Quinolinic Acid (Neurotoxic) HK->QUIN

The Kynurenine Pathway leading to Quinaldic Acid.
Modulation of Cancer Cell Signaling by Quinoline-2-Carboxylate

Studies on colon cancer cells have shown that quinaldic acid can alter several signaling pathways.[7] It affects the phosphorylation levels of key kinases such as ERK1/2, p38, and Akt, which are crucial for cell proliferation and survival.[7]

Anticancer_Signaling QNA Quinoline-2-carboxylate (Quinaldic Acid) ERK ERK1/2 QNA->ERK Modulates Phosphorylation P38 p38 QNA->P38 Modulates Phosphorylation AKT Akt QNA->AKT Modulates Phosphorylation CREB CREB QNA->CREB Modulates Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation P38->Proliferation AKT->Proliferation CREB->Proliferation

Signaling pathways modulated by Quinaldic Acid.

Representative Experimental Protocols

Detailed experimental procedures are critical for the validation and comparison of biological activities. Below are generalized protocols representative of the assays used to evaluate these compounds.

Protocol 1: MTT Assay for Cell Viability

This protocol assesses the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding : Plate cancer cells (e.g., HT-29, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for adherence.[5]

  • Compound Treatment : Prepare serial dilutions of the test compounds (quinoline-6-carboxylate or quinoline-2-carboxylate) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation : Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting viability against compound concentration.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat cells with serial dilutions of compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (Incubate 2-4 hours) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 value F->G

General workflow for an MTT Cell Viability Assay.
Protocol 2: α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on α-glucosidase, which is relevant for anti-diabetic activity.[5]

  • Reaction Mixture Preparation : In a 96-well plate, add 50 µL of phosphate buffer (pH 6.8), 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase enzyme solution.

  • Pre-incubation : Pre-incubate the mixture at 37°C for 15 minutes.

  • Reaction Initiation : Start the reaction by adding 20 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation : Incubate the plate at 37°C for another 15 minutes.

  • Reaction Termination : Stop the reaction by adding 80 µL of sodium carbonate (Na2CO3) solution.

  • Data Acquisition : Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Data Analysis : Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

The positional isomerism of the carboxyl group on the quinoline ring fundamentally differentiates the biological activities of quinoline-6-carboxylate and quinoline-2-carboxylate. Quinoline-2-carboxylate (quinaldic acid) emerges as a biologically active metabolite with demonstrated antiproliferative and enzyme-inhibiting properties. In contrast, quinoline-6-carboxylate serves as a crucial scaffold for the rational design of potent and selective receptor antagonists. This comparative guide underscores the importance of isomeric positioning in drug design and provides a foundational resource for researchers exploring the therapeutic potential of quinoline derivatives.

References

A Comparative Guide to the Reactivity of Methyl Quinoline-6-carboxylate and Ethyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of methyl quinoline-6-carboxylate and ethyl quinoline-6-carboxylate, two closely related heterocyclic esters. As crucial intermediates in the synthesis of a wide array of biologically active compounds, understanding their relative reactivity is paramount for optimizing reaction conditions and predicting product formation. This document summarizes their physicochemical properties, compares their reactivity based on established principles of organic chemistry, and provides detailed experimental protocols for their synthesis and hydrolysis.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these esters is essential for their handling and use in synthesis. The following table summarizes key properties for both compounds.

PropertyThis compoundEthyl Quinoline-6-carboxylate
Molecular Formula C₁₁H₉NO₂C₁₂H₁₁NO₂
Molecular Weight 187.19 g/mol [1]201.22 g/mol
CAS Number 38896-30-9[1]6329-87-9
Appearance White to off-white solidOff-white to light yellow solid
Melting Point 86-90 °C68-72 °C
Boiling Point ~315 °C at 760 mmHgNot available

Comparative Reactivity Analysis

The primary difference in reactivity between methyl and ethyl quinoline-6-carboxylate lies in the nature of the alkoxy group of the ester functionality. This seemingly minor structural variation can influence the rates of various reactions, most notably nucleophilic acyl substitution reactions such as hydrolysis and aminolysis.

Theoretical Considerations

In general, the reactivity of esters in nucleophilic acyl substitution is governed by both steric and electronic effects.

  • Steric Effects: The ethyl group is larger than the methyl group, which can lead to greater steric hindrance around the carbonyl carbon. This increased bulk can impede the approach of a nucleophile, potentially slowing down the reaction rate for the ethyl ester compared to the methyl ester.

  • Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group. This increased electron-donating character can slightly decrease the electrophilicity of the carbonyl carbon in the ethyl ester, making it less susceptible to nucleophilic attack compared to the methyl ester.

Based on these principles, This compound is expected to be slightly more reactive towards nucleophiles than ethyl quinoline-6-carboxylate.

Hydrolysis

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental reaction and a key indicator of their relative reactivity. This reaction can be catalyzed by either acid or base.

  • Base-Catalyzed Hydrolysis (Saponification): This is typically a second-order, irreversible process. Studies on homologous series of esters, such as benzoates, have shown that methyl esters hydrolyze more slowly than their ethyl counterparts under basic conditions. This is attributed to a higher activation energy for the methyl ester hydrolysis. For instance, in a comparative study, methyl benzoate was found to be more stable (slower hydrolysis) than ethyl benzoate in the presence of a base.

The following diagram illustrates the general workflow for monitoring the hydrolysis of these esters.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation start Start Reaction (Ester + Base/Acid) aliquot Withdraw Aliquot at Time (t) start->aliquot quench Quench Reaction (e.g., with acid/base) aliquot->quench hplc HPLC Analysis quench->hplc data Data Acquisition (Peak Areas) hplc->data concentration Calculate Concentrations [Ester] and [Acid] data->concentration kinetics Determine Rate Constant (k) concentration->kinetics

Caption: Experimental workflow for monitoring ester hydrolysis kinetics.

Aminolysis

Aminolysis, the reaction of an ester with an amine to form an amide, is another important transformation. The same steric and electronic factors that influence hydrolysis also apply here. The less sterically hindered and more electrophilic carbonyl carbon of this compound would be expected to react more readily with amines compared to ethyl quinoline-6-carboxylate.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and a general method for the comparative hydrolysis of methyl and ethyl quinoline-6-carboxylate.

Synthesis of Quinoline-6-Carboxylic Acid Esters

The synthesis of both esters typically involves the esterification of quinoline-6-carboxylic acid. A common and effective method is the Fischer esterification.

Reaction Scheme:

G quinoline_acid Quinoline-6-carboxylic Acid ester Quinoline-6-carboxylate (R = CH₃ or C₂H₅) quinoline_acid->ester Reflux alcohol ROH (Methanol or Ethanol) alcohol->ester acid_catalyst H₂SO₄ (cat.) acid_catalyst->ester water + H₂O ester->water

Caption: Fischer esterification of quinoline-6-carboxylic acid.

Materials:

  • Quinoline-6-carboxylic acid

  • Methanol (for methyl ester) or Ethanol (for ethyl ester), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve quinoline-6-carboxylic acid (1.0 eq) in an excess of the corresponding alcohol (methanol or ethanol, ~10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure methyl or ethyl quinoline-6-carboxylate.

Comparative Alkaline Hydrolysis

This protocol outlines a general procedure for comparing the rates of alkaline hydrolysis of methyl and ethyl quinoline-6-carboxylate. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) by measuring the decrease in the ester concentration over time.

Materials:

  • This compound

  • Ethyl quinoline-6-carboxylate

  • Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

  • A suitable solvent system (e.g., a mixture of acetonitrile and water)

  • HPLC system with a suitable C18 column and UV detector

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Standard Solutions: Prepare stock solutions of known concentrations for both methyl and ethyl quinoline-6-carboxylate and the expected product, quinoline-6-carboxylic acid, in the chosen solvent system. These will be used to create a calibration curve.

  • Reaction Initiation: In separate temperature-controlled reaction vessels, dissolve a precise amount of each ester in the solvent system. Initiate the hydrolysis by adding a known volume of the standardized NaOH solution. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a dilute acid (e.g., HCl) to neutralize the NaOH and stop the hydrolysis.

  • HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase composition and flow rate should be optimized to achieve good separation between the ester starting material and the carboxylic acid product. Monitor the elution profile using a UV detector at a wavelength where both the ester and the acid absorb.

  • Data Analysis: From the calibration curve, determine the concentration of the remaining ester at each time point. Plot the natural logarithm of the ester concentration versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant can then be calculated by dividing k' by the concentration of the base.

Expected Outcome: Based on the principles discussed, the calculated second-order rate constant for the hydrolysis of ethyl quinoline-6-carboxylate is expected to be larger than that for this compound, indicating a faster reaction rate.

Spectroscopic Data

The following are representative 1H and 13C NMR chemical shifts for the quinoline ring system. The specific shifts for the methyl and ethyl ester groups will be characteristic.

This compound:

  • 1H NMR (CDCl₃, δ): ~3.9-4.0 (s, 3H, -OCH₃), 7.4-8.9 (m, 6H, quinoline protons).

  • 13C NMR (CDCl₃, δ): ~52 (-OCH₃), ~122-150 (quinoline carbons), ~166 (C=O).

Ethyl Quinoline-6-carboxylate:

  • 1H NMR (CDCl₃, δ): ~1.4 (t, 3H, -CH₂CH₃), ~4.4 (q, 2H, -OCH₂CH₃), 7.4-8.9 (m, 6H, quinoline protons).

  • 13C NMR (CDCl₃, δ): ~14 (-CH₂CH₃), ~61 (-OCH₂CH₃), ~122-150 (quinoline carbons), ~165 (C=O).

Conclusion

References

Structure-Activity Relationship of Methyl Quinoline-6-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Methyl quinoline-6-carboxylate and its analogs are a specific subclass of these compounds that have garnered interest for their potential as therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing upon experimental data from various studies to elucidate the impact of structural modifications on their biological efficacy.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the quinoline ring. Different substitution patterns can lead to varied activities, such as the inhibition of enzymes like dihydroorotate dehydrogenase (DHODH) or the modulation of multidrug resistance proteins like MRP2.[4][5]

Key SAR observations include:

  • Substituents at the C2-position: The introduction of bulky and hydrophobic groups at the C2-position of the quinoline ring is often crucial for potent biological activity.[6]

  • The Carboxylate Group: The methyl ester at the C6-position is a key feature, but its conversion to a carboxylic acid or other derivatives can dramatically alter the compound's properties and activity. For instance, in the context of DHODH inhibition, a free carboxylic acid at the C4-position is a strict requirement for high potency.[6]

  • Substituents on the Benzo Ring: Modifications on the benzo portion of the quinoline nucleus can fine-tune the biological activity and pharmacokinetic properties of the analogs.[6][7]

The following table summarizes the biological activity of selected methyl quinoline-carboxylate analogs and related quinoline derivatives.

Compound IDR1 Substituent (C2-position)R2 Substituent (C4-position)R3 Substituent (Benzo ring)Target/AssayActivity (IC50 in µM)
13c Hydrophobic cyclic amine-2-methoxymGluR1 Antagonism2.16[7]
7a PhenylMethyl carboxylate6-benzoylMRP2 Inhibition- (Exerted MDR reversal at 30 µM)[4]
15 2'-pyridyl-COOCH3-hDHODH Inhibition> 25[5]
15 2'-pyridyl-COOCH3-HCT-116 Cytotoxicity3.93 ± 0.65[5]
17 2'-(MeO)-pyridyl-COOH-hDHODH Inhibition0.43 ± 0.04[5]
17 2'-(MeO)-pyridyl-COOH-HCT-116 Cytotoxicity1.48 ± 0.16[5]

Note: The table includes data from closely related quinoline analogs to provide a broader context for the structure-activity relationship, as comprehensive data specifically for a series of this compound analogs is not available in a single source.

Experimental Protocols

The biological evaluation of this compound analogs involves various in vitro assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay [5]

This assay is used to quantify the ability of a compound to inhibit the enzymatic activity of DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway.

  • Enzyme and Substrate Preparation: Recombinant human DHODH is used. The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.

  • Initiation of Reaction: The reaction is initiated by the addition of dihydroorotate.

  • Measurement: The enzymatic reaction involves the reduction of decylubiquinone, which is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

  • Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay [4][5]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A2780/RCIS, HCT-116) are seeded in 96-well plates at a density of 5.0×10³ cells per well and incubated overnight.[4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours.

  • Formazan Solubilization: During this incubation, viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the relationships between chemical structure and biological activity, as well as the process of evaluating these compounds, the following diagrams are provided.

SAR_Logic cluster_SAR Structure-Activity Relationship Logic Start This compound Scaffold Modification Chemical Modification (Substitution at C2, C4, Benzo ring) Start->Modification Analogs Diverse Analogs Modification->Analogs Screening Biological Screening (e.g., DHODH, Cytotoxicity) Analogs->Screening Data Activity Data (IC50 values) Screening->Data SAR SAR Determination Data->SAR

Caption: Logical flow for determining the structure-activity relationship of this compound analogs.

Experimental_Workflow cluster_Workflow General Experimental Workflow for Compound Evaluation Synthesis Compound Synthesis Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Primary_Assay Primary Biological Assay (e.g., Enzyme Inhibition) Purification->Primary_Assay Secondary_Assay Secondary Assay (e.g., Cell Viability) Primary_Assay->Secondary_Assay Data_Analysis Data Analysis (IC50 Determination) Secondary_Assay->Data_Analysis Conclusion Conclusion on Activity & SAR Data_Analysis->Conclusion

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.

References

A Comparative Analysis of Quinoline and Isoquinoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of derivatives of two structural isomers: quinoline and isoquinoline. While direct comparative studies on the parent heterocyles are not extensively available in peer-reviewed literature, the examination of their derivatives offers valuable insights into their potential as scaffolds for drug discovery. This document summarizes key findings from anticancer, antimicrobial, and anti-inflammatory assays, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The position of the nitrogen atom in the bicyclic ring structure of quinoline versus isoquinoline fundamentally influences the electron distribution and steric hindrance of their derivatives. These differences can lead to varied biological activities, a critical consideration in the development of new therapeutic agents.

Comparative Anticancer Activity

Derivatives of both quinoline and isoquinoline have demonstrated significant potential as anticancer agents. The available data suggests that the specific substitutions on the heterocyclic core are crucial determinants of their cytotoxic efficacy and the signaling pathways they modulate.

A notable study directly comparing a quinoline derivative with its isoquinoline counterpart revealed that the isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[1] This suggests that for certain therapeutic targets, the nitrogen placement in the isoquinoline ring may be more advantageous for binding and inhibition.[1]

Table 1: Comparative Anticancer Activity of Quinoline and Isoquinoline Derivatives (IC50 values in µM)

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Not specified[1]
3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneMCF-7Not specified[1]
Isoquinoline 6-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)-9,10-dihydroindolo[2,1-a]isoquinolin-11(8H)-oneMCF-7Not specified[1]
SanguinarineA375 (Melanoma)0.11 - 0.54 µg/mL
ChelerythrineA375 (Melanoma)0.14 - 0.46 µg/mL
Litcubanine ARAW264.7 (Macrophage)300.9 nM (Anti-inflammatory)

Note: Direct IC50 values for some compounds were not available in the cited literature, but their promising activity was highlighted.

Signaling Pathways in Cancer

Quinoline and isoquinoline derivatives often exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and apoptosis.

  • PI3K/Akt/mTOR Pathway: Several quinoline derivatives have been shown to inhibit this critical pathway, which is often hyperactivated in cancer, leading to reduced cell growth and survival.

  • MAPK/ERK Pathway: Inhibition of this pathway has been observed with certain isoquinoline isomers, disrupting the signaling cascade that promotes cell proliferation.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quinoline Derivatives Quinoline Derivatives Quinoline Derivatives->PI3K Quinoline Derivatives->Akt Quinoline Derivatives->mTORC1

PI3K/Akt/mTOR signaling pathway inhibition.

Comparative Antimicrobial Activity

Quinoline and isoquinoline derivatives have also been investigated for their efficacy against a range of bacterial and fungal pathogens. The data is often presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity of Quinoline and Isoquinoline Derivatives (MIC values in µg/mL)

Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
Quinoline Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2
Quinoline-based hydroxyimidazolium hybrid 7hStaphylococcus aureus20
Quinoline-based hydroxyimidazolium hybrid 7aMycobacterium tuberculosis H37Rv20
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37Rv10
Novel quinoline derivativesBacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli3.12 - 50
Isoquinoline Alkynyl isoquinoline HSN584Gram-positive bacteria4 - 16
Alkynyl isoquinoline HSN739Gram-positive bacteria4 - 16

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of quinoline and isoquinoline derivatives has been demonstrated through their ability to inhibit key inflammatory mediators and pathways. Isoquinoline alkaloids, such as berberine, have shown significant dose-dependent anti-inflammatory and antinociceptive activities. A novel isoquinoline alkaloid, Litcubanine A, was found to inhibit nitric oxide (NO) production with an IC50 of 300.9 nM.

Quinoline derivatives have been explored as inhibitors of cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE).

Table 3: Comparative Anti-inflammatory Activity of Quinoline and Isoquinoline Derivatives

Compound TypeDerivative/AlkaloidAssay/TargetIC50Reference
Quinoline Quinoline derivativesCOX, PDE4, TACE inhibitionNot specified
Isoquinoline Berberine, Berbamine, PalmatineSerotonin-induced hind paw edemaDose-dependent inhibition
Litcubanine ALPS-induced NO production in RAW264.7 cells300.9 nM
Aminoquinazoline derivativesTNFα production~5 µM

Experimental Protocols

To ensure the reproducibility and comparability of the biological data, detailed and standardized experimental protocols are essential.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (quinoline/isoquinoline derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with quinoline/isoquinoline derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

General workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds for a specified duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Antimicrobial Susceptibility (Broth Microdilution) Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The comparative analysis of quinoline and isoquinoline derivatives highlights their significant potential in the development of new therapeutic agents for cancer, infectious diseases, and inflammatory conditions. While the specific biological activity is highly dependent on the nature and position of substituents on the core heterocyclic structure, this guide provides a foundational understanding of their relative performance in various biological assays. The detailed experimental protocols and visual aids are intended to support researchers in their efforts to design and evaluate novel compounds based on these privileged scaffolds. Further direct comparative studies of the parent isomers are warranted to provide a more definitive understanding of their intrinsic biological properties.

References

Validating the Synthesis of Methyl Quinoline-6-Carboxylate: A Comparative Guide to Synthetic Routes and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous synthesis and characterization of novel compounds are paramount. This guide provides a comparative analysis of a primary synthetic route to Methyl quinoline-6-carboxylate, alongside an alternative method, with a focus on validation through comprehensive spectral data.

This document details the synthesis of this compound via the esterification of 6-quinolinecarboxylic acid. As a point of comparison, the Doebner-von Miller synthesis of a related quinoline carboxylic acid is also presented. The performance of each method is evaluated based on reported yields and reaction conditions. Crucially, this guide emphasizes the validation of the target molecule through detailed spectral analysis, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Comparative Synthesis of Quinoline Carboxylates

The synthesis of quinoline derivatives is a cornerstone of medicinal chemistry. Here, we compare two distinct methods for producing quinoline carboxylic acid derivatives.

Synthesis MethodStarting MaterialsReagentsProductYield
Esterification 6-Quinolinecarboxylic acid, MethanolThionyl chlorideThis compound98%
Doebner Reaction 6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acidAcetonitrile, BF₃·THF2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid82%[1]

Primary Synthesis Route: Esterification of 6-Quinolinecarboxylic Acid

A highly efficient method for the synthesis of this compound is the direct esterification of 6-quinolinecarboxylic acid. This method is characterized by its high yield and straightforward procedure.

Experimental Protocol

To a solution of 6-quinolinecarboxylic acid (2.0 mmol) in methanol (5 mL) at 0°C, thionyl chloride (6.0 mmol) is slowly added dropwise. The reaction mixture is then warmed to 50°C and stirred for 12 hours. After completion, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate (30 mL). The product is extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.

Esterification_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Final Product 6-Quinolinecarboxylic_Acid 6-Quinolinecarboxylic Acid Reaction Reaction at 50°C for 12h 6-Quinolinecarboxylic_Acid->Reaction Methanol Methanol Methanol->Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction Neutralization Neutralization with NaHCO₃ Reaction->Neutralization Extraction Extraction with Dichloromethane Neutralization->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Methyl_Quinoline_6_Carboxylate This compound Drying_Concentration->Methyl_Quinoline_6_Carboxylate

Alternative Synthesis Route: Doebner-von Miller Reaction

The Doebner-von Miller reaction provides a versatile method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] This reaction can be adapted to produce various substituted quinoline carboxylic acids.

Experimental Protocol: Synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid

To a solution of 6-(trifluoromethoxy)aniline (1.0 equiv) and benzaldehyde (1.0 equiv) in acetonitrile (10 mL/mmol), BF₃·THF is added, and the mixture is stirred at 65°C for 1 hour. Pyruvic acid (1.06 equiv) in acetonitrile is then added dropwise, and the reaction is stirred at 65°C for an additional 20 hours.[1] The product can then be isolated and purified.

Doebner_von_Miller_Workflow cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction cluster_product Final Product Aniline_Derivative 6-(trifluoromethoxy)aniline Reaction_Step1 Stir at 65°C for 1h Aniline_Derivative->Reaction_Step1 Aldehyde Benzaldehyde Aldehyde->Reaction_Step1 Pyruvic_Acid Pyruvic Acid Reaction_Step2 Add Pyruvic Acid & Stir at 65°C for 20h Pyruvic_Acid->Reaction_Step2 BF3_THF BF₃·THF BF3_THF->Reaction_Step1 Acetonitrile Acetonitrile Acetonitrile->Reaction_Step1 Reaction_Step1->Reaction_Step2 Quinoline_Carboxylic_Acid 2-phenyl-6-(trifluoromethoxy) quinoline-4-carboxylic acid Reaction_Step2->Quinoline_Carboxylic_Acid

Spectral Analysis and Validation of this compound

The identity and purity of the synthesized this compound must be confirmed through rigorous spectral analysis. Below are the expected spectral data for the target compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the quinoline ring and the methyl ester group. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns providing information about their substitution pattern. The methyl protons of the ester group will appear as a singlet in the upfield region (typically δ 3.9-4.1 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The spectrum is expected to show signals for all 11 carbon atoms in this compound. The carbonyl carbon of the ester group will appear significantly downfield (typically δ 165-175 ppm). The carbons of the quinoline ring will resonate in the aromatic region (typically δ 120-150 ppm), and the methyl carbon of the ester group will appear in the upfield region (typically δ 50-55 ppm).

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O stretch (ester): An absorption band in the region of 1250-1300 cm⁻¹.

  • C=N and C=C stretch (aromatic): Multiple absorption bands in the 1450-1600 cm⁻¹ region.

  • C-H stretch (aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H stretch (methyl): Absorption bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₉NO₂), the expected molecular weight is approximately 187.19 g/mol .[3] The mass spectrum should show a molecular ion peak (M⁺) at m/z = 187.

Conclusion

The synthesis of this compound can be efficiently achieved through the esterification of 6-quinolinecarboxylic acid, offering a high yield of 98%. The Doebner-von Miller reaction presents a viable, albeit potentially lower-yielding, alternative for the synthesis of related quinoline carboxylic acid derivatives.[1] The definitive validation of the synthesized this compound relies on the comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This multi-faceted analytical approach is indispensable for confirming the structure and purity of the target compound, a critical step in any research and development endeavor.

References

A Comparative Guide to Analytical Methods for Purity Assessment of Methyl Quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for pharmaceutical intermediates like Methyl quinoline-6-carboxylate is a critical step in drug development and manufacturing. Ensuring the absence of significant impurities is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound, complete with supporting data and detailed experimental protocols. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to Potential Impurities

The synthesis of this compound can introduce various impurities that require detection and quantification. Common synthetic routes, such as the Doebner-von Miller reaction or Gould-Jacobs reaction, may result in the following types of impurities:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric Byproducts: Positional isomers of the main compound.

  • Related Substances: Molecules with a similar core structure but different functional groups, arising from side reactions.

  • Degradation Products: Impurities formed under harsh reaction or storage conditions.

  • Residual Solvents: Organic solvents used during the synthesis and purification processes.

A robust purity assessment strategy often involves the complementary use of multiple analytical techniques to ensure a comprehensive impurity profile.

Comparative Analysis of Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for purity assessment of non-volatile compounds like this compound.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and semi-volatile impurities, including residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers the advantage of providing an absolute purity value without the need for a specific reference standard of the analyte.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of quinoline derivatives. It is important to note that while specific validation data for this compound is not widely published, these values are representative of the performance achievable with these methods for this class of compounds.[2][3]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Typical Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)DB-5ms or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm)
Linearity (r²) > 0.999[2]> 0.999[3]
Accuracy (% Recovery) 98% - 102%[2]83% - 92%[3]
Precision (RSD%) < 2%[2]< 4%[3]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[2]~0.1 mg/kg[3]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL[2]~0.3 mg/kg
Primary Application Purity of main component, non-volatile impuritiesVolatile and semi-volatile impurities, residual solvents

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reversed-phase HPLC method suitable for the purity assessment of this compound.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • A: High-purity water with 0.1% formic acid or phosphoric acid.

    • B: HPLC-grade acetonitrile (ACN).

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 ACN/water) at a concentration of approximately 1 mg/mL. Prepare working standards at various concentrations by serial dilution for linearity assessment.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the diluent to achieve a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm or 270 nm).[2][4]

  • Injection Volume: 10 µL.[2]

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 20% B

    • 32-40 min: 20% B (equilibration)

3. Data Analysis:

  • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined and applied.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected impurity concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards. Quantify impurities using an internal standard or by area percent normalization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR can be used to determine the absolute purity of this compound without a reference standard of the analyte itself.

1. Instrumentation and Materials:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Tubes: High-precision NMR tubes.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

2. Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a vial.

    • Accurately weigh a specific amount of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full relaxation and accurate integration.

    • Optimize other acquisition parameters to ensure a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_std = Purity of the internal standard

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter into HPLC Vial dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis weigh_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc ionize EI Ionization separate_gc->ionize detect_ms Mass Detection ionize->detect_ms identify Identify Impurities (Library Search) detect_ms->identify quantify Quantify Volatiles identify->quantify qNMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Data Acquisition cluster_data_nmr Data Analysis weigh_sample Accurately Weigh Sample dissolve_nmr Dissolve Mixture in Deuterated Solvent weigh_sample->dissolve_nmr weigh_std Accurately Weigh Internal Standard weigh_std->dissolve_nmr acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) dissolve_nmr->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate_nmr Integrate Analyte & Standard Signals process->integrate_nmr calculate_nmr Calculate Absolute Purity integrate_nmr->calculate_nmr

References

A Comparative Guide to the HPLC Analysis of Methyl Quinoline-6-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of Methyl quinoline-6-carboxylate against alternative analytical techniques. The information is supported by experimental data from analogous quinoline compounds to offer a comprehensive overview of performance.

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Quinoline Analysis

HPLC is a widely adopted technique in pharmaceutical analysis due to its versatility in handling a broad range of compounds, including those that are non-volatile or thermally labile, such as this compound.

Proposed HPLC Method Protocol

The following protocol is a representative method for the analysis of quinoline derivatives and can be optimized for this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as methanol or a mixture of the mobile phase.

  • Prepare working standards by serial dilution of the stock solution to the desired concentrations for calibration.

  • For formulated products, accurately weigh and finely powder a representative sample.

  • Extract the analyte using a suitable solvent and sonicate to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). The ratio should be optimized for best separation (a typical starting point could be 60:40 v/v of A:B).[1]
Flow Rate 1.0 mL/min[1]
Detection UV detection at a wavelength of approximately 270 nm or 340 nm, depending on the UV spectrum of this compound.[1]
Injection Volume 10 µL[1]
Column Temperature Ambient or controlled at 30 °C
Performance Characteristics of HPLC for Quinoline Derivatives

The following table summarizes typical performance characteristics for the HPLC analysis of various quinoline derivatives, which can be expected to be similar for this compound.

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[1]
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.[1]
Precision (RSD%) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mLThe lowest concentration that can be determined with acceptable precision and accuracy.[1]

Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.

Proposed GC-MS Method Protocol

The following protocol is based on methods for quinoline and its derivatives and is applicable for the analysis of this compound, likely requiring a derivatization step.

Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a volatile organic solvent like methanol or toluene.

  • Derivatization (if necessary): As this compound is not highly volatile, a derivatization step to, for example, create a more volatile ester, might be required.

  • Prepare working standards by serial dilution.

Chromatographic Conditions:

ParameterRecommended Condition
Column DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.5 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Oven Temperature Program Initial temperature of 90°C, hold for 2 min, then ramp to 260°C at 20°C/min, and hold for 3 min.
Injection Mode Splitless
Injection Volume 1 µL
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-300
Performance Characteristics of GC-MS for Quinoline Derivatives

The following table summarizes the quantitative performance of a GC-MS method for the analysis of quinoline in textiles, which can serve as an estimate for the analysis of this compound.

ParameterTypical Performance Value
Linearity (r²) 0.9998
Limit of Detection (LOD) 0.1 mg/kg
Recovery (%) 82.9 - 92.0 %
Precision (RSD%) 1.4 - 3.8 %

Method Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.Volatile and thermally stable compounds; derivatization may be needed for others.
Sensitivity Good, with LODs typically in the µg/mL range.Excellent, with LODs often in the ng/mL or pg/mL range.
Selectivity Good, can be enhanced with selective detectors (e.g., DAD, Fluorescence).Excellent, provides structural information for definitive identification.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and potential sample preparation.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Ease of Use Relatively straightforward operation.More complex operation and data analysis.

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing and Dissolution B Sonication A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Quantification G->H

Figure 1. A typical experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolution in Volatile Solvent B Derivatization (Optional) A->B C Injection into GC-MS B->C D Separation in Capillary Column C->D E Mass Spectrometry Detection D->E F Total Ion Chromatogram E->F G Mass Spectra Analysis F->G H Quantification G->H

Figure 2. A general experimental workflow for GC-MS analysis.

Conclusion

For the routine analysis of this compound, HPLC with UV detection is a robust, reliable, and cost-effective method. It offers excellent quantitative performance and is suitable for high-throughput screening in a quality control environment. GC-MS, while offering higher sensitivity and definitive identification, is more complex and may require a derivatization step, making it more suitable for research applications where trace-level detection and structural confirmation are paramount. The choice between these two powerful techniques should be guided by the specific analytical requirements of the study.

References

Comparative Efficacy of Quinoline-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of various quinoline-based compounds across key therapeutic areas: anticancer, antibacterial, and antimalarial. This document summarizes quantitative performance data, provides detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to support informed decision-making in drug discovery and development.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a promising class of compounds in oncology, exhibiting a wide range of anticancer activities through various mechanisms of action.[1][2] These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with crucial signaling pathways that are often dysregulated in cancer.[3]

Comparative Efficacy of Anticancer Quinoline Derivatives

The cytotoxic effects of quinoline derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cells, is a key metric for comparison. The table below summarizes the IC50 values for representative quinoline-based compounds against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridCompound 33MCF-7 (Breast)37.07 (nM)[4]
Quinoline-Chalcone HybridCompound 37MCF-7 (Breast)3.46[4]
2-OxoquinolineCompound 16-21HEp-2 (Larynx)49.01-77.67 (%)[5]
4-Quinoline DerivativeCompound 15U251 (Glioma), PC-3 (Prostate), K562 (Leukemia), HCT-15 (Colon), MCF7 (Breast), SK-LU-1 (Lung)-[5]
7-Chloro-4-quinolinylhydrazoneCompound 36--[5]
Quinoline-ChalconeCompound 12eMGC-803 (Gastric)-[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7]

Materials and Reagents:

  • Desired cancer cell lines (e.g., HeLa, MCF-7)[8]

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]

  • Test Compounds: Quinoline derivatives

  • MTT Reagent: 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS)[7]

  • Solubilization Solution: Anhydrous DMSO or 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl[7]

  • Sterile 96-well flat-bottom cell culture plates[7]

  • Humidified incubator (37°C, 5% CO2)[8]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the quinoline derivatives. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.[7]

  • MTT Incubation: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Quinoline Inhibition of Cancer Cell Proliferation

Quinoline derivatives can interfere with multiple signaling pathways crucial for cancer cell growth and survival. One of the key mechanisms is the inhibition of tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[2]

Quinoline_Anticancer_Pathway Quinoline Quinoline Derivative EGFR EGFR Quinoline->EGFR Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Induction PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Quinoline derivatives inhibit receptor tyrosine kinases like EGFR, blocking downstream pro-survival pathways.

Antibacterial Activity of Quinoline Derivatives

Quinolones are a major class of synthetic broad-spectrum antibacterial agents.[9] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[6]

Comparative Efficacy of Antibacterial Quinoline Derivatives

The antibacterial efficacy of quinolines is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[9]

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
FluoroquinoloneCiprofloxacinS. aureus0.8 (µM)[10]
FluoroquinoloneCiprofloxacinB. cereus1.61 (µM)[10]
QuinoloneCompound 6cMRSA0.75[11]
QuinoloneCompound 6cVRE0.75[11]
QuinoloneCompound 6cMRSE2.50[11]
QuinoloneCompound 6C. difficile1.0[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[12]

Materials and Reagents:

  • Test bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]

  • Test Compounds: Quinoline derivatives

  • Sterile 96-well microtiter plates[13]

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the quinoline derivative and perform serial two-fold dilutions in CAMHB in the wells of a 96-well plate.[12]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[14]

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[12]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Quinolones target and inhibit the activity of bacterial DNA gyrase, a type II topoisomerase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.[9][15]

Quinoline_Antibacterial_Pathway Quinoline Quinolone Antibiotic DNAGyrase DNA Gyrase (Topoisomerase II) Quinoline->DNAGyrase Inhibition SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA Supercoiling ReplicationFork Replication Fork Stalling DNAGyrase->ReplicationFork DNAStrandBreaks Double-Strand DNA Breaks DNAGyrase->DNAStrandBreaks RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase CellDeath Bacterial Cell Death ReplicationFork->CellDeath DNAStrandBreaks->CellDeath Quinoline_Antimalarial_Pathway cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion ParasiteVacuole Parasite Food Vacuole Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity Quinoline Quinoline Antimalarial Quinoline->Hemozoin Inhibition

References

A Comparative Guide to the Biological Activity of Methyl Quinoline-6-carboxylate and Quinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of methyl quinoline-6-carboxylate and its corresponding carboxylic acid form, quinoline-6-carboxylic acid. The available experimental data from studies on quinoline derivatives strongly indicates that the presence of a free carboxylic acid group at the 6-position is crucial for significant biological activity, particularly in the context of enzyme inhibition and anticancer effects. In contrast, the methyl ester form frequently exhibits diminished or no activity.

Summary of Key Differences:

  • Enzyme Inhibition: The free carboxylic acid moiety is often essential for binding to the active sites of enzymes. For instance, in a study on structurally related 11H-indolo[3,2-c]quinoline-6-carboxylic acids, the esterified derivatives were found to be inactive as kinase inhibitors.[1][2] This highlights the critical role of the carboxylate group in interacting with target proteins. For other quinoline carboxylic acids, the carboxyl group is vital for inhibiting enzymes like dihydroorotate dehydrogenase (DHODH) and bacterial topoisomerases.[3]

  • Anticancer Activity: Across various quinoline-based compounds, the carboxylic acid form generally demonstrates superior cytotoxic activity against cancer cell lines compared to its ester counterpart. This is attributed to the role of the carboxylic acid in target interaction.[4]

  • General Biological Relevance: The carboxylic acid group is a key pharmacophore in many biologically active quinoline derivatives, contributing to their mechanism of action.[3]

Quantitative Data Comparison

While direct comparative studies across multiple assays for this compound and quinoline-6-carboxylic acid are limited, data from analogous quinoline derivatives at other positions consistently demonstrate the superior activity of the carboxylic acid form. The following table summarizes representative data for 4-quinoline carboxylic acid and its methyl ester, which illustrates this trend.

Compound/DerivativeTarget/AssayIC50 (µM)Cell LineReference
4-Quinoline Carboxylic Acid Derivative hDHODH Inhibition1.86 ± 0.17-[4]
Methyl 4-Quinoline Carboxylate Derivative hDHODH Inhibition> 25-[4]
4-Quinoline Carboxylic Acid Derivative Cytotoxicity10.9 ± 1.2HCT-116[4]
Methyl 4-Quinoline Carboxylate Derivative Cytotoxicity3.93 ± 0.65HCT-116[4]

Note: The data presented is for 4-substituted quinoline derivatives and serves to illustrate the general structure-activity relationship observed for this class of compounds.

Signaling Pathways and Mechanisms of Action

Quinoline carboxylic acids are known to exert their biological effects through various mechanisms, primarily by targeting essential cellular enzymes.

One of the significant mechanisms for the anticancer activity of certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[3] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of cancer cells. By blocking hDHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting cell growth.[3] The carboxylate group of the quinoline is crucial as it can form important interactions, such as a salt bridge with an arginine residue, in the enzyme's binding pocket.[3]

DHODH_Inhibition_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Multiple Steps hDHODH hDHODH Dihydroorotate->hDHODH Orotate Orotate UMP UMP Orotate->UMP Multiple Steps DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Quinoline-6-carboxylic acid Quinoline-6-carboxylic acid Quinoline-6-carboxylic acid->hDHODH Inhibits hDHODH->Orotate Oxidation

DHODH Inhibition by Quinoline-6-carboxylic acid.

In the context of antibacterial activity, the hallmark of quinolone antibiotics is their ability to inhibit bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are vital for managing DNA topology during replication and transcription. The quinolone molecule stabilizes the enzyme-DNA complex, which obstructs DNA replication and transcription, leading to double-stranded DNA breaks and subsequent bacterial cell death. The carboxylic acid group is essential for this activity.[3]

Topoisomerase_Inhibition_Pathway cluster_bacterium Bacterial Cell DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase DNA Gyrase DNA_Replication_Transcription->DNA_Gyrase Required for Topoisomerase_IV Topoisomerase IV DNA_Replication_Transcription->Topoisomerase_IV Required for Double_Strand_Breaks Double-Strand DNA Breaks DNA_Gyrase->Double_Strand_Breaks Disruption leads to Topoisomerase_IV->Double_Strand_Breaks Disruption leads to Cell_Death Bacterial Cell Death Double_Strand_Breaks->Cell_Death Quinoline-6-carboxylic_acid Quinoline-6-carboxylic acid Quinoline-6-carboxylic_acid->DNA_Gyrase Inhibits Quinoline-6-carboxylic_acid->Topoisomerase_IV Inhibits DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme hDHODH Enzyme Plate 96-well Plate: Mix Enzyme, Compound, Cofactors Enzyme->Plate Substrates Dihydroorotate & Decylubiquinone Initiate Add Dihydroorotate to start reaction Substrates->Initiate Compound Test Compound (e.g., Quinoline Derivative) Compound->Plate Plate->Initiate Measure Spectrophotometric Measurement of DCIP reduction Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50 MTT_Assay_Workflow Seed Seed Cancer Cells in 96-well plate Treat Add Test Compounds (Varying Concentrations) Seed->Treat Incubate Incubate for 48-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for a few hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate % Viability and Determine IC50 Read->Analyze

References

A Comparative Guide to Bioisosteres of Methyl Quinoline-6-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Methyl quinoline-6-carboxylate, as a key derivative, presents a valuable starting point for drug discovery programs. The ester functional group, while contributing to the molecule's properties, can be subject to hydrolysis by esterases in vivo, leading to rapid metabolism and clearance. Bioisosteric replacement of the methyl carboxylate group is a critical strategy to enhance pharmacokinetic properties, modulate biological activity, and generate novel intellectual property.

This guide provides a comparative overview of common bioisosteric replacements for the methyl ester and carboxylic acid functionalities of the quinoline-6-carboxylate scaffold. We present quantitative data from various studies to facilitate comparison, detail the experimental protocols for key assays, and provide visualizations of synthetic pathways and conceptual relationships.

Bioisosteric Replacements and Performance Data

The following table summarizes the performance of various bioisosteres of the quinoline-6-carboxylate core. It is important to note that the data is compiled from different studies targeting distinct biological endpoints. Therefore, a direct comparison of potency values across different bioisosteres should be interpreted with caution.

Bioisostere Target/Activity Key Compound(s) Quantitative Data (IC50, MIC, etc.) Reference
Carboxamide P2X7 Receptor AntagonistQuinoline-6-carboxamide benzenesulfonates (e.g., 4-iodo derivative 2f )IC50 = 0.566 μM[1]
AntibacterialQuinoline-6-carboxamidesActive against E. coli and S. aureus[2][3]
1,3,4-Oxadiazole Antimicrobial6-substituted-2-chloro-3-[5-(aryl substituted)-1,3,4-oxadiazol-2-yl]quinolineSignificant antibacterial and antifungal activity
Tetrazole Angiotensin II Receptor Antagonist4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinolineServes as a carboxylic acid isostere with improved metabolic stability[4]
AnticancerTetrazolylmethyl quinoline compoundsPromising in vitro activity against various human tumor cell lines[5]
Hydroxamic Acid HDAC InhibitorQuinazoline-based hydroxamic acidsPotent HDAC inhibition (e.g., IC50 = 0.537 nM for HDAC6 with compound YSL-109)[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Quinoline-6-carboxamides[2][3]

Quinoline-6-carboxylic acid is reacted with various amines in the presence of triethylamine (TEA) as a base and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as a coupling agent at room temperature. The reaction mixture is stirred until completion, and the product is isolated and purified. The structure of the synthesized carboxamides is confirmed using infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and mass spectrometry (MS).

P2X7R Antagonist Activity Assay (Calcium Mobilization)[1]

Human P2X7 receptor-transfected MCF-7 cells are used to assess the antagonist activity of the compounds. Cells are incubated with the test compounds and a fluorescent calcium indicator. The influx of Ca2+ upon stimulation with a P2X7R agonist (e.g., Bz-ATP) is measured using a fluorescence plate reader. The inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Screening[2][3][4]

The antibacterial and antifungal activities of the synthesized compounds are evaluated using standard methods such as the agar well diffusion method or broth microdilution method to determine the minimum inhibitory concentration (MIC). The test microorganisms typically include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains.

MTT Assay for Cytotoxicity[9]

The antiproliferative activity of the compounds against cancer cell lines (e.g., SKBR3, MDA-MB-231, and MCF-7) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength to determine cell viability, and the IC50 values are calculated.

HDAC Inhibition Assay[8]

The inhibitory activity of hydroxamic acid derivatives against histone deacetylases (HDACs) is measured using a commercially available HDAC fluorometric assay kit. The assay is performed in a 96-well plate, where the test compound is incubated with the HDAC enzyme and a fluorogenic substrate. The fluorescence generated upon deacetylation of the substrate is measured, and the IC50 value is determined from the dose-response curve.

Visualizations

Logical Relationship of Bioisosteric Replacements

Bioisosteres cluster_replacements Bioisosteric Replacements parent This compound intermediate Quinoline-6-carboxylic Acid (via hydrolysis) parent->intermediate In vivo/vitro hydrolysis carboxamide Carboxamide intermediate->carboxamide Amine coupling oxadiazole 1,3,4-Oxadiazole intermediate->oxadiazole Multi-step synthesis tetrazole Tetrazole intermediate->tetrazole Cycloaddition hydroxamic_acid Hydroxamic Acid intermediate->hydroxamic_acid Hydroxylamine coupling

Caption: Bioisosteric replacements for this compound.

Experimental Workflow for Synthesis and Evaluation

Workflow cluster_synthesis Synthesis of Bioisosteres cluster_evaluation Biological Evaluation start Start: Quinoline-6-carboxylic Acid synth_carboxamide Carboxamide Synthesis (Amine Coupling) start->synth_carboxamide synth_oxadiazole Oxadiazole Synthesis (Cyclization) start->synth_oxadiazole synth_tetrazole Tetrazole Synthesis (Cycloaddition) start->synth_tetrazole eval_antimicrobial Antimicrobial Assays (MIC determination) synth_carboxamide->eval_antimicrobial eval_receptor Receptor Binding/Functional Assays (e.g., P2X7R, HDAC) synth_carboxamide->eval_receptor synth_oxadiazole->eval_antimicrobial synth_tetrazole->eval_receptor eval_cytotoxicity Cytotoxicity Assays (e.g., MTT) synth_tetrazole->eval_cytotoxicity

Caption: General workflow for synthesis and evaluation of bioisosteres.

Conclusion

The bioisosteric replacement of the methyl ester or carboxylic acid group in the quinoline-6-carboxylate scaffold offers a powerful strategy to modulate the pharmacological and pharmacokinetic properties of drug candidates. Carboxamides, oxadiazoles, tetrazoles, and hydroxamic acids have all been successfully employed as bioisosteres, leading to compounds with diverse biological activities, including antibacterial, P2X7R antagonist, and HDAC inhibitory effects. The choice of a particular bioisostere will depend on the specific therapeutic target and the desired physicochemical properties. The experimental protocols and conceptual workflows presented in this guide provide a framework for the rational design and evaluation of novel quinoline-based therapeutic agents.

References

Unveiling the Target Selectivity of Methyl Quinoline-6-Carboxylate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the biological activity of methyl quinoline-6-carboxylate derivatives and structurally similar analogs, focusing on their target engagement and cross-reactivity profiles. The data presented herein is compiled from various studies to offer a consolidated view of their selectivity.

This report summarizes quantitative data on the inhibitory activities of quinoline-6-carboxamide derivatives against a panel of purinergic receptors and compares the enzymatic inhibition of quinoline-4-carboxylic acid methyl esters on dihydroorotate dehydrogenase (DHODH) with their cellular cytotoxicity. Detailed experimental protocols for the key assays are provided, along with visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and biological contexts.

Comparative Biological Activity of Quinoline Derivatives

The following tables summarize the in vitro biological activity of two series of quinoline derivatives. Table 1 details the cross-reactivity of quinoline-6-carboxamide benzenesulfonates against various P2X and P2Y receptors, highlighting their selectivity for the P2X7 receptor. Table 2 compares the inhibitory activity of quinoline-4-carboxylic acid methyl esters against human DHODH with their cytotoxic effects on a human colon cancer cell line.

Table 1: Cross-Reactivity Profile of Quinoline-6-Carboxamide Derivatives against Purinergic Receptors

Compound IDModificationP2X7R IC50 (µM)[1]% Inhibition at 10 µM against other P2 Receptors
2e 4-fluoro0.624Inactive at h-P2X4R, h-P2X2R, r-P2Y6R, h-P2Y2R, t-P2Y1R
2f 4-iodo0.566Inactive at h-P2X4R, h-P2X2R, r-P2Y6R, h-P2Y2R, t-P2Y1R
2g 4-chloro0.813Inactive at h-P2X4R, h-P2X2R, r-P2Y6R, h-P2Y2R, t-P2Y1R
SuraminStandardNot specifiedNot specified

Data extracted from a study on quinoline-6-carboxamide derivatives as P2X7R antagonists. The compounds were found to be selective for P2X7R with no significant activity against other tested P2 receptors at a concentration of 10 µM.

Table 2: Comparison of DHODH Inhibition and Cytotoxicity of Quinoline-4-Carboxylic Acid Methyl Ester Analogs

Compound IDR1 SubstituentR2 SubstituenthDHODH IC50 (µM)HCT-116 IC50 (µM)
14 2'-pyridyl-COOH1.86 ± 0.1710.9 ± 1.2
15 2'-pyridyl-COOCH3> 253.93 ± 0.65
17 2'-(MeO)-pyridyl-COOH0.43 ± 0.041.48 ± 0.16

Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase. Notably, the methyl ester analog 15 was inactive in the enzymatic DHODH assay but exhibited improved cytotoxicity, suggesting potential intracellular hydrolysis to the active carboxylic acid form and better cell permeability.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay for P2X7R Antagonism

This assay is used to determine the inhibitory effect of compounds on the P2X7 receptor by measuring changes in intracellular calcium concentration.

  • Cell Culture and Dye Loading: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are seeded in 96-well plates. After reaching confluency, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Incubation: The test compounds (quinoline-6-carboxamide derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The plates are incubated to allow the compounds to interact with the receptors.

  • Agonist Stimulation and Signal Detection: The P2X7R agonist, BzATP, is added to the wells to stimulate receptor activation. The resulting influx of extracellular calcium leads to an increase in the fluorescence intensity of the intracellular dye. This change in fluorescence is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the test compounds is determined by measuring the reduction in the fluorescence signal in the presence of the compound compared to the control (agonist alone). The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.

  • Reagents and Enzyme: The assay is performed using recombinant human DHODH. The substrates, dihydroorotate and a co-substrate/electron acceptor like decylubiquinone or 2,6-dichloroindophenol (DCIP), are prepared in an appropriate buffer.

  • Assay Procedure: The reaction is typically conducted in a 96-well plate. The DHODH enzyme is pre-incubated with various concentrations of the test compounds. The reaction is initiated by the addition of dihydroorotate.

  • Measurement: The enzymatic activity is monitored by measuring the rate of reduction of the electron acceptor. For DCIP, this is observed as a decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the change in absorbance. The percentage of inhibition for each compound concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding and Treatment: Human colon cancer cells (HCT-116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Measurement: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each treatment condition relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Visualizing Biological Context and a Representative Experimental Workflow

To provide a clearer understanding of the biological systems and experimental procedures discussed, the following diagrams are presented in the DOT language for Graphviz.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7R ATP->P2X7R binds Ca_ion Ca²⁺ Influx P2X7R->Ca_ion opens channel NLRP3 NLRP3 Inflammasome Activation Ca_ion->NLRP3 Apoptosis Apoptosis Ca_ion->Apoptosis IL1b IL-1β Release NLRP3->IL1b

Caption: P2X7 Receptor Signaling Pathway leading to inflammation and apoptosis.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_enzyme cluster_inhibitor cluster_outcome Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Cell Proliferation Cell Proliferation DHODH->Orotate Inhibitor Quinoline Derivative Inhibitor->DHODH inhibits Outcome Inhibition of Cell Proliferation Inhibitor->Outcome

Caption: Inhibition of the DHODH pathway by quinoline derivatives.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow start Seed Cells in 96-well Plate treat Treat with Quinoline Derivatives start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: General experimental workflow for the MTT cytotoxicity assay.

References

A Head-to-Head Comparison of Classic Quinoline Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, protocols, and mechanisms of the most prominent quinoline synthesis methods.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications. The strategic choice of a synthetic route to this privileged heterocycle can significantly influence the efficiency of drug discovery and development pipelines. This guide provides an objective, data-driven comparison of five classical and widely employed methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. Each method is evaluated based on reaction yields, conditions, substrate scope, and mechanistic pathways, supported by detailed experimental protocols.

At a Glance: Comparative Overview of Quinoline Synthesis Methods

The selection of an appropriate synthetic method hinges on factors such as the desired substitution pattern, availability of starting materials, and tolerance of functional groups. The following table summarizes the key characteristics of these classical methods.

Synthesis MethodStarting MaterialsTypical ProductsTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing AgentUnsubstituted or Substituted Quinolines84-91 (for quinoline)[1]Harsh, highly exothermic, high temperature (140-150°C)[1]Uses readily available and inexpensive starting materials.Violent reaction, often low yields for substituted derivatives, formation of tarry byproducts.[2]
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde or Ketone2- and/or 4-Substituted Quinolines20-70[2][3]Strongly acidic (e.g., HCl, H₂SO₄), often requires heating.[4]Greater versatility in introducing substituents on the pyridine ring compared to Skraup.[3]Prone to polymerization of the carbonyl compound, leading to tar formation and lower yields.[5]
Combes Synthesis Aniline, β-Diketone2,4-Disubstituted Quinolines~89 (for 2,4-dimethylquinoline)[6]Strongly acidic (e.g., H₂SO₄, PPA), requires heating.[7]Good yields for symmetrically substituted 2,4-dialkylquinolines.Use of unsymmetrical β-diketones can lead to mixtures of regioisomers.[7]
Conrad-Limpach-Knorr Aniline, β-Ketoester4-Hydroxyquinolines (kinetic) or 2-Hydroxyquinolines (thermodynamic)Up to 95 (for 4-hydroxyquinolines)[8]High temperatures for cyclization (~250°C for 4-hydroxyquinolines; ~140°C for 2-hydroxyquinolines).[8]Excellent yields for 4-hydroxyquinolines under optimized conditions. Temperature control allows for selective synthesis of isomers.Requires very high temperatures for the synthesis of 4-hydroxyquinolines.
Friedländer Synthesis 2-Aminoaryl Aldehyde or Ketone, Compound with an α-Methylene GroupPolysubstituted Quinolines77-99[9][10]Can be catalyzed by acids or bases, with milder conditions often possible.[11]High versatility and generally good to excellent yields for a wide range of substituted quinolines.[12]The required 2-aminoaryl aldehyde or ketone starting materials can be less readily available.[12]

In-Depth Analysis of Synthesis Methods

This section provides a detailed examination of each synthesis method, including a description of the reaction mechanism and a representative experimental protocol.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinoline and its derivatives by heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2]

Reaction Mechanism

The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. The resulting intermediate then undergoes acid-catalyzed cyclization, dehydration, and finally oxidation to yield the quinoline ring system.

Skraup_Synthesis cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation glycerol Glycerol acrolein Acrolein glycerol->acrolein -2H₂O (H₂SO₄) aniline Aniline intermediate1 β-Anilinopropionaldehyde aniline->intermediate1 + Acrolein intermediate2 1,2-Dihydroquinoline intermediate1->intermediate2 H⁺, -H₂O quinoline Quinoline intermediate2->quinoline [O]

Skraup Synthesis Workflow
Experimental Protocol: Synthesis of Quinoline

Adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[1]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider variety of substituted quinolines.[13]

Reaction Mechanism

The reaction is believed to proceed through the formation of a β-anilino carbonyl compound via Michael addition, which then undergoes acid-catalyzed cyclization, dehydration, and oxidation to form the quinoline product.

Doebner_von_Miller_Reaction cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration & Oxidation aniline Aniline intermediate1 β-Anilino Carbonyl aniline->intermediate1 ab_unsat α,β-Unsaturated Carbonyl ab_unsat->intermediate1 intermediate2 Dihydroquinoline Intermediate intermediate1->intermediate2 H⁺ quinoline Substituted Quinoline intermediate2->quinoline -H₂O, [O] Combes_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization & Dehydration aniline Aniline enamine Enamine Intermediate aniline->enamine diketone β-Diketone diketone->enamine quinoline 2,4-Disubstituted Quinoline enamine->quinoline H⁺, -H₂O Conrad_Limpach_Knorr_Synthesis cluster_kinetic Kinetic Control (Low Temp.) cluster_thermodynamic Thermodynamic Control (High Temp.) start Aniline + β-Ketoester aminoacrylate β-Aminoacrylate start->aminoacrylate Attack at Keto Group ketoanilide β-Ketoanilide start->ketoanilide Attack at Ester Group hydroxy_4 4-Hydroxyquinoline aminoacrylate->hydroxy_4 Cyclization hydroxy_2 2-Hydroxyquinoline ketoanilide->hydroxy_2 Cyclization Friedlander_Synthesis cluster_aldol Aldol Pathway cluster_schiff Schiff Base Pathway start 2-Aminoaryl Ketone + α-Methylene Ketone aldol_adduct Aldol Adduct start->aldol_adduct Aldol Condensation schiff_base Schiff Base start->schiff_base Imine Formation quinoline Polysubstituted Quinoline aldol_adduct->quinoline Cyclization & -H₂O schiff_base->quinoline Intramolecular Aldol & -H₂O

References

Safety Operating Guide

Proper Disposal of Methyl Quinoline-6-Carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of methyl quinoline-6-carboxylate, a compound commonly used in synthetic chemistry.

Immediate Safety and Handling Precautions

This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves.

    • Eye Protection: Use safety glasses or goggles.[3]

    • Respiratory Protection: In case of dust or aerosol formation, use a dust respirator.[3]

    • Clothing: Wear a lab coat or other protective clothing.[3]

Disposal Procedures

The primary method for the disposal of this compound is to entrust it to a licensed waste disposal company. Adherence to local, state, and federal regulations is mandatory.

Step 1: Segregation and Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated, properly labeled, and sealable waste container.[3]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Include appropriate hazard symbols (e.g., irritant).

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the container away from incompatible materials.

Step 4: Arrange for Pickup

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Provide them with the Safety Data Sheet (SDS) for this compound.

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a dry, inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid generating dust.[3]

  • Collect: Carefully sweep or vacuum the absorbed material into a designated waste container.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol [2]
CAS Number 38896-30-9[1][3]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets. No experimental protocols are required for the disposal process itself.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate label_container Label Container: 'Waste this compound' + Hazard Symbols segregate->label_container store Store Sealed Container in Designated Waste Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End: Proper Disposal Complete disposal->end

This compound Disposal Workflow

References

Personal protective equipment for handling Methyl quinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Quinoline-6-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The required PPE for handling this compound is summarized below.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Butyl Rubber GlovesProvides a barrier against direct skin contact.[3][4] Inspect gloves for any signs of degradation or punctures before use.
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne particles.
Primary Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.[3]
Task-Dependent Respiratory ProtectionN95 Particulate Respirator or Air-purifying respirator with organic vapor cartridgesRequired when handling the solid form to prevent inhalation of dust, or when there is a potential for vapor generation.
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk handling or reaction quenching.

Glove Selection and Chemical Compatibility:

Glove Material Recommendation Considerations
Nitrile Rubber Recommended for splash protection and short-duration handling. Offers good resistance to a range of chemicals but should be changed immediately upon contamination.[5]
Butyl Rubber Recommended for prolonged handling or immersion. Provides excellent resistance to a wide variety of organic chemicals.[6][7]
Neoprene Acceptable alternative for splash protection. Offers good chemical and wear resistance.[7]
Latex Not Recommended May not provide adequate protection and can cause allergic reactions.[7]

Operational Plan: Step-by-Step Handling Procedures

Following a structured workflow is essential for minimizing the risk of exposure and contamination.

Experimental Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don PPE: Lab coat, goggles, appropriate gloves prep_workspace Prepare Workspace: Ensure fume hood is operational and area is clear prep_ppe->prep_workspace Verify weigh Weighing: Handle solid in a fume hood or ventilated enclosure prep_workspace->weigh Proceed dissolve Dissolving: Slowly add solid to solvent to prevent splashing weigh->dissolve reaction Reaction: Conduct experiment within the fume hood dissolve->reaction decontaminate Decontaminate: Clean all surfaces and glassware with an appropriate solvent reaction->decontaminate Complete waste_disposal Waste Disposal: Segregate and dispose of all contaminated materials decontaminate->waste_disposal remove_ppe Remove PPE: Remove gloves and other PPE in the correct order waste_disposal->remove_ppe cluster_removal PPE Removal Sequence gloves 1. Remove Gloves (turn inside out) face_shield 2. Remove Face Shield (handle by the headband) gloves->face_shield goggles 3. Remove Goggles (handle by the strap) face_shield->goggles lab_coat 4. Remove Lab Coat (fold inward) goggles->lab_coat respirator 5. Remove Respirator (handle by straps) lab_coat->respirator wash_hands 6. Wash Hands Thoroughly respirator->wash_hands

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.